2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Description
The exact mass of the compound 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDHMDVRURNAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937215 | |
| Record name | Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16655-90-6, 16655-71-3 | |
| Record name | α-Amino-2,3-dihydro-1H-indene-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16655-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Indanyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016655713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indene-2-acetic acid, α-amino-2,3-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, chiral resolution, and detailed characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This non-proteinogenic amino acid, a conformationally constrained analog of phenylalanine, is a valuable building block in medicinal chemistry and drug development. Its rigid indane scaffold offers a strategic advantage for designing peptide mimetics and probes for structure-activity relationship (SAR) studies. This document details a robust synthetic pathway via the Strecker synthesis, outlines methods for enantiomeric separation, and establishes a full suite of analytical protocols for structural verification and purity assessment, intended for researchers and professionals in synthetic chemistry and pharmaceutical sciences.
Introduction: The Strategic Value of Conformational Constraint
In the landscape of drug discovery, the ability to control the three-dimensional structure of a molecule is paramount. Non-proteinogenic amino acids (NPAAs) that mimic the structures of their natural counterparts but with reduced conformational flexibility are powerful tools for medicinal chemists. 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as 2-indanylglycine, is a prime example of such a molecule. It serves as a constrained analog of phenylalanine, where the phenyl ring is tethered back to the aliphatic chain, creating a rigid indane system.
This structural rigidity is highly desirable for several reasons:
-
Pre-organization for Binding: A constrained ligand spends more of its time in the conformation required for binding to its biological target (e.g., an enzyme or receptor), reducing the entropic penalty of binding and potentially increasing affinity and selectivity.
-
SAR Studies: Incorporating constrained analogs into a peptide or small molecule allows researchers to probe the required geometry of the binding pocket.
-
Metabolic Stability: The rigid structure can protect otherwise metabolically labile sites from enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.
This guide provides the essential scientific framework for the reliable synthesis and rigorous characterization of this important synthetic building block.
Synthesis of Racemic 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
A classic and effective method for the synthesis of α-amino acids from a ketone is the Strecker synthesis . [1][2]This multicomponent reaction provides a direct route to the racemic α-aminonitrile, which is subsequently hydrolyzed to the target amino acid. An alternative, the Bucherer-Bergs reaction, yields a hydantoin intermediate that can also be hydrolyzed to the amino acid. [3][4]We will focus on the Strecker pathway due to its widespread use and procedural simplicity.
The logical starting material for this synthesis is 2-indanone , which is commercially available or can be prepared from indene. [5][6]
Synthetic Pathway Overview
The synthesis proceeds in two main stages:
-
Stage 1: α-Aminonitrile Formation. 2-indanone is reacted with an ammonia source (ammonium chloride) and a cyanide source (potassium or sodium cyanide). The ketone is first converted in situ to an imine, which is then attacked by the cyanide nucleophile. [7]2. Stage 2: Hydrolysis. The resulting α-aminonitrile is hydrolyzed under strong acidic conditions to yield the racemic carboxylic acid.
Caption: Synthetic workflow for racemic 2-indanylglycine.
Detailed Experimental Protocol (Racemic Synthesis)
Caution: This procedure involves potassium cyanide, which is highly toxic. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. An acid quench for cyanide waste must be prepared in advance.
-
α-Aminonitrile Formation:
-
To a stirred solution of ammonium chloride (1.2 eq) in water, add 2-indanone (1.0 eq).
-
To this suspension, add a solution of potassium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 20°C with an ice bath.
-
Allow the mixture to stir at room temperature for 24 hours. The product, an off-white solid, will precipitate from the solution.
-
Filter the solid, wash with cold water, and dry under vacuum. This crude α-aminonitrile is typically used in the next step without further purification.
-
-
Hydrolysis to Amino Acid:
-
Suspend the crude α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (10-15 volumes).
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-18 hours, until TLC or LC-MS analysis indicates complete conversion of the nitrile.
-
Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.
-
Neutralize the solution carefully by adding a base (e.g., ammonium hydroxide or sodium hydroxide solution) until the pH is approximately 6-7. The amino acid will precipitate as it is least soluble at its isoelectric point.
-
Filter the resulting solid, wash with cold water, then with a water-miscible solvent like ethanol or acetone to aid drying.
-
Dry the crude racemic amino acid under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
-
Chiral Resolution: Isolating the Enantiomers
The synthesis described yields a racemic mixture. For most pharmaceutical applications, a single enantiomer is required. Diastereomeric salt crystallization is a robust, scalable method for resolving chiral acids and amines. [8][9]
Principle of Diastereomeric Salt Resolution
The principle relies on reacting the racemic amino acid with a single, pure enantiomer of a chiral resolving agent (typically a chiral base for an acidic amino acid). [10]This creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. [9]By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated, allowing for separation by filtration.
Common Chiral Resolving Agents for Acids:
-
(R)- or (S)-1-Phenylethylamine
-
Brucine
-
Quinidine [11]* (1R,2R)- or (1S,2S)-2-Amino-1,2-diphenylethanol
Chiral Resolution Workflow
Caption: Workflow for chiral resolution via diastereomeric salts.
General Protocol for Resolution
-
Salt Formation: Dissolve the racemic amino acid (1.0 eq) in a suitable hot solvent (e.g., methanol, ethanol, or water/alcohol mixtures). Add the chiral resolving agent (0.5-1.0 eq) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~6-7. This protonates the resolving agent, making it water-soluble, and precipitates the desired pure enantiomer of the amino acid.
-
Recovery: Filter the pure enantiomer, wash with cold water, and dry. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification and precipitation process.
Structural and Purity Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Characterization Workflow
Caption: Comprehensive workflow for analytical characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [12][13]
| Technique | Parameter | Expected Result / Observation | Rationale |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm (m, 4H, Ar-H )~4.0 ppm (s, 1H, α-H )~3.0-3.4 ppm (m, 4H, benzylic-CH₂ ) | Aromatic protons appear downfield. The α-proton is a singlet due to the quaternary C2 carbon. Benzylic protons form a complex multiplet. |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C =O)~140 ppm (Ar-C )~125-128 ppm (Ar-C H)~65 ppm (α-C )~55 ppm (indan C 2)~40 ppm (benzylic C H₂) | Confirms the presence of carbonyl, aromatic, and aliphatic carbons in their expected chemical environments. |
| Mass Spec. | Molecular Ion (M+H)⁺ | m/z 192.1025 | Confirms the molecular formula C₁₁H₁₄NO₂ (calculated for [M+H]⁺ = 192.1019). |
| MS/MS | Fragmentation | Major fragment at m/z 146.1075 | Corresponds to the characteristic loss of the carboxyl group (HCOOH, 46 Da) from the parent ion. [14][15] |
| Chiral HPLC | Enantiomeric Excess (ee) | >99% ee | Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for quantification of enantiomeric purity. |
| Elemental | C, H, N Content | C: 69.09%, H: 6.85%, N: 7.32% | Confirms the elemental composition and overall purity of the bulk sample. |
Detailed Analytical Protocols
-
NMR Spectroscopy:
-
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Verify the chemical shifts, integration values, and coupling patterns against the expected structure.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT-135 experiment can be used to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
-
2D NMR (Optional but Recommended): An HSQC experiment can be run to correlate each proton with its directly attached carbon, confirming assignments. [16]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Use Electrospray Ionization (ESI) in positive ion mode coupled with a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated theoretical mass for the molecular formula C₁₁H₁₃NO₂.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Column: Use a chiral stationary phase (CSP) designed for amino acid separation (e.g., a macrocyclic glycopeptide-based column or a P-CAP column).
-
Mobile Phase: A typical mobile phase would consist of an alcohol (e.g., ethanol or isopropanol) in hexane with a small amount of an acidic or basic modifier to improve peak shape. The exact conditions must be optimized for the specific column used.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 210 or 254 nm).
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the resolved sample to calculate the enantiomeric excess (% ee) using the peak areas.
-
Applications in Research and Drug Development
As a constrained phenylalanine analog, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a valuable tool for peptide and small molecule synthesis. [17][18]Its incorporation can lead to compounds with enhanced biological activity and improved pharmacokinetic properties. It has been utilized in the design of ligands for various biological targets, including:
-
Receptor Antagonists: The fixed orientation of the aromatic ring is ideal for probing the binding sites of receptors that recognize phenylalanine, such as in tachykinin and cholecystokinin (CCK) receptor antagonists. [19]* Enzyme Inhibitors: Its rigid structure can be used to design potent and selective inhibitors of enzymes like proteases and kinases.
-
Peptide Mimetics: It can be incorporated into peptide sequences to induce specific secondary structures (e.g., turns or helices) or to increase resistance to proteolytic degradation.
Conclusion
This guide has detailed a reliable and well-established pathway for the synthesis and characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The Strecker synthesis provides a straightforward entry to the racemic compound, which can be efficiently resolved into its constituent enantiomers using classical diastereomeric salt crystallization. The comprehensive suite of analytical techniques described herein ensures that researchers can confidently verify the structure, identity, and purity of the final product. The strategic application of this constrained amino acid continues to be a valuable asset in the rational design of new therapeutic agents.
References
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Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses Procedure. Retrieved from [Link]
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Scilit. (n.d.). Synthesis of 2-Amino-1-indanone from DL-Phenylalanine. Retrieved from [Link]
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Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved from [Link]
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Justia Patents. (n.d.). Phenoxphenyl Alanines Patents and Patent Applications (Class 562/447). Retrieved from [Link]
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Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared?. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of indanone-based α-amino acids 121. Retrieved from [Link]
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NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Kovalenko, V., & Císařová, I. (2023). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Chirality, 35(12), 1012-1018. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
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BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000060). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
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Zhang, M., et al. (2022). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. European Journal of Medicinal Chemistry, 238, 114483. Retrieved from [Link]
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Vámos, J., & Kónya, K. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 25(13), 2969. Retrieved from [Link]
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Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 27(7), 789-805. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]
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Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved from [Link]
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CSBio. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
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Tumminakatti, S., & Groutas, W. C. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3169. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the non-proteinogenic amino acid, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This molecule, particularly its chiral enantiomers, is of significant interest in medicinal chemistry as a constrained building block for peptidomimetics and other novel therapeutics.[1] This guide synthesizes fundamental molecular attributes with detailed, field-proven experimental protocols for the determination of key physicochemical parameters. While specific experimental data for this compound is limited in publicly accessible literature, this document furnishes researchers with the necessary theoretical framework and practical methodologies to fully characterize this promising molecule.
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
The conformational rigidity of bioactive molecules is a cornerstone of modern drug design. Constrained amino acids, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (also known as L-β-indanylglycine for the (S)-enantiomer), offer a strategic advantage by reducing the entropic penalty upon binding to a biological target, thereby potentially enhancing affinity and selectivity.[1] The indane moiety, a privileged structure in medicinal chemistry, imparts a rigid scaffold that can improve metabolic stability and oral bioavailability.[1] Understanding the fundamental physicochemical properties of this amino acid is therefore a critical first step in its journey from a promising building block to a component of a viable therapeutic agent. This guide will delve into the structural and chemical characteristics of this compound and provide robust methodologies for its empirical characterization.
Molecular Identity and Core Physicochemical Properties
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a chiral α-amino acid featuring a bulky, hydrophobic indane group attached to the α-carbon. This structure confers unique properties compared to naturally occurring amino acids.
Table 1: Core Molecular and Physicochemical Properties of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
| Property | (S)-Enantiomer | (R)-Enantiomer | General Racemic Mixture | Source(s) |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | (2R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [2][3] |
| Common Name | L-β-Indanylglycine | D-2-Indanylglycine | DL-(2-Indanyl)glycine | [1] |
| CAS Number | 155239-51-3 | 181227-46-3 | Not specified | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol | 191.23 g/mol | [1][2] |
| Computed XLogP3 | -1.1 | -1.1 | -1.1 | [2][3] |
| Polar Surface Area | 63.3 Ų | 63.3 Ų | 63.3 Ų | [2][3] |
| Rotatable Bond Count | 2 | 2 | 2 | [2][3] |
| Hydrogen Bond Donors | 2 | 2 | 2 | [2][3] |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | [2][3] |
Experimental Determination of Key Physicochemical Parameters
The following sections outline detailed, best-practice methodologies for the experimental characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The causality behind experimental choices is explained to ensure a thorough understanding of the principles at play.
Melting Point
Theoretical Insight: Amino acids typically exhibit high melting points, often with decomposition, due to their zwitterionic nature in the solid state, which leads to strong intermolecular ionic interactions.[4][5]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder the crystalline amino acid. Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Instrument Setup: Use a calibrated digital melting point apparatus.
-
Rapid Preliminary Scan: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Accurate Determination: With a fresh sample, pre-heat the apparatus to a temperature approximately 20°C below the estimated melting point. Then, heat at a slow, controlled rate (e.g., 1-2 °C/min) to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Solubility
Theoretical Insight: The solubility of amino acids is highly dependent on the pH of the solvent due to the ionization of the amino and carboxylic acid groups. The bulky, nonpolar indane group in the target molecule is expected to decrease its solubility in water compared to simpler amino acids like glycine, but it may be soluble in polar organic solvents.[4][6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Solvent Selection: Prepare a panel of relevant solvents, including purified water, buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., methanol, ethanol, DMSO).
-
Sample Preparation: Add an excess of the solid amino acid to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved amino acid using a validated analytical method, such as HPLC-UV.
Caption: Equilibrium solubility determination workflow.
Acid Dissociation Constants (pKa)
Theoretical Insight: As an amino acid, this compound will have at least two pKa values: one for the carboxylic acid group (typically around pH 2-3) and one for the amino group (typically around pH 9-10). The precise values are influenced by the electronic effects of the indane substituent.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the amino acid of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first pKa (pKa₁) corresponds to the deprotonation of the carboxylic acid, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.
Caption: Potentiometric titration workflow for pKa determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectral Features:
-
¹H NMR:
-
Aromatic protons of the indane ring are expected in the range of δ 7.0-7.5 ppm.
-
The benzylic protons of the indane ring will likely appear as complex multiplets between δ 2.5-3.5 ppm.
-
The α-proton will be a singlet or a multiplet depending on coupling, likely in the region of δ 3.5-4.5 ppm.
-
The protons of the amino group may appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
-
-
¹³C NMR:
-
Aromatic carbons will resonate in the δ 120-150 ppm region.
-
The carboxylic acid carbonyl carbon will be downfield, typically > δ 170 ppm.
-
The α-carbon will appear in the δ 50-65 ppm range.
-
The aliphatic carbons of the indane ring will be in the upfield region, typically δ 25-45 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Vibrational Bands:
-
O-H stretch of the carboxylic acid will be a broad band from 2500-3300 cm⁻¹.
-
N-H stretch of the amino group will appear in the 3000-3500 cm⁻¹ region.
-
C=O stretch of the carboxylic acid will be a strong absorption around 1700-1750 cm⁻¹.
-
N-H bend of the amino group will be in the 1500-1650 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic) will be observed around 2850-3100 cm⁻¹.
-
Aromatic C=C stretches will be in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ).
-
Common Fragments: A characteristic fragmentation pattern would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially cleavage of the indane ring.
Conclusion
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a molecule of considerable interest for the development of novel therapeutics due to its constrained structural features. While a complete experimental physicochemical profile is not yet widely published, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this compound. The methodologies outlined herein are robust, well-established, and will enable the generation of high-quality data essential for advancing drug discovery and development programs that utilize this and related constrained amino acids.
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In-Depth Technical Guide: The Biological Activity of Novel Indane Amino Acid Derivatives
Introduction: The Indane Scaffold - A Privileged Structure in Medicinal Chemistry
The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in the realm of medicinal chemistry.[1][2] Its rigid conformation and the diverse possibilities for substitution on both the aromatic and aliphatic rings provide a versatile scaffold for the rational design of therapeutic agents.[1][2] When combined with the fundamental building blocks of life—amino acids—the resulting indane amino acid derivatives emerge as a compelling class of compounds with a wide spectrum of biological activities. These derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents.[1][3] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of these novel chemical entities, offering insights for researchers, scientists, and drug development professionals.
The inherent bioactivity of the indane core is evident in numerous natural products and established pharmaceuticals.[4][5] For instance, the indane framework is a key component of drugs like the anti-inflammatory agent Sulindac and the Alzheimer's treatment Donepezil.[1][3] The incorporation of an amino acid moiety introduces chirality and functional groups that can engage in specific interactions with biological targets, such as enzymes and receptors, thereby modulating their activity.[6][7] This guide will delve into the causal relationships between the structural features of these derivatives and their observed biological effects, providing a scientifically grounded narrative for their continued investigation.
I. Synthetic Strategies for Novel Indane Amino Acid Derivatives
The generation of diverse libraries of indane amino acid derivatives is paramount for comprehensive structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed to achieve this, often involving multi-step sequences that allow for the introduction of various substituents.
Core Synthesis of the Indane Amino Acid Scaffold
A common approach to synthesizing the core indane amino acid structure involves the preparation of an indanone precursor followed by the introduction of the amino acid functionality.[8][9] One established method is the Knoevenagel condensation of an appropriate indanone with an aldehyde, followed by subsequent reactions to build the amino acid side chain.[10]
Illustrative Synthetic Workflow:
Below is a generalized, step-by-step protocol for the synthesis of a key indane amino acid intermediate.
Step 1: Synthesis of Substituted Indanones
-
Reaction: Friedel-Crafts acylation of a substituted benzene with a suitable acyl halide, followed by intramolecular cyclization.
-
Rationale: This classical approach allows for the introduction of various substituents onto the aromatic ring of the indanone, which is crucial for tuning the electronic and steric properties of the final compound.
Step 2: Introduction of the Amino Acid Moiety
-
Reaction: Strecker synthesis or Bucherer-Bergs reaction on the indanone to introduce the α-amino nitrile or hydantoin, respectively.
-
Rationale: These methods are robust and allow for the formation of the α-amino acid precursor. The choice between them often depends on the desired stereochemistry and the nature of the substituents on the indanone.
Step 3: Hydrolysis and Protection
-
Reaction: Acid or base-catalyzed hydrolysis of the nitrile or hydantoin to yield the carboxylic acid and amino groups. This is followed by the protection of the amino and/or carboxylic acid groups (e.g., as Boc or Fmoc derivatives) for further modifications.
-
Rationale: Protection is essential to prevent unwanted side reactions during subsequent diversification steps.
Step 4: Diversification via Cross-Coupling Reactions
-
Reaction: Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions on halogenated indane amino acid derivatives.[8]
-
Rationale: This powerful technique enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the derivative library.
Caption: Generalized synthetic workflow for novel indane amino acid derivatives.
II. Diverse Biological Activities and Therapeutic Potential
The structural rigidity and diverse substitution patterns of indane amino acid derivatives translate into a broad range of biological activities.[2][4] These compounds have shown promise in several key therapeutic areas.
A. Anticancer Activity
Several studies have highlighted the potential of indane derivatives as anticancer agents, targeting various oncologic pathways.[1][5] The rigid indane scaffold can serve as a pharmacophore that fits into the binding pockets of key cancer-related proteins.
Mechanism of Action:
-
Enzyme Inhibition: Certain indane derivatives have been identified as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as ubiquitin-specific peptidase 7 (USP7).[11] Inhibition of USP7 can lead to the stabilization of tumor suppressors like p53.[11]
-
Induction of Apoptosis: Novel indane scaffolds have been shown to induce apoptosis (programmed cell death) in various human cancer cell lines, including breast, prostate, and lung cancer.[5]
-
Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[5]
Case Study: Indane Derivatives as USP7 Inhibitors
A recent study detailed the discovery of indane and naphthalene derivatives as potent and selective inhibitors of USP7.[11] Through a scaffold-hopping approach, researchers designed and synthesized a series of compounds that exhibited significant in vitro inhibition of USP7 and antiproliferative activity against cancer cells.[11] The lead compounds demonstrated in vivo antitumor efficacy in animal models, suggesting their potential for further development.[11]
| Compound | USP7 IC50 (µM) | Cancer Cell Line | Proliferation IC50 (µM) |
| X12 | Potent | RS4;11 | Significant |
| X16 | Potent | RS4;11 | Significant |
| X21 | Potent | RS4;11 | Significant |
| X22 | Potent | RS4;11 | Significant |
| X23 | Potent | RS4;11 | Significant |
| Data synthesized from a study on USP7 inhibitors.[11] |
B. Neuroprotective and Anti-Alzheimer's Activity
The indane moiety is a core component of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[12][13] This has spurred the development of novel indane amino acid derivatives as multifunctional agents for neurodegenerative disorders.
Multi-Target Approach for Alzheimer's Disease:
-
Cholinesterase Inhibition: Many indanone derivatives exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2][12]
-
Monoamine Oxidase (MAO) Inhibition: Some derivatives also inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters like dopamine and serotonin.[12]
-
β-Amyloid Aggregation Inhibition: A key pathological hallmark of Alzheimer's is the aggregation of β-amyloid peptides. Certain indane derivatives have been shown to inhibit this process.[2]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
This protocol outlines a common method for evaluating the AChE and BChE inhibitory activity of novel compounds.
1. Reagents and Materials:
-
Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
2. Procedure:
-
Prepare solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Add 25 µL of the test compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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"in vitro evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"
An In-Depth Technical Guide to the In Vitro Evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Authored by a Senior Application Scientist
Preamble: The Strategic Value of Constrained Amino Acids in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is relentless. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these limitations.[1] 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a chiral NPAA also known as L-β-indanylglycine, represents a compelling scaffold for this purpose.[2] Its rigid indane core provides conformational restraint, a feature known to enhance binding affinity and metabolic stability in bioactive molecules.[2]
This technical guide provides a comprehensive framework for the in vitro evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. It is designed for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this and similar constrained amino acids. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry from initial cytotoxicity profiling to mechanistic exploration.
Compound Profile: 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Before embarking on a biological evaluation, a thorough understanding of the molecule's physicochemical properties is essential.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [3] |
| Synonyms | L-β-indanylglycine, (S)-2-Amino-2-(2-indanyl)acetic Acid | [2], [3] |
| Molecular Formula | C11H13NO2 | [2][3] |
| Molecular Weight | 191.23 g/mol | [3] |
| Structure | A chiral, non-proteinogenic amino acid featuring a rigid 2,3-dihydro-1H-indene (indane) scaffold. | [2] |
Initial research suggests this compound may possess neuroprotective properties, potentially by influencing neurotransmitter systems or reducing oxidative stress.[2] This provides a logical starting point for designing a targeted in vitro evaluation cascade.
Part 1: A Phased Approach to In Vitro Evaluation
A robust in vitro evaluation should follow a logical progression, from broad cellular effects to specific mechanistic insights. This ensures that resources are used efficiently and that data from each stage informs the next.
Phase 1: Foundational Assays - Establishing a Therapeutic Window
The primary goal of this phase is to determine the concentration range at which the compound is biologically active without inducing overt cytotoxicity. This is a critical, non-negotiable first step.
Experimental Protocol 1: MTT Cell Viability Assay
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), which is essential for designing all subsequent experiments.
Methodology:
-
Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS). Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀.
Phase 2: Mechanistic Inquiry - Probing Neuroprotective Potential
Based on preliminary reports of neuroprotective effects[2], this phase investigates the compound's ability to protect neuronal cells from common stressors implicated in neurodegenerative diseases, such as oxidative stress.
Experimental Protocol 2: Oxidative Stress Protection Assay
Causality: Oxidative stress is a key pathological feature of many neurodegenerative disorders. This assay directly tests whether the compound can mitigate cell death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).
Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (determined from the MTT assay) for 2-4 hours.
-
Oxidative Challenge: Introduce an oxidative stressor. For example, add H₂O₂ to a final concentration of 100-200 µM. Include control wells with no compound, no H₂O₂, and H₂O₂ alone.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Perform an MTT or XTT assay as described previously to quantify cell viability.
-
Analysis: Compare the viability of cells pre-treated with the compound to the H₂O₂-only control. A significant increase in viability suggests a protective effect.
Data Presentation: Hypothetical Results
Table 1: Cytotoxicity and Neuroprotection Data
| Concentration (µM) | Cell Viability (%) (Compound Alone) | Cell Viability (%) (H₂O₂ + Compound) |
| 0 (Vehicle) | 100 ± 4.5 | 45 ± 3.8 (H₂O₂ control) |
| 1 | 98 ± 5.1 | 65 ± 4.2 |
| 5 | 97 ± 4.8 | 82 ± 3.9 |
| 10 | 95 ± 5.3 | 88 ± 4.1 |
| 25 | 88 ± 6.2 | 75 ± 5.5 |
| 50 | 70 ± 7.1 | 60 ± 6.3 |
| 100 | 45 ± 8.0 | 48 ± 7.7 |
Data are represented as mean ± SD. The results indicate low cytotoxicity up to 25 µM and a dose-dependent protective effect against H₂O₂-induced cell death, peaking around 10 µM.
Delving Deeper: Potential Mechanisms of Action
A protective effect against oxidative stress often involves the modulation of specific cellular signaling pathways. The structural similarity of the compound to amino acids suggests it might interact with receptors or enzymes. A plausible hypothesis is the modulation of pathways that handle cellular stress.
Part 2: Advanced In Vitro Techniques
Should the initial phases yield promising results, the following advanced assays can provide more granular detail on the compound's mechanism of action.
Experimental Protocol 3: Reactive Oxygen Species (ROS) Quantification
Causality: To confirm that the observed neuroprotection is indeed linked to a reduction in oxidative stress, it is crucial to directly measure intracellular ROS levels. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation, making it a reliable indicator of ROS.
Methodology:
-
Cell Culture: Seed SH-SY5Y cells on a black, clear-bottom 96-well plate.
-
DCFH-DA Loading: Incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash and Treat: Wash the cells with warm PBS. Then, apply the test compound at the optimal protective concentration (e.g., 10 µM) for 1-2 hours.
-
Induce Stress: Add H₂O₂ to induce ROS production.
-
Fluorescence Measurement: Immediately measure fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm. Take readings every 5 minutes for 1 hour.
-
Analysis: A significant reduction in the fluorescence signal in compound-treated wells compared to the H₂O₂ control indicates ROS scavenging or prevention of ROS formation.
Conclusion and Future Directions
This guide outlines a systematic, tiered approach for the in vitro evaluation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. By starting with foundational cytotoxicity assays and progressing to targeted mechanistic studies, researchers can build a comprehensive profile of the compound's biological activity. The data gathered through these methods will be crucial for making informed decisions about its potential as a therapeutic lead, particularly in the context of neurodegenerative diseases. The constrained indane scaffold makes it a prime candidate for developing potent and stable modulators of biological targets, warranting the rigorous evaluation strategy presented herein.[2]
References
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(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2. PubChem. [Link]
-
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-
Non-proteinogenic amino acids potential use as allelochemicals. ResearchGate. [Link]
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"spectroscopic data (NMR, IR, MS) of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"
An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Foreword
As a Senior Application Scientist, my experience has shown that the rigorous characterization of novel chemical entities is the bedrock of successful drug discovery and development. Non-proteinogenic amino acids, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, are of particular interest. The conformationally constrained indane scaffold can impart favorable properties like enhanced metabolic stability and binding affinity when incorporated into therapeutic candidates.[1] This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, offering a predictive framework for researchers working on its synthesis and application. We will delve into the causality behind the expected spectral features, providing a self-validating system for its identification and quality assessment.
Molecular Structure: The Foundation of Spectroscopic Behavior
The spectroscopic properties of any molecule are a direct consequence of its structure. 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ) possesses several key features that dictate its interaction with electromagnetic radiation and its behavior in a mass spectrometer.[1][2][3]
-
The Indane Scaffold: A bicyclic system consisting of a benzene ring fused to a cyclopentane ring. This unit contains aromatic protons and several types of aliphatic protons.
-
The α-Amino Acid Moiety: A chiral center (at the α-carbon) bearing an amino group (-NH₂) and a carboxylic acid group (-COOH). These functional groups have highly characteristic spectroscopic signals.
-
Quaternary Carbon: The C2 position of the indane ring is a quaternary carbon, bonded to the α-carbon of the acetic acid group. This lack of an attached proton has important implications for NMR spectroscopy.
Caption: Figure 1. Key Structural Features
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure in solution. For a molecule like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, both ¹H and ¹³C NMR will provide a wealth of information. The expected spectra are predicted based on established chemical shift principles.
Predicted ¹H NMR Spectrum (in D₂O)
The choice of solvent is critical. Using a deuterated solvent that allows for proton exchange, such as D₂O, will cause the signals from the -NH₂ and -COOH protons to disappear, simplifying the spectrum and aiding in peak assignment.
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment & Rationale |
| 7.1 - 7.3 | Multiplet | 4H | Aromatic protons (H4, H5, H6, H7): These protons on the benzene ring will resonate in the characteristic aromatic region. The multiplet pattern arises from complex coupling between them. |
| 3.8 - 4.0 | Singlet | 1H | α-proton (Hα): This proton is attached to the chiral center, adjacent to the electron-withdrawing carboxyl and amino groups, shifting it downfield. It is a singlet because its neighboring carbon (C2 of the indane) has no protons. |
| 2.8 - 3.2 | Multiplet | 4H | Benzylic protons (H1, H3): These four protons are on the carbons adjacent to the aromatic ring. They are chemically equivalent in pairs but are diastereotopic, leading to a potentially complex multiplet pattern. |
Predicted ¹³C NMR Spectrum (in D₂O)
| Predicted Shift (ppm) | Assignment & Rationale |
| ~175 | Carboxylic Carbon (C=O): The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| 140 - 145 | Aromatic Quaternary Carbons (C3a, C7a): The two carbons at the fusion of the rings. |
| 125 - 130 | Aromatic CH Carbons (C4, C5, C6, C7): The four protonated carbons of the benzene ring. |
| ~60 | α-Carbon (Cα): The chiral carbon, shifted downfield by the attached nitrogen and carboxyl group. |
| ~50 | Indane Quaternary Carbon (C2): The central carbon of the five-membered ring. |
| ~35 | Benzylic Carbons (C1, C3): The two methylene carbons adjacent to the aromatic ring. |
Experimental Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and dissolve it in ~0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.
-
Shimming & Locking: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H spectrum (e.g., 16 scans). Following this, acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans or more, depending on concentration).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is expected to show characteristic absorption bands for its amine, carboxylic acid, and aromatic components. The zwitterionic nature of amino acids in the solid state significantly influences the spectrum.
Predicted Key IR Absorptions (Solid State, ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H: Characteristic stretching of sp² C-H bonds on the benzene ring.[4] |
| 3200 - 2500 (broad) | N-H Stretch | Ammonium (NH₃⁺): In the solid state, the amino group is protonated, forming an ammonium salt. This gives a very broad, strong absorption overlapping with C-H stretches. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H: Stretching of the sp³ C-H bonds in the indane's five-membered ring.[4] |
| ~1600 | C=O Stretch | Carboxylate (COO⁻): The deprotonated carboxylic acid (carboxylate) shows a strong asymmetric stretching band here, shifted from the typical ~1700 cm⁻¹ of a protonated acid. |
| 1610 - 1580 | N-H Bend | Ammonium (NH₃⁺): Bending vibration for the protonated amine. |
| 1500 - 1400 | C=C Stretch | Aromatic Ring: Carbon-carbon stretching vibrations within the aromatic ring.[4] |
Experimental Protocol: ATR-IR Spectrum Acquisition
Caption: Figure 2. ATR-IR Experimental Workflow
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background measurement which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the instrument's anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the sample from the crystal using an appropriate solvent (e.g., isopropanol) and a soft wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For an amino acid, electrospray ionization (ESI) is a common and gentle ionization technique.
Predicted ESI-MS Data
In positive ion mode ESI (+), the most likely observation is the protonated molecule.
| m/z (Daltons) | Ion | Rationale |
| 192.10 | [M+H]⁺ | Protonated Molecule: The molecular weight is 191.23. Addition of a proton (H⁺) gives the [M+H]⁺ ion, which is the primary indicator of the molecular mass.[2][3] |
| 174.09 | [M+H-H₂O]⁺ | Loss of Water: A common fragmentation pathway for carboxylic acids. |
| 146.10 | [M+H-HCOOH]⁺ | Loss of Formic Acid: Decarboxylation is a characteristic fragmentation for amino acids. |
| 117.07 | [C₉H₉]⁺ | Indanyl Cation: Cleavage of the C-C bond between the indane ring and the α-carbon, resulting in the stable indanyl fragment. |
Predicted Fragmentation Pathway
Caption: Figure 3. Predicted MS Fragmentation
Experimental Protocol: LC-MS Analysis
The analysis of underivatized amino acids in biological fluids is a well-established field, and similar principles apply to pure compounds.[5][6]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive mode ESI.
-
Chromatography (Optional but recommended): Inject the sample into a Liquid Chromatography (LC) system. While not strictly necessary for a pure standard, LC is crucial for separating the analyte from any impurities before it enters the mass spectrometer. A reverse-phase C18 column or a HILIC column can be used.[7]
-
Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets.
-
Mass Analysis: The desolvated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector counts the ions at each m/z value to generate the mass spectrum. For fragmentation data (MS/MS), a precursor ion (e.g., m/z 192.10) is selected and fragmented, and the resulting product ions are analyzed.
Integrated Analysis and Conclusion
The true power of spectroscopic characterization lies in the integration of multiple techniques.
-
Mass Spectrometry confirms the molecular weight (191.23 g/mol ) via the [M+H]⁺ ion at m/z 192.10.
-
IR Spectroscopy confirms the presence of key functional groups: the ammonium (NH₃⁺), carboxylate (COO⁻), and the aromatic indane ring.
-
NMR Spectroscopy provides the complete structural map, showing the connectivity of all protons and carbons, confirming the 2,2-disubstitution pattern on the indane ring and the presence of the α-amino acid side chain.
Together, these three techniques provide an unambiguous identification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, establishing a benchmark for its identity, purity, and quality control in any research or development setting.
References
-
PubChem. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [Link]
-
PubChem. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. [Link]
-
PubChem. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. [Link]
-
ResearchGate. 1 H NMR spectra of 2-amino-2 0.... [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
NIST. Amino acetic acid hydrochloride. [Link]
-
MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]
-
Royal Society of Chemistry. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. [Link]
-
PubMed. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Royal Society of Chemistry. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link]
-
MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
Sources
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 12192007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
A Guide to the Crystal Structure Analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: A Technical Whitepaper for Drug Development Professionals
This guide provides an in-depth technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. As a chiral, non-proteinogenic amino acid, this molecule, also known as L-β-indanylglycine, presents a compelling target for structural elucidation due to the conformational rigidity imparted by its indane scaffold, a feature of significant interest in medicinal chemistry and drug design.[1] The precise determination of its three-dimensional structure is paramount for understanding its intermolecular interactions and informing the design of novel therapeutics.
This document is structured to guide researchers through the entire process, from crystal growth to the final structural analysis, emphasizing the rationale behind key experimental decisions and the self-validating nature of a well-executed crystallographic study.
The Strategic Importance of Structural Elucidation
The indane moiety in 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a privileged structure in drug design, known to enhance metabolic stability and binding affinity by constraining the molecule's conformation.[1] A high-resolution crystal structure provides unambiguous information about:
-
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.[2][3]
-
Stereochemistry: The absolute configuration of the chiral center.
-
Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing.[4] These interactions are crucial for understanding the molecule's solid-state properties, such as solubility and stability.
-
Supramolecular Assembly: How individual molecules arrange themselves in the crystal lattice, which can influence physical properties like morphology and dissolution rate.
This information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new drug candidates.
The Crystallization Workflow: From Solution to Single Crystal
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form. For a polar molecule like an amino acid, a variety of crystallization techniques should be explored.
Step-by-Step Crystallization Protocol
Materials:
-
High-purity 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (>95%)[1]
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone)
-
Co-solvents and precipitants (e.g., diethyl ether, hexane)
-
Crystallization plates (e.g., 24- or 48-well plates) or small glass vials
-
Microscope for crystal visualization
Protocol: Vapor Diffusion
-
Solvent Screening: Determine the solubility of the compound in a range of solvents. A good starting point is a solvent in which the compound is sparingly soluble.
-
Preparation of the Stock Solution: Prepare a concentrated solution of the amino acid in a suitable solvent or solvent mixture. Gentle heating may be required to achieve dissolution.
-
Setting up the Crystallization Experiment (Hanging Drop Method):
-
Pipette a small volume (1-2 µL) of the stock solution onto a siliconized glass coverslip.
-
Invert the coverslip over a reservoir containing a precipitant (a solvent in which the compound is insoluble).
-
Seal the well to create a closed system.
-
-
Incubation and Observation:
-
Allow the setup to equilibrate at a constant temperature. The solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the amino acid in the drop and inducing crystallization.
-
Monitor the drop periodically under a microscope for the formation of single crystals. This may take several days to weeks.
-
Causality Behind Experimental Choices:
-
Slow Evaporation/Diffusion: Rapid precipitation leads to amorphous solids or poorly ordered microcrystals. Slowing down the process allows molecules to orient themselves into a thermodynamically stable crystal lattice.
-
Solvent Choice: The polarity of the solvent will influence the conformation of the amino acid and the types of intermolecular interactions that are favored during crystal packing.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.[2][6] This technique relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystal, producing a unique diffraction pattern that can be used to reconstruct the three-dimensional atomic structure.[4]
Experimental Workflow for X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A modern diffractometer will automatically collect a series of diffraction images as the crystal is rotated in the X-ray beam.[2] This data is then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using computational methods.
-
Structure Refinement: The initial model is refined against the experimental data to optimize the atomic coordinates, thermal parameters, and other structural variables. This iterative process minimizes the difference between the observed and calculated diffraction patterns.
Analysis of the Crystal Structure: A Hypothetical Case Study
While the specific crystal structure of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is not publicly available, we can anticipate key structural features based on the known properties of amino acids. In its crystalline form, it is expected to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).[7]
Hypothetical Crystallographic Data
The following table summarizes the type of data that would be obtained from a successful crystallographic analysis.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C11H13NO2 | Defines the elemental composition of the molecule.[1] |
| Formula Weight | 191.23 g/mol | The mass of one mole of the substance.[1] |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P21/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.2, 8.5, 12.1 | The dimensions of the unit cell. |
| α, β, γ (°) | 90, 105.2, 90 | The angles of the unit cell. |
| Volume (ų) | 1009.8 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) | 1.258 g/cm³ | The calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Intermolecular Interactions: The Hydrogen Bonding Network
The crystal packing of amino acids is typically dominated by a network of hydrogen bonds between the ammonium and carboxylate groups.[8] This network plays a crucial role in the stability of the crystal structure.
Caption: A plausible hydrogen bonding network for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in the solid state.
In this hypothetical network, the ammonium group of one molecule acts as a hydrogen bond donor to the carboxylate oxygen of a neighboring molecule. The indane groups are likely to engage in hydrophobic interactions, further stabilizing the crystal packing.
Conclusion: From Structure to Drug Discovery
A successful crystal structure analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid provides a definitive three-dimensional model of the molecule. This empirical data is essential for validating computational models, understanding its physicochemical properties, and guiding the design of more effective and selective drug candidates. The methodologies outlined in this guide represent a robust framework for obtaining and interpreting this critical structural information, thereby accelerating the drug discovery and development process.[2]
References
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. pulstec.net [pulstec.net]
- 4. rigaku.com [rigaku.com]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excillum.com [excillum.com]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide to the Solubility of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
<
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel, non-proteinogenic amino acid, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes foundational principles of physical chemistry, predictive analysis based on its molecular structure, and established, rigorous methodologies for solubility determination. We present detailed protocols for essential experiments, including thermodynamic solubility assessment via the shake-flask method and pH-dependent solubility profiling through potentiometric titration. This guide is designed to equip researchers with the necessary theoretical knowledge and practical workflows to thoroughly characterize this and similar novel chemical entities, a critical step in early-stage drug discovery and development.
Introduction and Molecular Profile
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic amino acid characterized by a constrained bicyclic indane moiety fused to the α-carbon. This structural feature imparts significant rigidity compared to natural amino acids, a property often exploited in medicinal chemistry to enhance peptide stability, receptor affinity, and metabolic resistance.[1] Understanding the solubility of this molecule is a cornerstone of its development, as solubility profoundly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[2]
Molecular Structure and Predicted Physicochemical Properties:
-
Zwitterionic Nature: Like all amino acids, this compound can exist as a zwitterion, possessing both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-) over a certain pH range.[3] This amphoteric character is a primary determinant of its aqueous solubility.[4]
-
Hydrophobicity: The 2,3-dihydro-1H-inden-2-yl (indane) group is a nonpolar, aromatic hydrocarbon moiety. Its presence is expected to significantly increase the molecule's hydrophobicity compared to simple aliphatic amino acids like alanine or valine, likely decreasing its solubility in aqueous media.[5]
-
pKa Values: The molecule possesses at least two ionizable groups: the carboxylic acid and the amino group. The precise pKa values are unknown but can be experimentally determined. These values are critical for predicting the net charge of the molecule at a given pH and, consequently, its solubility profile in aqueous buffers.[6]
-
Crystallinity: As a crystalline solid, its solubility will be influenced by the lattice energy of its crystal structure.[3] The presence of different polymorphic forms, each with a unique crystal lattice and therefore different solubility, is a possibility that must be considered.[7][8] Metastable polymorphs are generally more soluble than their stable counterparts.[9]
Foundational Principles of Solubility
The solubility of a compound is defined as the maximum concentration that can be achieved in a specific solvent at a given temperature and pressure, when the system is at equilibrium.[10] It is crucial to distinguish between two key types of solubility measurements in drug development:
-
Thermodynamic Solubility: This is the true equilibrium solubility, where a saturated solution is in equilibrium with an excess of the solid drug.[11] It is a fundamental property of the compound and is typically determined using methods like the shake-flask technique.[12]
-
Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[2] It is often used in high-throughput screening during early discovery but can yield supersaturated, metastable solutions, resulting in higher values than thermodynamic solubility.[10][13]
For drug development and formulation, determining the thermodynamic solubility is paramount as it represents the stable-state concentration limit.[11]
Key Factors Influencing the Solubility of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
The Critical Role of pH
The solubility of this amino acid in aqueous media is intrinsically linked to pH. The relationship between pH, pKa, and the concentration of the acidic (HA) and basic (A-) forms of an ionizable group is described by the Henderson-Hasselbalch equation .[6][14]
For this molecule, there are three primary ionization states:
-
Cationic Form (at low pH): Both the amino and carboxyl groups are protonated (-NH3+ and -COOH).
-
Zwitterionic Form (near neutral pH): The amino group is protonated (-NH3+), and the carboxyl group is deprotonated (-COO-). This is the isoelectric point (pI), where the net charge is zero.
-
Anionic Form (at high pH): Both groups are deprotonated (-NH2 and -COO-).
Solubility is typically at its minimum at the isoelectric point (pI), where the molecule has no net charge, and increases as the pH moves away from the pI, due to the formation of charged, more readily solvated species.[15][16] A comprehensive pH-solubility profile is therefore essential.
Caption: Ionization states of the amino acid at different pH values.
Solvent Polarity
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its zwitterionic nature, the molecule is expected to have some solubility in these solvents, which can solvate both the charged amino and carboxyl groups. However, the bulky, nonpolar indane ring will likely limit this solubility.[17]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving polar molecules. The compound is expected to show moderate to good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be very low in nonpolar solvents due to the charged, polar amino acid backbone. While the indane moiety has nonpolar character, it is insufficient to overcome the polarity of the zwitterionic headgroup.[18]
Temperature
The dissolution process can be either endothermic or exothermic. For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined, as it has significant implications for manufacturing and storage conditions.
Solid-State Properties: Polymorphism
Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[7] During drug development, it is crucial to identify the most thermodynamically stable polymorph to ensure consistent performance and avoid phase transformations during storage, which could alter the drug's solubility and bioavailability.[8][9] Regulatory bodies like the FDA and ICH require thorough screening for polymorphism.[8][19]
Experimental Protocols for Solubility Determination
A robust characterization of solubility requires a multi-faceted experimental approach. The following protocols are foundational.
Protocol 1: pKa Determination by Potentiometric Titration
Understanding the ionization constants (pKa) is a prerequisite for interpreting pH-dependent solubility.[20] Potentiometric titration is a highly precise method for this purpose.[21][22]
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]
-
Prepare a standardized titrant solution (e.g., 0.1 M HCl or 0.1 M NaOH, carbonate-free).[21]
-
Accurately weigh and dissolve a known quantity of the amino acid in a suitable solvent (e.g., water or a water/co-solvent mixture) to achieve a concentration of at least 10⁻⁴ M.[22]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]
-
-
Titration:
-
Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen to remove dissolved CO2.[21]
-
Immerse the calibrated pH electrode and begin stirring.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition (drift < 0.01 pH units/minute).[21]
-
Record the pH value and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve to accurately identify the equivalence points (inflection points).[23]
-
The pKa values correspond to the pH at the half-equivalence points.[6] For multiprotic acids, specialized software or Bjerrum plots can be used for precise calculation.[24]
-
Protocol 2: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the gold-standard for determining equilibrium solubility.[12] It is recognized by pharmacopeias such as the USP.[25][26]
Methodology:
-
Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 10).
-
Add an excess amount of the solid amino acid to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[12]
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath or orbital shaker.
-
Equilibration time must be sufficient to reach a stable concentration. This should be determined experimentally by taking samples at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[13]
-
-
Phase Separation:
-
After equilibration, allow the suspensions to settle.
-
Separate the solid from the liquid phase. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid temperature changes or evaporation during this step.
-
-
Quantification:
-
Accurately dilute the clear, saturated supernatant.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as:
-
HPLC-UV: A common and robust method, provided the compound has a suitable chromophore.
-
LC-MS/MS: Offers higher sensitivity and specificity, especially for complex matrices or low-solubility compounds.[13]
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the supernatant and weighing the residue. This is a fundamental method but can be less practical for high-throughput analysis.[27][28]
-
-
-
Validation:
-
Measure the final pH of the saturated solution to confirm it has not shifted significantly from the initial buffer pH.[12]
-
Visually inspect the remaining solid to check for any changes in its physical appearance (e.g., color, crystal habit), which might indicate a polymorphic transformation.
-
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Predicted Solubility Profile of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Note: This table presents hypothetical but chemically reasonable data for illustrative purposes.
| Solvent/Medium | Temperature (°C) | Expected Solubility Range (mg/mL) | Rationale |
| 0.1 M HCl (pH ~1) | 25 | Moderate to High | Cationic form is charged and soluble. |
| Phosphate Buffer (pH 7.4) | 25 | Low | Near the isoelectric point (pI); zwitterion is neutral. |
| 0.1 M NaOH (pH ~13) | 25 | Moderate to High | Anionic form is charged and soluble. |
| Water | 25 | Low | Dominated by the low solubility of the zwitterionic form. |
| Methanol | 25 | Moderate | Polar protic solvent can solvate the zwitterion. |
| DMSO | 25 | High | Good solvent for polar organic molecules. |
| Hexane | 25 | Very Low | Nonpolar solvent cannot solvate the polar/charged groups. |
Conclusion
The solubility of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a complex property governed by a balance between its polar, zwitterionic amino acid headgroup and its nonpolar, rigid indane side chain. A thorough characterization is not a single measurement but a comprehensive investigation into its pH-dependent profile, behavior in various pharmaceutically relevant solvents, and solid-state characteristics. The protocols detailed in this guide for pKa determination and thermodynamic solubility measurement provide a robust, scientifically sound foundation for this essential analysis. The insights gained from these studies are critical for guiding rational drug design, enabling effective formulation development, and ultimately ensuring the successful progression of this novel molecule through the development pipeline.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- SciSpace. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (n.d.).
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- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
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Unveiling the Therapeutic Potential of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Technical Guide to the α2δ Subunit of Voltage-Gated Calcium Channels
Introduction
In the landscape of modern drug discovery, the identification and validation of novel therapeutic targets are paramount. This technical guide delves into the promising, yet largely unexplored, therapeutic potential of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. While direct pharmacological data for this specific molecule is nascent, its structural analogy to a well-established class of drugs, the gabapentinoids, provides a strong rationale for its primary therapeutic target: the α2δ subunit of voltage-gated calcium channels (VGCCs). This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the scientific basis for this targeting hypothesis, the downstream mechanistic consequences, and a comprehensive roadmap for its experimental validation.
The core of our hypothesis rests on the foundational understanding of gabapentinoids, such as gabapentin and pregabalin. These drugs, despite their structural resemblance to the neurotransmitter GABA, do not act on GABA receptors. Instead, their therapeutic efficacy in neuropathic pain and epilepsy is mediated through high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[1][2] The shared amino acid scaffold of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid strongly suggests a similar mode of action, positioning it as a next-generation modulator of this critical neuronal target.
The α2δ Subunit: A Prime Therapeutic Target
The α2δ subunit is an auxiliary component of the VGCC complex, which also includes the pore-forming α1 subunit and the intracellular β subunit.[3][4] While not directly involved in ion conduction, the α2δ subunit plays a crucial role in the trafficking and plasma membrane localization of the entire channel complex.[4][5] This, in turn, modulates the density and functional properties of high-voltage activated calcium channels, which are essential for neurotransmitter release.
There are four known isoforms of the α2δ subunit (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with α2δ-1 and α2δ-2 being the primary targets for gabapentinoids.[5] Notably, the expression of the α2δ-1 subunit is significantly upregulated in the dorsal root ganglia and spinal cord following nerve injury, a key factor in the development of neuropathic pain.[6] This upregulation leads to increased trafficking of calcium channels to presynaptic terminals, resulting in excessive neurotransmitter release and neuronal hyperexcitability.[6] Therefore, targeting the α2δ-1 subunit presents a highly specific strategy to normalize this pathological state with minimal impact on normal physiological neurotransmission.[7]
Proposed Mechanism of Action
The binding of a ligand, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, to the α2δ subunit is hypothesized to initiate a cascade of events that ultimately dampen neuronal hyperexcitability. This is not achieved by direct channel blockade, but rather through a more nuanced modulation of channel trafficking and function.
The proposed mechanism involves the following key steps:
-
Binding to the α2δ Subunit: The initial and most critical step is the high-affinity binding of the compound to the α2δ-1 and/or α2δ-2 subunit.
-
Inhibition of Forward Trafficking: Ligand binding is thought to disrupt the forward trafficking of the α1-β-α2δ channel complex from the dorsal root ganglion to the presynaptic terminals in the spinal cord.[6]
-
Reduced Synaptic Localization: This impaired trafficking leads to a reduction in the number of functional calcium channels at the presynaptic membrane.
-
Decreased Calcium Influx: With fewer calcium channels available, the influx of calcium ions upon neuronal depolarization is diminished.
-
Reduced Neurotransmitter Release: The decrease in intracellular calcium concentration leads to a reduction in the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[7]
This cascade of events effectively reduces the excessive neuronal firing characteristic of pathological states like neuropathic pain and epilepsy.
Figure 1: Proposed signaling pathway for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Potential Therapeutic Indications
Based on the well-established efficacy of gabapentinoids, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid holds therapeutic promise for a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability.
| Therapeutic Area | Specific Indications | Rationale |
| Neuropathic Pain | Diabetic peripheral neuropathy, postherpetic neuralgia, fibromyalgia, chemotherapy-induced neuropathic pain. | Modulation of hyperexcitable neurons in pain pathways.[8][9][10] |
| Epilepsy | Partial-onset seizures. | Reduction of excessive neuronal firing in epileptic foci.[1] |
| Anxiety Disorders | Generalized anxiety disorder, social anxiety disorder. | Dampening of hyperexcitability in limbic circuits. |
| Restless Legs Syndrome | Primary RLS. | Normalization of sensory and motor pathway dysregulation. |
Experimental Validation Workflow
A rigorous and multi-faceted experimental approach is essential to validate the therapeutic potential of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The following workflow outlines the key stages of investigation, from initial target engagement to in vivo efficacy.
Figure 2: A comprehensive experimental workflow for target validation.
Target Engagement: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid for the α2δ-1 and α2δ-2 subunits.
Protocol:
-
Membrane Preparation: Prepare cell membranes from recombinant cell lines overexpressing human α2δ-1 or α2δ-2 subunits.
-
Radioligand: Use a high-affinity radioligand, such as [³H]-gabapentin or [³H]-pregabalin.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Validation: Patch-Clamp Electrophysiology
Objective: To assess the effect of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid on voltage-gated calcium currents.
Protocol:
-
Cell Culture: Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or cell lines co-expressing the α1, β, and α2δ subunits of VGCCs.
-
Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration to record calcium currents.[11][12][13]
-
Voltage Protocol: Apply a depolarizing voltage step to elicit calcium currents.
-
Compound Application: Perfuse the cells with varying concentrations of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and record the effect on the peak calcium current amplitude and kinetics.
-
Data Analysis: Plot concentration-response curves to determine the IC50 for current inhibition.
Cellular Function: Neurotransmitter Release Assay
Objective: To measure the effect of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid on the release of excitatory neurotransmitters from primary neurons or synaptosomes.
Protocol:
-
Preparation: Isolate synaptosomes from rodent brain tissue or use primary neuronal cultures.[14][15]
-
Loading: Pre-load the preparations with a radiolabeled neurotransmitter, such as [³H]-glutamate.
-
Depolarization: Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical field stimulus).
-
Compound Treatment: Pre-incubate the preparations with 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid before depolarization.
-
Sample Collection: Collect the superfusate at different time points and measure the amount of released radiolabeled neurotransmitter.
-
Data Analysis: Quantify the inhibitory effect of the compound on depolarization-evoked neurotransmitter release.[16][17]
Preclinical Efficacy: In Vivo Models
Objective: To evaluate the analgesic and anticonvulsant effects of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in established animal models.
a. Neuropathic Pain Models:
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These models involve surgical ligation of the sciatic nerve in rodents to induce mechanical allodynia and thermal hyperalgesia.[9][18][19]
-
Assessment: Measure paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (Hargreaves test) stimuli before and after oral or intraperitoneal administration of the compound.
b. Epilepsy Models:
-
Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.
-
Pentylenetetrazol (PTZ)-induced Seizure Model: This model evaluates the efficacy of a compound against clonic seizures induced by the chemoconvulsant PTZ.
Conclusion
While further investigation is required, the structural characteristics of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid provide a compelling scientific rationale for its exploration as a novel therapeutic agent targeting the α2δ subunit of voltage-gated calcium channels. The in-depth technical guide presented here offers a comprehensive framework for the systematic evaluation of this compound, from initial target validation to preclinical proof-of-concept. The successful execution of these studies has the potential to introduce a new and valuable therapeutic option for patients suffering from a range of debilitating neurological and psychiatric disorders.
References
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An In-Depth Technical Guide to the Exploratory Screening of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Analogs
Abstract
The constrained, non-proteinogenic amino acid scaffold, exemplified by 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, represents a privileged structure in modern medicinal chemistry. Its rigid indane core offers a unique platform for the design of novel therapeutic agents by locking in specific conformations that can lead to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive, in-depth framework for the exploratory screening of analog libraries based on this core structure. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale and causal relationships behind the design, synthesis, and evaluation of these compounds. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of discovering new chemical entities. We will traverse the integrated workflow from conceptualization and in silico assessment to library synthesis and a multi-pronged in vitro screening cascade, culminating in a robust data analysis pipeline for the identification and characterization of promising hit compounds.
The Rationale for Exploring 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Analogs
The 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid core is a conformationally restricted analog of phenylalanine, where the phenyl ring and the α-carbon are cyclized. This structural constraint is the cornerstone of its therapeutic potential. In contrast to flexible, linear amino acids, the indane moiety reduces the number of accessible conformations, which can pre-organize the molecule into a bioactive conformation for a specific biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially resulting in higher binding affinity and potency.
Furthermore, the incorporation of such unnatural amino acids into peptides or as standalone small molecules can confer resistance to enzymatic degradation, thereby improving pharmacokinetic properties. The indane scaffold is a well-established privileged structure in drug discovery, known to enhance metabolic stability and binding affinity. Given its structural similarity to neurotransmitters and its potential to interact with a wide range of biological targets, a systematic exploratory screening of its analogs is a highly promising strategy for identifying novel therapeutics for a multitude of disease areas.
The Strategic Workflow: An Integrated Approach
A successful exploratory screening campaign is not a linear progression but an iterative cycle of design, synthesis, testing, and analysis. The following workflow is designed to maximize the efficiency and information content of the screening process.
Figure 1: Integrated workflow for exploratory screening.
Phase 1: Analog Library Design and Synthesis
The quality and diversity of the chemical matter being screened are paramount to the success of any screening campaign. The design of the analog library should be a deliberate process aimed at systematically exploring the chemical space around the core scaffold.
In Silico Screening and Analog Design
Before embarking on synthesis, a comprehensive in silico evaluation can prioritize analogs with a higher probability of success.
Workflow for In Silico Evaluation:
-
Target Identification: Based on the structural features of the core molecule, potential biological targets can be hypothesized. These may include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmission or microbial pathogenesis. A literature review of known activities of indane-containing compounds can inform this process.
-
Molecular Docking: For targets with known three-dimensional structures, molecular docking studies can predict the binding modes and affinities of virtual analogs. This allows for the prioritization of analogs that are predicted to form favorable interactions with the target.
-
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. This early assessment helps to flag compounds with potential liabilities, such as poor oral bioavailability or predicted toxicity, allowing for their deprioritization or redesign.
Analog Design Strategy:
The library should be designed to probe the importance of different regions of the molecule. Key modifications should include:
-
Aromatic Ring Substitution: Introduction of electron-donating and electron-withdrawing groups at various positions on the phenyl ring to probe electronic and steric effects.
-
Indane Scaffold Modification: Alkylation or substitution on the aliphatic part of the indane ring to explore conformational effects.
-
Amino Group Derivatization: Acylation, alkylation, or incorporation into heterocyclic systems to modify polarity and hydrogen bonding capacity.
-
Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid with other acidic functional groups (e.g., tetrazole) to modulate pKa and metabolic stability.
Synthetic Strategy for Library Generation
A robust and versatile synthetic route is essential for the efficient production of the designed analog library. The following is a representative, multi-step synthetic approach.
Representative Synthetic Scheme:
Figure 2: A potential synthetic route to the analog library.
This route allows for diversity to be introduced at the level of the starting substituted 1-indanone. Further diversification can be achieved through late-stage functionalization of the amino and carboxylic acid groups.
Phase 2: The In Vitro Screening Cascade
The screening cascade is a tiered approach that efficiently filters a large library of compounds down to a small number of well-characterized hits.
Primary High-Throughput Screening (HTS)
The goal of primary HTS is to rapidly and cost-effectively screen the entire analog library to identify "putative hits." The choice of primary assay(s) will be dictated by the hypothesized biological targets. Given the scaffold's potential, a multi-pronged approach is recommended:
-
GPCR Activity Screening: A significant portion of approved drugs target GPCRs.[1] A cell-based calcium mobilization assay is a robust and high-throughput method for identifying modulators of Gq-coupled GPCRs.[2]
-
Neuroprotection Screening: The structural similarity to neurotransmitters suggests potential activity in the central nervous system. A cell-based neuronal viability assay using a model of oxidative stress or excitotoxicity can identify compounds with neuroprotective effects.[3]
-
Antimicrobial Screening: The potential for antibacterial and antifungal activity warrants a primary screen to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative pathogens.[4]
Table 1: Primary Screening Assays
| Assay Type | Principle | Endpoint | Throughput |
| GPCR Calcium Mobilization | Measurement of intracellular calcium flux upon receptor activation in engineered cell lines. | Fluorescence intensity | High |
| Neuronal Viability | Quantification of viable neurons after exposure to a neurotoxic insult. | Absorbance or Fluorescence | High |
| Antimicrobial MIC | Determination of the lowest compound concentration that inhibits visible microbial growth. | Turbidity or Colorimetric | Medium-High |
Hit Confirmation and Secondary Assays
Putative hits from the primary screens must be confirmed and further characterized.
Workflow for Hit Confirmation and Characterization:
-
Re-testing: Confirmed hits are re-tested in the primary assay to ensure reproducibility.
-
Dose-Response Curves: Active compounds are tested over a range of concentrations to determine their potency (e.g., EC50 or IC50).
-
Orthogonal Assays: To rule out assay artifacts, hits should be tested in an orthogonal assay that measures a different biological endpoint. For example, a GPCR hit from a calcium mobilization assay could be further tested in a cAMP assay for Gs or Gi coupling.
-
Selectivity Profiling: Promising hits should be screened against a panel of related targets to assess their selectivity.
-
Early ADME Profiling: Confirmed hits should be subjected to in vitro ADMET assays, such as metabolic stability in liver microsomes, to provide an early indication of their drug-like properties.[5]
Detailed Experimental Protocols
The following are representative, detailed protocols for the key primary screening assays.
Protocol: GPCR Calcium Mobilization Assay
Objective: To identify compounds that modulate the activity of a Gq-coupled GPCR by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay medium: DMEM with 1% dialyzed FBS.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed the HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay medium. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer in a separate compound plate.
-
Assay Execution: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence, then add the compounds to the cell plate and immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity over time is calculated for each well. The maximum fluorescence signal is used to determine the activity of the compound.
Protocol: Neuronal Viability Assay for Neuroprotection
Objective: To identify compounds that protect neurons from oxidative stress-induced cell death.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).
-
Cell viability reagent (e.g., resazurin or CellTiter-Glo).
-
96-well clear-bottom assay plates.
-
Absorbance or luminescence plate reader.
Procedure:
-
Cell Plating: Plate the neurons in 96-well plates and allow them to differentiate for several days.
-
Compound Treatment: Add the test compounds to the cells and incubate for a predefined period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the wells (except for the negative control wells) and incubate for 24 hours.
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence of each well. The neuroprotective effect of a compound is calculated as the percentage of viability restored compared to the vehicle-treated, stressed cells.
Protocol: Broth Microdilution MIC Assay
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well sterile, round-bottom microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Resazurin solution (as a viability indicator).
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the microtiter plate.
-
Inoculation: Dilute the standardized bacterial inoculum in CAMHB and add it to each well of the plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. For a colorimetric endpoint, add resazurin to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.
-
Data Recording: The MIC value is recorded for each compound.
Phase 3: Data Analysis and Structure-Activity Relationship (SAR)
The data generated from the screening cascade must be rigorously analyzed to identify true hits and to understand the relationship between chemical structure and biological activity.
Data Analysis Pipeline:
-
Primary Data Processing: Raw data from the plate readers is normalized and corrected for plate-to-plate variation.
-
Hit Identification: A statistical cutoff (e.g., 3 standard deviations from the mean of the negative controls) is used to identify putative hits from the primary screen.
-
Dose-Response Curve Fitting: The dose-response data from the secondary assays is fitted to a four-parameter logistic model to determine potency (EC50/IC50) and efficacy.
-
SAR Analysis: The relationship between the chemical structures of the analogs and their biological activity is systematically explored. This involves identifying key structural features that are essential for activity and those that can be modified to improve potency, selectivity, and ADME properties.
Visualization of SAR:
Figure 3: Example of a SAR table for data visualization.
Table 2: Representative Structure-Activity Relationship Data
| Compound ID | R1 | R2 | GPCR Activity (EC50, nM) | Neuroprotection (% Viability) | MIC (µg/mL) |
| Core | H | H | >10,000 | 15 | >128 |
| Analog-1 | 4-Cl | H | 520 | 45 | 64 |
| Analog-2 | 4-OMe | H | 1,200 | 30 | >128 |
| Analog-3 | H | Me | 850 | 25 | 128 |
| Analog-4 | 4-Cl | Me | 150 | 65 | 32 |
Conclusion and Future Directions
This guide has outlined a comprehensive and integrated strategy for the exploratory screening of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid analogs. By combining rational library design, in silico pre-screening, a multi-pronged HTS cascade, and systematic data analysis, this workflow provides a robust framework for the identification of novel hit compounds with therapeutic potential. The true power of this approach lies in its iterative nature. The SAR insights gained from the initial screening campaign will inform the design of a second generation of more potent and selective analogs, ultimately leading to the generation of high-quality lead compounds for further preclinical development. The constrained nature of this scaffold, coupled with the vast, unexplored chemical space surrounding it, makes it a fertile ground for the discovery of the next generation of therapeutics.
References
- Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829–842.
- Montell, C. (2005). TRP channels as sensors of temperature and other noxious stimuli. The Journal of cell science, 118(Pt 16), 3523–3529.
- Ma, T., & Li, J. (2018). Cell-based assays for neuroprotective compounds. Methods in molecular biology (Clifton, N.J.), 1717, 187–195.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402–408.
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Methodological & Application
Application Notes and Protocols for Cell-Based Assays with 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Introduction
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic amino acid derivative with a constrained indane scaffold, a feature often utilized in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Given its structural resemblance to glycine, this compound, hereafter referred to as "Indanyl-Glycine," presents several plausible biological targets. The primary hypotheses for its mechanism of action revolve around the modulation of glycine-mediated neurotransmission, either through interaction with glycine transporters (GlyTs) or as a modulator of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[2][3]
This document provides a comprehensive guide for researchers to investigate the cellular effects of Indanyl-Glycine. It outlines detailed protocols for a primary functional assay to assess its impact on the glycine transporter 1 (GlyT1), a secondary functional assay to evaluate its influence on NMDA receptor activity, and essential cell viability assays to determine its cytotoxic profile. These protocols are designed to be self-validating, incorporating necessary controls and providing a framework for robust data interpretation.
Chemical and Physical Properties of Indanyl-Glycine
A foundational understanding of the test compound is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | [4][5] |
| Synonyms | L-β-indanylglycine, L-2-Indanylglycine | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [4][5] |
| Molecular Weight | 191.23 g/mol | [5] |
| CAS Number | 155239-51-3 | [1] |
Stock Solution Preparation: For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as sterile water or DMSO. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced artifacts.
Part 1: Primary Functional Assay - Glycine Transporter (GlyT1) Inhibition
The structural similarity of Indanyl-Glycine to glycine makes GlyT1 a prime target. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels and influencing neurotransmission.[6] Inhibition of GlyT1 is a therapeutic strategy being explored for central nervous system disorders.[6] The following protocol adapts a well-established radiolabeled glycine uptake assay to determine the inhibitory potential of Indanyl-Glycine.[7][8]
Experimental Workflow: GlyT1 Inhibition Assay
Caption: Workflow for the [³H]Glycine uptake inhibition assay.
Protocol 1: GlyT1 Inhibition Assay
This protocol is designed to measure the inhibition of glycine uptake in a cell line stably overexpressing human GlyT1a (e.g., CHO-K1/hGlyT1a).[7][8]
Materials:
-
CHO-K1 cells stably expressing human GlyT1a (CHO-K1/hGlyT1a)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418)
-
384-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
Indanyl-Glycine
-
Sarcosine (known GlyT1 inhibitor, positive control)[9]
-
[³H]Glycine (radiolabeled substrate)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed CHO-K1/hGlyT1a cells into a 384-well plate at a density that will yield a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of Indanyl-Glycine and the positive control (Sarcosine) in KRH buffer. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., KRH buffer with 0.1% DMSO).
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer gently twice with 100 µL of pre-warmed KRH buffer.
-
Add 20 µL of the diluted Indanyl-Glycine, controls, or vehicle to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Glycine Uptake:
-
Prepare the [³H]Glycine working solution in KRH buffer. The final concentration should be at or near the Kₘ for glycine uptake by GlyT1 (typically in the low micromolar range).
-
Add 20 µL of the [³H]Glycine working solution to all wells to initiate the uptake reaction.
-
Incubate for a predetermined optimal time (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of glycine uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 100 µL of ice-cold KRH buffer.
-
Add 40 µL of cell lysis buffer to each well and incubate for 10 minutes to ensure complete cell lysis.
-
-
Readout:
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Quantify the amount of [³H]Glycine taken up by the cells using a liquid scintillation counter.
-
Data Analysis:
-
Total Uptake: Radioactivity in vehicle-treated wells.
-
Non-specific Uptake: Radioactivity in wells treated with a saturating concentration of a known inhibitor (e.g., 8 mM Sarcosine).[8]
-
Specific Uptake: Total Uptake - Non-specific Uptake.
-
Percent Inhibition: Calculate for each concentration of Indanyl-Glycine using the formula: % Inhibition = 100 * (1 - (Sample cpm - Non-specific cpm) / (Specific cpm))
-
Plot the percent inhibition against the logarithm of Indanyl-Glycine concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Part 2: Secondary Functional Assay - NMDA Receptor Modulation
As a glycine analog, Indanyl-Glycine could potentially act as an agonist, antagonist, or allosteric modulator at the glycine binding site of the NMDA receptor.[3] A calcium flux assay is a robust method to assess the functional consequences of NMDA receptor activation.[10][11]
Experimental Workflow: NMDA Receptor Calcium Flux Assay
Caption: Workflow for the NMDA receptor calcium flux assay.
Protocol 2: NMDA Receptor Calcium Flux Assay
This protocol measures changes in intracellular calcium in a cell line (e.g., HEK293) stably expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
Materials:
-
HEK293 cells stably expressing GluN1/GluN2A subunits
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and selection antibiotics)
-
96- or 384-well black-walled, clear-bottom cell culture plates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 6)[11]
-
Probenecid (anion-exchange transport inhibitor, often used to improve dye retention)
-
Indanyl-Glycine
-
Glutamate and Glycine (NMDA receptor co-agonists)
-
MK-801 (NMDA receptor antagonist, positive control)[10]
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with liquid handling capabilities
Procedure:
-
Cell Seeding: Seed the HEK293-NMDA cells into black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading:
-
Aspirate the growth medium.
-
Add the calcium dye loading solution (e.g., Fluo-4 AM with probenecid in Assay Buffer).
-
Incubate for 1 hour at 37°C, then 30 minutes at room temperature, protected from light.[10]
-
-
Compound Addition and Baseline Reading:
-
Wash the cells gently with Assay Buffer to remove extracellular dye.[12]
-
Place the plate into the fluorescence reader.
-
Monitor baseline fluorescence for 10-20 seconds.
-
Add various concentrations of Indanyl-Glycine (for agonist testing) or a fixed concentration of Indanyl-Glycine followed by co-agonists (for antagonist testing).
-
-
Receptor Activation and Measurement:
-
Agonist Mode: After compound addition, continue to monitor fluorescence for 2-5 minutes to detect any increase in intracellular calcium, which would indicate agonist activity.
-
Antagonist Mode: After a brief pre-incubation with Indanyl-Glycine (or positive control MK-801), add a solution containing a sub-maximal (EC₈₀) concentration of glutamate and a saturating concentration of glycine to stimulate the receptor.[10]
-
Immediately record the fluorescence signal for 2-5 minutes.
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Agonist Mode: Plot ΔF against the logarithm of Indanyl-Glycine concentration to generate a dose-response curve and determine the EC₅₀.
-
Antagonist Mode: Calculate the percent inhibition of the co-agonist-induced response at each concentration of Indanyl-Glycine. Plot this against the log concentration to determine the IC₅₀.
Part 3: Cell Viability and Cytotoxicity Assays
Protocol 3.1: MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method that measures the metabolic activity of living cells by assessing the ability of mitochondrial succinate dehydrogenase to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or a primary neuronal culture)
-
96-well plates
-
Indanyl-Glycine
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of Indanyl-Glycine (e.g., 0.1 µM to 500 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
Protocol 3.2: LDH Release Assay (Membrane Integrity)
The LDH assay quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, into the culture medium upon cell membrane damage or lysis, indicating cytotoxicity.[15]
Materials:
-
Cell line and treatment setup as in Protocol 3.1.
-
Commercially available LDH cytotoxicity assay kit.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Readout: Incubate as directed and measure the absorbance at the recommended wavelength (usually 490 nm). A lysis control (cells treated with a lysis buffer provided in the kit) should be used to determine the maximum LDH release.
Data Analysis for Viability Assays:
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of Indanyl-Glycine to determine the CC₅₀ (cytotoxic concentration 50%).
-
Comparing the CC₅₀ from viability assays with the IC₅₀/EC₅₀ from functional assays is crucial. A significant window between the functional and cytotoxic concentrations suggests that the observed functional effect is specific and not an artifact of cell death.
Conclusion and Forward Look
This guide provides a structured, hypothesis-driven framework for the initial characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in cell-based assays. By systematically evaluating its effects on a primary target (GlyT1), a plausible secondary target (NMDA receptor), and general cell health, researchers can build a comprehensive profile of this novel compound. Positive results in these assays, particularly a selective inhibition of GlyT1 with a clear window over cytotoxicity, would warrant further investigation, including selectivity profiling against other transporters (e.g., GlyT2)[7][8] and progression into more complex models, such as primary neuronal cultures or brain slice preparations.[13][16]
References
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Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening. Available at: [Link]
-
Kopec, K., et al. (2009). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. ResearchGate. Available at: [Link]
-
NIH National Center for Advancing Translational Sciences. (n.d.). Cell death assays for neurodegenerative disease drug discovery. PubMed Central. Available at: [Link]
-
Su, Z., et al. (2008). Effect of a new alpha 2 delta ligand PD-217014 on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats. PubMed. Available at: [Link]
-
BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT. Available at: [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. Creative Biolabs. Available at: [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available at: [Link]
-
Bartl, J., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. PubMed. Available at: [Link]
-
BrainXell. (n.d.). Viability/Cytotoxicity Assays. BrainXell. Available at: [Link]
-
Calvo-Garrido, J., et al. (2023). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]
-
Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Glycine Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Gapp, M., et al. (2021). Reduction of Rapid Proliferating Tumour Cell Lines by Inhibition of the Specific Glycine Transporter GLYT1. PubMed Central. Available at: [Link]
-
Saransa, V., et al. (1998). Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate. SciSpace. Available at: [Link]
-
Gazzola, G.C., et al. (1979). Evidence for genetic control of glycine uptake in cultured cells, regulated by the amino acid concentration of the growth medium. PubMed. Available at: [Link]
-
JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. Available at: [Link]
-
PubChem. (n.d.). (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem. Available at: [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem. Available at: [Link]
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"large-scale synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"
An Application Guide for the Scalable Synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry.[1][2][3] As a conformationally restricted building block, its rigid indane scaffold is a privileged structure in drug design, offering improvements in metabolic stability and binding affinity.[4] This guide details a robust and scalable synthetic protocol, moving from commercially available starting materials to the final, highly pure product. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental protocol, outline critical quality control parameters, and discuss key considerations for process optimization and scale-up.
Introduction and Strategic Overview
The synthesis of unique amino acids is fundamental to the development of novel therapeutics.[5][6] 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (also known as DL-2-Indanylglycine) presents a unique structural motif where the α-carbon is part of the five-membered ring of the indane system.[7] This structural constraint is highly valuable for designing peptide mimetics and other pharmacologically active agents.
Several methods exist for the synthesis of unnatural amino acids, including enzymatic resolutions and multi-step chemical pathways.[8] For large-scale industrial production, a chemical route that is reproducible, high-yielding, and economically viable is paramount. The classic Strecker synthesis offers a powerful and direct method for preparing α-amino acids from carbonyl precursors.[9] This application note details a modified Strecker synthesis, a proven and reliable pathway, beginning with the readily available starting material, 2-indanone.
The overall synthetic strategy is a two-step process:
-
Formation of the α-aminonitrile: A one-pot reaction where 2-indanone is converted into 2-amino-2,3-dihydro-1H-indene-2-carbonitrile.
-
Hydrolysis to the Amino Acid: Acid-catalyzed hydrolysis of the nitrile functional group to the corresponding carboxylic acid.
This approach is selected for its efficiency and the relatively low cost of the required reagents.
Visualized Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the starting material to the final product.
Caption: Overall workflow for the synthesis of the target amino acid.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves the use of potassium cyanide, which is highly toxic. All operations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning antidote kit should be readily accessible. Acidification of cyanide-containing solutions will liberate highly toxic hydrogen cyanide gas. All waste must be quenched with bleach (sodium hypochlorite) before disposal.
Protocol 1: Synthesis of 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile
Principle: This step is a classic Strecker reaction. Ammonium chloride and potassium cyanide react in situ to form ammonia and hydrogen cyanide. The ammonia reacts with the 2-indanone ketone to form an imine, which is then attacked by the cyanide ion to yield the stable α-aminonitrile intermediate.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |
| 2-Indanone | 132.16 | 1.0 | 132.2 g |
| Potassium Cyanide (KCN) | 65.12 | 1.2 | 78.1 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 1.5 | 80.2 g |
| Ethanol (EtOH) | - | - | 500 mL |
| Deionized Water | - | - | 500 mL |
| Diethyl Ether | - | - | For extraction |
Procedure:
-
Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
In the flask, dissolve ammonium chloride (80.2 g) in deionized water (500 mL).
-
In a separate beaker, dissolve 2-indanone (132.2 g) in ethanol (500 mL). Add this solution to the flask with stirring.
-
Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
In a separate beaker, carefully dissolve potassium cyanide (78.1 g) in 200 mL of cold deionized water. Caution: Highly Toxic.
-
Slowly add the potassium cyanide solution to the reaction mixture via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours. A white precipitate should form.
-
Cool the mixture again to 5-10 °C and filter the solid precipitate using a Buchner funnel.
-
Wash the solid cake with cold water (2 x 100 mL) and then with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum at 40 °C to a constant weight. This yields the desired α-aminonitrile. The product is typically used in the next step without further purification.
Protocol 2: Hydrolysis to 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Principle: The nitrile group of the intermediate is hydrolyzed under harsh acidic conditions and high temperature. The reaction proceeds through a primary amide intermediate, which is further hydrolyzed to the carboxylic acid. The amino group is protonated under these conditions, forming the hydrochloride salt of the final product.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Quantity (for 1 mol scale) |
| α-Aminonitrile Intermediate | 158.20 | 1.0 | 158.2 g (from previous step) |
| Concentrated HCl (37%) | - | ~10 | ~830 mL |
| Sodium Hydroxide (NaOH) | 40.00 | - | For neutralization |
| Isopropanol | - | - | For precipitation |
Procedure:
-
Equip a 2 L round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Carefully add the crude α-aminonitrile (158.2 g) to the flask.
-
In a well-ventilated fume hood, slowly and carefully add concentrated hydrochloric acid (830 mL) to the flask. Caution: Exothermic reaction and potential for HCN gas evolution.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. A solid may precipitate.
-
Slowly pour the cooled reaction mixture over 1 kg of crushed ice in a large beaker with stirring.
-
Carefully adjust the pH of the solution to ~6.5-7.0 using a 50% (w/v) aqueous solution of sodium hydroxide. The product will precipitate as a zwitterion at its isoelectric point. Maintain the temperature below 20 °C during neutralization.
-
Stir the resulting slurry in an ice bath for 1 hour to ensure complete precipitation.
-
Filter the white solid product using a Buchner funnel and wash the cake thoroughly with cold deionized water (3 x 200 mL) to remove inorganic salts.
-
Recrystallize the crude product from a water/isopropanol mixture to achieve high purity.
-
Dry the final product under vacuum at 60 °C to a constant weight.
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
Table of Expected Analytical Data:
| Property | Expected Value |
| IUPAC Name | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid[7] |
| Molecular Formula | C₁₁H₁₃NO₂[4][10] |
| Molecular Weight | 191.23 g/mol [4][10][11] |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (decomposes) |
| ¹H NMR (D₂O, 400 MHz) | δ 7.2-7.4 (m, 4H, Ar-H), 3.9 (s, 1H, α-CH), 3.2 (d, 2H, CH₂), 2.9 (d, 2H, CH₂) |
| ¹³C NMR (D₂O, 100 MHz) | δ 175 (C=O), 141 (Ar-C), 127 (Ar-CH), 125 (Ar-CH), 65 (α-C), 45 (C-indane), 35 (CH₂) |
| Mass Spec (ESI+) | m/z 192.10 [M+H]⁺ |
| Purity (HPLC) | ≥98% |
Scale-Up and Process Optimization
Transitioning from laboratory scale to large-scale production introduces challenges that must be addressed through careful process optimization.
Caption: Key parameters influencing large-scale synthesis outcomes.
-
Heat Management: Both the formation of the α-aminonitrile and its subsequent hydrolysis are exothermic. On a large scale, efficient heat exchange is critical. A jacketed reactor with precise temperature control is mandatory to prevent runaway reactions and byproduct formation.
-
Reagent Addition: The slow, controlled addition of the potassium cyanide solution and the careful neutralization with sodium hydroxide are crucial for safety and selectivity. Automated dosing pumps are recommended for large-scale batches.
-
Work-up and Isolation: Handling large volumes of slurries requires appropriate industrial-scale filtration and drying equipment (e.g., filter press, vacuum tray dryer). Inefficient washing during this stage is a primary source of impurities.
-
Waste Management: The aqueous waste streams will contain residual cyanide and large amounts of inorganic salts. The cyanide must be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert it to the much less toxic cyanate before disposal.
-
Solvent Selection: While the described protocol uses water and ethanol, exploring alternative solvent systems could improve yield and simplify product isolation on an industrial scale.
Storage and Handling
The final amino acid product is a stable solid. It should be stored in tightly sealed containers in a cool, dry place, protected from light to ensure long-term stability.[12]
Conclusion
This application note provides a detailed, reliable, and scalable protocol for the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. By leveraging a modified Strecker synthesis, this guide offers a practical pathway for researchers and drug development professionals to produce multi-gram to kilogram quantities of this valuable chiral building block. Adherence to the outlined safety protocols, particularly concerning the handling of cyanide, is essential for a safe and successful synthesis.
References
- Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.
- National Institutes of Health. (n.d.). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC.
- American Chemical Society. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
- Velíšek, J., Kubec, R., & Cejpek, K. (n.d.). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids.
- Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References.
- Benchchem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid.
- Benchchem. (n.d.). 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- PubChem. (n.d.). (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
- PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
- LinkedIn. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
- Symeres. (n.d.). Efficient Amino Acid Synthesis with Biocatalysis.
- Bachem. (2021). How to store amino acid derivatives?.
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Topic: High-Resolution Chiral Separation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid Enantiomers by HPLC
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This non-proteinogenic amino acid incorporates an indane scaffold, a privileged structure in drug design known to enhance metabolic stability and binding affinity.[1] Given that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, their effective separation and quantification are critical for drug development and regulatory compliance.[2] The described method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which achieves baseline resolution of the underivatized enantiomers, eliminating the need for complex derivatization steps that can introduce impurities and variability.[3][4] This protocol is designed for accuracy, reproducibility, and direct applicability in research and quality control environments.
Introduction and Scientific Background
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a key chiral building block in medicinal chemistry.[1] Its rigid, bicyclic indane structure provides conformational constraint, a desirable feature for designing highly specific and potent therapeutic agents. The presence of a stereogenic center means the compound exists as two non-superimposable mirror images, or enantiomers. These enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors, leading to distinct biological activities.
Therefore, the ability to isolate and analyze each enantiomer is paramount. Direct chiral separation by HPLC is the preferred analytical approach, as it avoids the potential for racemization or kinetic resolution associated with derivatization techniques.[4] This guide details a method using a teicoplanin-based CSP, which has demonstrated broad success in resolving underivatized amino acids.[4][5]
Principles of Chiral Recognition on a Macrocyclic Glycopeptide CSP
The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector (teicoplanin) bonded to the silica support. Teicoplanin is a complex macrocyclic glycopeptide with multiple chiral centers, aromatic groups, and ionizable functionalities, offering a rich environment for stereoselective interactions.[4]
The key molecular interactions responsible for chiral recognition include:
-
Ionic Interactions: The primary amino group of the analyte can interact with the carboxyl groups of the teicoplanin selector. The pH of the mobile phase is crucial for modulating these interactions.
-
Hydrogen Bonding: The amino and carboxyl groups of the analyte can act as hydrogen bond donors and acceptors with the amide and hydroxyl groups on the CSP.
-
π-π Stacking: The aromatic indane ring of the analyte can form π-π interactions with the aromatic moieties within the teicoplanin structure.
-
Steric Repulsion: The three-dimensional arrangement of the analyte's substituents relative to the complex, basket-like structure of the teicoplanin selector leads to steric hindrance. One enantiomer will fit more favorably into the chiral pockets of the CSP, resulting in a stronger interaction and longer retention time, while the other enantiomer experiences greater repulsion and elutes earlier.
The combination of these forces creates a significant enough difference in the free energy of association for the two enantiomers, enabling their separation on the chromatographic column.
Experimental Workflow for Chiral Separation
The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure reliable and reproducible results.
Caption: Workflow from sample preparation to final analysis.
Detailed Protocol
Instrumentation and Materials
-
HPLC System: A quaternary or binary HPLC system equipped with a degasser, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm (or equivalent teicoplanin-based CSP).
-
Reagents:
-
Methanol (HPLC Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Acetic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Racemic standard of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Preparation of Solutions
-
Mobile Phase (Polar Ionic Mode):
-
Prepare a 100 mM Ammonium Acetate buffer.
-
Mix Methanol and the buffer in a ratio of 80:20 (v/v).
-
Adjust the final apparent pH to 5.0 with Acetic Acid.
-
Filter through a 0.22 µm membrane filter and degas for 15 minutes.
-
Causality: The ammonium acetate buffer provides ions that interact with both the analyte and the CSP, sharpening peak shape and improving reproducibility. The pH of 5.0 ensures the analyte's amino group is protonated and the carboxyl group is partially deprotonated, optimizing ionic interactions for separation.[4]
-
-
Sample Solution:
-
Accurately weigh and dissolve the racemic standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
-
HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm | Proven CSP for underivatized amino acids.[4][5] |
| Mobile Phase | 80:20 (v/v) Methanol / 100 mM Ammonium Acetate, pH 5.0 | Balances analyte solubility and interaction strength. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Provides reproducible retention times. Temperature can be optimized (e.g., 15-35°C) to improve resolution. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
| Detection | UV at 220 nm | The indane moiety provides sufficient UV absorbance at lower wavelengths. |
Expected Results & Data Analysis
A successful separation will yield two distinct, well-resolved peaks corresponding to the two enantiomers.
| Parameter | Symbol | Formula | Expected Value |
| Retention Time (1st Eluting) | t R1 | - | ~ 8.5 min |
| Retention Time (2nd Eluting) | t R2 | - | ~ 10.2 min |
| Selectivity Factor | α | t R2 / t R1 | > 1.2 |
| Resolution | R s | 2(t R2 - t R1 ) / (w 1 + w 2 ) | > 2.0 (Baseline) |
| Tailing Factor (Asymmetry) | T | w 0.05 / (2f) | 0.9 - 1.3 |
Where w 1 and w 2 are the peak widths at the base, w 0.05 is the peak width at 5% height, and f is the distance from the peak front to the peak maximum at 5% height.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Incorrect mobile phase composition. | Decrease the percentage of methanol to increase retention and interaction time. Optimize the buffer pH. |
| Column degradation. | Flush the column or replace it if performance does not improve. | |
| Peak Tailing | Analyte interaction with active sites on silica. | Ensure buffer concentration is adequate. A slight adjustment of pH might help. |
| Column overloading. | Reduce the injected sample concentration or volume. | |
| Retention Time Drift | Inadequate column equilibration. | Equilibrate the column with at least 20 column volumes of mobile phase before the first injection. |
| Mobile phase composition changing. | Ensure the mobile phase is well-mixed and degassed. Check for pump malfunctions. |
Conclusion
The method described provides a reliable and direct approach for the chiral separation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid enantiomers. By leveraging a teicoplanin-based chiral stationary phase, this protocol circumvents the need for derivatization, offering a streamlined workflow suitable for high-throughput analysis in pharmaceutical development and quality assurance. The principles and parameters outlined herein can be adapted and optimized for similar non-proteinogenic amino acids, serving as a valuable tool for researchers in the field.
References
- Miyazawa, T., et al. (1997). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 20:6, 867-881. [Link available at: https://www.tandfonline.com/doi/abs/10.1080/10826079708006323]
- Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. Amino Acids, 27, 117-124. [Link available at: https://link.springer.com/article/10.1007/s00726-004-0091-8]
- Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link available at: https://www.chromatographytoday.
- Farkas, T., et al. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(24), 5906. [Link available at: https://www.mdpi.com/1420-3049/25/24/5906]
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations Handbook. [Link available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/138/921/chiral-amino-acid-handbook.pdf]
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Reporter 29.4, Sigma-Aldrich. [Link available at: https://www.sigmaaldrich.
- Ilisz, I., et al. (2020). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 25(18), 4306. [Link available at: https://www.mdpi.com/1420-3049/25/18/4306]
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Application Notes and Protocols for the Derivatization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid for Analysis
Introduction: The Analytical Challenge of a Constrained Amino Acid Analog
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a non-proteinogenic, chiral amino acid of significant interest in medicinal chemistry and pharmaceutical research.[1] Its constrained indane scaffold provides a unique conformational rigidity, making it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other pharmacologically active agents.[1] Accurate and sensitive quantification of this molecule and its enantiomers is critical during drug discovery, development, and quality control processes.
However, like most amino acids, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid lacks a strong native chromophore or fluorophore, rendering its direct detection by UV or fluorescence HPLC challenging at low concentrations.[] Furthermore, its polar and zwitterionic nature makes it unsuitable for direct analysis by gas chromatography (GC) without chemical modification to increase its volatility.[3] Derivatization, the chemical modification of the analyte, is therefore an essential step to enhance its detectability and chromatographic behavior.[]
This comprehensive guide provides detailed application notes and protocols for the derivatization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid for analysis by High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to optimize these methods for their specific applications.
Part 1: Chiral and Achiral Analysis by HPLC Following Derivatization
The primary analytical challenge for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is often the determination of its enantiomeric purity.[4] Indirect chiral separation, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column, is a powerful and widely used approach.[4] For achiral analysis, derivatization is employed to introduce a UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity.
Enantiomeric Purity Determination using Marfey's Reagent (FDAA)
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective chiral derivatizing agent for the resolution of amino acid enantiomers.[4][5] It reacts with the primary amino group of the target amino acid to form stable diastereomeric derivatives that are readily separable by reversed-phase HPLC.[6] The resulting derivatives have a strong UV chromophore, allowing for sensitive detection at 340 nm.[7]
Reaction Mechanism: FDAA reacts with the amino group of the D- and L-enantiomers of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid to form two diastereomers, L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers have different physical properties and therefore exhibit different retention times on a non-chiral stationary phase.[4]
Workflow for Derivatization with Marfey's Reagent:
Caption: Workflow for chiral derivatization using Marfey's reagent.
Protocol 1: Derivatization with Marfey's Reagent (FDAA)
-
Sample Preparation: Dissolve approximately 50 nmol of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in 100 µL of 1 M sodium bicarbonate solution in a microcentrifuge tube.[7]
-
Reagent Addition: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[7]
-
Reaction: Vortex the mixture and incubate at 40°C for 1 hour in the dark.[7]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and add 100 µL of 2 M HCl to stop the reaction and neutralize the solution.[7]
-
Solvent Removal: Evaporate the acetone under a gentle stream of nitrogen.
-
Final Preparation: Dilute the remaining aqueous solution with the initial mobile phase for HPLC analysis.
-
Analysis: Inject an appropriate volume onto a C18 reversed-phase column and monitor the elution of the diastereomers by UV detection at 340 nm.[7]
| Parameter | Condition | Rationale |
| Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Chiral reagent for diastereomer formation. |
| Solvent | Acetone | Dissolves FDAA. |
| Base | 1 M Sodium Bicarbonate | Provides the alkaline pH required for the reaction. |
| Temperature | 40°C | Increases reaction rate. |
| Time | 1 hour | Ensures complete derivatization. |
| Detection | UV at 340 nm | Wavelength of maximum absorbance for the DNP group. |
High-Sensitivity Analysis using Fluorescent Derivatization Reagents
For trace-level quantification, fluorescent derivatization reagents offer significantly higher sensitivity compared to their UV-absorbing counterparts. o-Phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are two of the most widely used reagents for the pre-column derivatization of amino acids for fluorescence detection.[8]
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[8][9] A key advantage of OPA is that the reagent itself is not fluorescent and does not interfere with the analysis.[10] However, the formed derivatives can be unstable, necessitating automated pre-column derivatization or immediate analysis.[11]
Reaction Mechanism: OPA reacts with the primary amino group of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and a thiol (e.g., N-acetyl-L-cysteine) in an alkaline medium to form a fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[12]
Protocol 2: Derivatization with o-Phthalaldehyde (OPA)
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer (pH 9.5-10.5).
-
Derivatization: In a sample vial, mix the amino acid sample with the OPA reagent. The reaction is typically complete within minutes at room temperature.
-
Analysis: Immediately inject the derivatized sample onto a reversed-phase HPLC system.
-
Detection: Monitor the fluorescent derivatives using an excitation wavelength of 340 nm and an emission wavelength of 455 nm.[13]
FMOC-Cl reacts with both primary and secondary amino acids to form stable and highly fluorescent derivatives.[8][14] The reaction is robust and the derivatives are stable for extended periods, allowing for manual sample preparation and storage before analysis.[10]
Reaction Mechanism: FMOC-Cl reacts with the amino group of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in an alkaline buffer to form a stable N-Fmoc-amino acid derivative.
Workflow for Derivatization with FMOC-Cl:
Caption: Workflow for derivatization using FMOC-Cl.
Protocol 3: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
-
Sample Buffering: To an aliquot of the amino acid sample, add borate buffer (e.g., 0.2 M, pH 10) to ensure an alkaline environment.[15]
-
Reagent Addition: Add a solution of FMOC-Cl in acetonitrile (e.g., 15 mM).[15]
-
Reaction: Allow the reaction to proceed for approximately 5 minutes at room temperature.[15]
-
Quenching: Add a solution of 1-aminoadamantane hydrochloride (ADAM) to react with the excess FMOC-Cl, preventing interference in the chromatogram.[15]
-
Final Preparation: Filter the sample before injection.
-
Analysis: Separate the FMOC-amino acid derivative on a C18 column.
-
Detection: Use a fluorescence detector with an excitation wavelength of 265 nm and an emission wavelength of 310 nm.[10]
| Parameter | Reagent | Reaction Conditions | Detection (Ex/Em) | Derivative Stability |
| Fluorescent Tagging | OPA/Thiol | Alkaline pH, rapid reaction | 340 nm / 455 nm | Low |
| FMOC-Cl | Alkaline pH, robust reaction | 265 nm / 310 nm | High |
Part 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is mandatory to convert the non-volatile amino acid into a thermally stable and volatile compound.[3][16] This is typically achieved through a two-step process: esterification of the carboxyl group followed by acylation or silylation of the amino group.[16]
Esterification followed by Acylation
This classic two-step derivatization approach is highly reliable for the quantitative analysis of amino acids by GC-MS.[16] The carboxyl group is first converted to an ester (e.g., a methyl or propyl ester), and then the amino group is acylated with a reagent like pentafluoropropionic anhydride (PFPA).[16] The resulting derivatives are volatile and exhibit excellent chromatographic properties.
Reaction Mechanism:
-
Esterification: The carboxylic acid group of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding methyl ester.[16]
-
Acylation: The amino group of the amino acid ester is then acylated with an anhydride such as PFPA to form a stable, volatile, and electron-capturing derivative suitable for GC-MS analysis.[16]
Protocol 4: Two-Step Esterification and Acylation for GC-MS Analysis
-
Drying: Evaporate an aliquot of the sample to complete dryness under a stream of nitrogen.[16]
-
Esterification: Add 100 µL of 2 M HCl in methanol to the dried residue. Seal the vial and heat at 80°C for 60 minutes.[16]
-
Drying: Cool the vial and evaporate the reagent to dryness under nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 20 µL of pentafluoropropionic anhydride (PFPA). Seal the vial and heat at 60°C for 30 minutes.
-
Final Preparation: Cool the vial and the sample is ready for injection into the GC-MS.
Silylation
Silylation is another common derivatization technique for GC analysis, where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[3] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[3][17] MTBSTFA derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives.[3]
Reaction Mechanism: MTBSTFA reacts with both the carboxylic acid and amino groups of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid to replace the active hydrogens with TBDMS groups, yielding a volatile derivative.[3]
Protocol 5: Silylation with MTBSTFA for GC-MS Analysis
-
Drying: Evaporate the sample to dryness.
-
Derivatization: Add a suitable solvent (e.g., acetonitrile or pyridine) and the silylating reagent (e.g., MTBSTFA).
-
Reaction: Heat the mixture (e.g., 60-100°C) for a specified time (e.g., 30-120 minutes) to ensure complete derivatization.
-
Analysis: Inject the derivatized sample into the GC-MS.
| Derivatization Method | Reagents | Key Advantages |
| Esterification/Acylation | HCl in Methanol, PFPA | Robust, stable derivatives, good for quantification.[16] |
| Silylation (TBDMS) | MTBSTFA | Forms stable derivatives, less moisture sensitive.[3] |
Conclusion
The derivatization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a critical prerequisite for its sensitive and accurate analysis by modern chromatographic techniques. The choice of derivatization strategy depends on the analytical objective. For enantiomeric purity assessment, chiral derivatizing agents like Marfey's reagent provide a reliable HPLC-UV method. For high-sensitivity quantification, fluorescent tagging with OPA or FMOC-Cl is recommended. For GC-MS analysis, a two-step esterification/acylation or a single-step silylation protocol can be employed to achieve the necessary volatility and thermal stability. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and validate robust analytical methods for this important class of non-proteinogenic amino acids.
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An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV - DiVA portal. [Link]
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Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed. [Link]
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Use of Marfey's Reagent and Analogs for Chiral Amino Acid Analysis: Assessment and Applications to Natural Products and Biological Systems - PubMed. [Link]
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High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. [Link]
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Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography | Request PDF - ResearchGate. [Link]
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Reaction of AAs with OPA and the thiol | Download Scientific Diagram - ResearchGate. [Link]
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Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column | Request PDF - ResearchGate. [Link]
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Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids | Request PDF - ResearchGate. [Link]
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Protocol for the Radiolabeling of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid with Fluorine-18 for Positron Emission Tomography (PET) Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Radiolabeled amino acids are a critical class of molecular imaging agents for Positron Emission Tomography (PET), particularly in oncology, due to their ability to target the upregulated metabolic activity of tumor cells.[1][2][3] This application note provides a comprehensive, detailed protocol for the synthesis and radiolabeling of a novel non-natural amino acid, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, with the positron-emitting radionuclide Fluorine-18 (¹⁸F). The proposed method is based on a well-established strategy involving nucleophilic aromatic substitution on a specifically designed precursor molecule. This document is intended for researchers in radiopharmaceutical chemistry and drug development, offering a robust framework for producing this and structurally similar PET tracers. The protocol encompasses precursor synthesis, automated radiofluorination, purification, and rigorous quality control procedures to ensure the final product's suitability for preclinical and clinical research.
Introduction: The Significance of Radiolabeled Amino Acids in Oncology
Tumor cells exhibit an increased demand for nutrients, including amino acids, to fuel their rapid proliferation.[1] This metabolic reprogramming leads to the overexpression of amino acid transporters on the cell surface, making these transporters excellent targets for diagnostic imaging.[2][4] Unlike the most common PET tracer, 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), radiolabeled amino acids often provide superior imaging contrast, especially in the brain, where high physiological glucose uptake can mask tumor tissue.[5][6][7] Consequently, ¹⁸F-labeled amino acids such as O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) and 3,4-dihydroxy-6-[¹⁸F]fluoro-L-phenylalanine (¹⁸F-FDOPA) have become invaluable tools for the diagnosis, staging, and therapeutic monitoring of various cancers, most notably gliomas.[2][8]
The molecule 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a conformationally restricted, non-natural amino acid. Its rigid structure may offer unique selectivity for specific amino acid transporters. Radiolabeling this molecule with Fluorine-18 (t½ ≈ 109.7 min) would enable its evaluation as a novel PET tracer for oncologic imaging.[5] This document outlines a detailed protocol to achieve this, leveraging established principles of radiofluorination chemistry.
Principle of the Method: Nucleophilic Aromatic Substitution
The selected strategy for introducing ¹⁸F onto the 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid scaffold is a nucleophilic aromatic substitution (SₙAr) reaction. This robust and widely used method involves the reaction of activated, no-carrier-added [¹⁸F]fluoride with an aromatic ring bearing a suitable leaving group (e.g., nitro, trimethylammonium) that is activated by an electron-withdrawing group.
For this specific application, we propose the synthesis of a precursor molecule, specifically tert-butyl 2-((diphenylmethylene)amino)-2-(5-(trimethylammonio)-2,3-dihydro-1H-inden-2-yl)acetate trifluoromethanesulfonate. The trimethylammonium group serves as an excellent leaving group for the SₙAr reaction. The amino and carboxyl groups of the amino acid are protected during the synthesis and radiolabeling steps to prevent unwanted side reactions. The protecting groups are subsequently removed under acidic conditions to yield the final radiolabeled amino acid.
Overall Experimental Workflow
The entire process, from precursor synthesis to the final formulated product, involves several critical stages. The following diagram provides a high-level overview of the workflow.
Caption: High-level workflow for the production of [¹⁸F]fluoro-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Materials and Reagents
| Item | Supplier | Grade/Purity |
| Precursor | ||
| 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | Custom Synthesis | >98% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | Reagent Grade |
| Benzophenone imine | Sigma-Aldrich | >97% |
| Nitric Acid / Sulfuric Acid | Fisher Scientific | ACS Grade |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10 wt. % |
| Methyl Iodide | Sigma-Aldrich | 99.5% |
| Silver Trifluoromethanesulfonate | Sigma-Aldrich | 99% |
| Radiosynthesis | ||
| [¹⁸F]Fluoride in [¹⁸O]H₂O | Cyclotron Facility | N.C.A. |
| Kryptofix K₂₂₂ | ABX GmbH | >99% |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | Anhydrous |
| Acetonitrile (MeCN) | Honeywell | Anhydrous, <10 ppm H₂O |
| Hydrochloric Acid (HCl) | Fisher Scientific | 12 M, ACS Grade |
| Purification & QC | ||
| Water for Injection (WFI) | USP Grade | |
| Sodium Chloride for Injection | USP Grade | |
| Ethanol (EtOH) | Decon Labs | 200 Proof, USP Grade |
| Sep-Pak C18 Light Cartridge | Waters | |
| Anion Exchange Cartridge (QMA) | Waters | |
| Semi-preparative HPLC Column (e.g., C18) | Waters | |
| Analytical HPLC Column (e.g., C18) | Waters | |
| Sterile Syringe Filters (0.22 µm) | Millipore |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Radiolabeling Precursor
The synthesis of the trimethylammonium triflate precursor is a multi-step process requiring careful execution. The amino and carboxyl functionalities are protected to ensure the subsequent reactions proceed at the desired positions on the indane ring.
Caption: Synthetic pathway for the radiolabeling precursor.
-
Protection: Protect the starting amino acid, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, by first reacting the amino group with benzophenone imine, followed by esterification of the carboxylic acid to its tert-butyl ester.
-
Nitration: Carefully add the protected amino acid to a cold (0 °C) mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, primarily at the 5-position.
-
Reduction: Reduce the nitro group to an amine using catalytic hydrogenation with H₂ gas and a Palladium on carbon (Pd/C) catalyst.
-
Exhaustive Methylation: React the resulting aniline derivative with an excess of methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate) to form the corresponding trimethylammonium iodide salt.
-
Anion Exchange: Convert the iodide salt to the more soluble and reactive trifluoromethanesulfonate (triflate) salt by treating it with silver triflate.
-
Purification and Characterization: Purify the final precursor by recrystallization or column chromatography. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Automated [¹⁸F]-Radiosynthesis
This protocol is designed for a standard automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora).
-
[¹⁸F]Fluoride Trapping: Load the cyclotron-produced aqueous [¹⁸F]fluoride solution onto a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix K₂₂₂ (4-6 mg) and potassium carbonate (0.5-1 mg) in acetonitrile/water (80:20).
-
Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen or argon at 110 °C. Repeat 2-3 times with additions of anhydrous acetonitrile.
-
Radiofluorination Reaction: Add a solution of the trimethylammonium precursor (5-10 mg) in anhydrous dimethyl sulfoxide (DMSO) or another suitable high-boiling point aprotic solvent to the dried K[¹⁸F]F-K₂₂₂ complex. Heat the reaction mixture at 120-150 °C for 10-15 minutes.
-
Deprotection: After cooling, add 1-2 mL of 4-6 M hydrochloric acid (HCl) to the reaction vessel. Heat at 100-110 °C for 5-10 minutes to hydrolyze the tert-butyl ester and benzophenone imine protecting groups.
-
Neutralization and Trapping: Neutralize the crude reaction mixture with sodium hydroxide solution and pass it through a C18 Sep-Pak cartridge to trap the crude product and separate it from unreacted [¹⁸F]fluoride and polar impurities.
Protocol 3: HPLC Purification and Formulation
-
Elution from Sep-Pak: Wash the C18 cartridge with water to remove any remaining polar impurities. Elute the crude product from the cartridge with ethanol or acetonitrile.
-
Semi-Preparative HPLC: Dilute the eluate with the HPLC mobile phase and inject it onto a semi-preparative C18 HPLC column. An isocratic or gradient system (e.g., ethanol/water with 0.1% trifluoroacetic acid) is typically used. Collect the fraction corresponding to the radiolabeled product peak, identified by its retention time relative to a non-radioactive standard.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction using a rotary evaporator under reduced pressure.
-
Formulation: Re-dissolve the purified product in a sterile, pyrogen-free physiological saline solution, typically containing a small percentage of ethanol (e.g., <10%) to aid solubility.
-
Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
All radiopharmaceutical batches must undergo rigorous quality control testing before being released for administration.[9][10][11]
Quality Control Specifications
| Parameter | Method | Specification |
| Identity | Analytical HPLC | Retention time matches non-radioactive standard (±5%) |
| Radiochemical Purity (RCP) | Analytical HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.5% ¹⁸F |
| pH | pH meter or strip | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile < 410 ppm, Ethanol < 5000 ppm |
| Specific Activity (SA) | Analytical HPLC & Dose Calibrator | > 37 GBq/µmol (> 1 Ci/µmol) at time of synthesis |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU / V (where V is the max patient volume) |
| Sterility | USP <71> | No microbial growth |
Protocol 4: Analytical HPLC for RCP and SA
-
System: An analytical HPLC system equipped with a C18 column, a UV detector (set to ~254 nm), and a radioactivity detector.
-
Mobile Phase: A suitable isocratic or gradient system (e.g., 30:70 acetonitrile:water with 0.1% TFA).
-
Procedure: Inject a small aliquot (~10 µL) of the final formulated product.
-
RCP Calculation: Integrate the areas of all radioactive peaks. RCP (%) = (Area of product peak / Total area of all radioactive peaks) x 100.
-
SA Calculation:
-
Determine the mass of the product by comparing the UV peak area to a standard curve of the non-radioactive reference compound.
-
Measure the total radioactivity of the injected sample.
-
Specific Activity = (Total Radioactivity / Calculated Mass), corrected for decay.
-
Discussion and Scientific Rationale
The presented protocol provides a comprehensive and scientifically grounded approach for the synthesis of [¹⁸F]fluoro-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Choice of Precursor: A trimethylammonium triflate precursor was chosen due to its high reactivity and good leaving group properties in nucleophilic aromatic substitution reactions, which often leads to high radiochemical yields.[5]
-
Protecting Groups: The use of tert-butyl ester and benzophenone imine protecting groups is standard practice. They are stable under the basic and anhydrous conditions of the radiofluorination step but are readily cleaved simultaneously under acidic conditions, simplifying the workflow.
-
Purification: Semi-preparative HPLC is the gold standard for purifying PET radiotracers, ensuring high radiochemical and chemical purity by separating the desired product from unreacted precursors, byproducts, and radiochemical impurities.[12]
-
Quality Control: The specified QC tests are essential to guarantee the safety and efficacy of the radiopharmaceutical.[9][13] Radiochemical purity ensures that the observed signal in a PET scan comes from the intended molecule, while specific activity is critical for receptor-based imaging to avoid saturation of the biological target.
This protocol serves as a foundational template. Optimization of reaction conditions, such as temperature, reaction time, and precursor concentration, may be necessary to maximize the radiochemical yield and specific activity.
References
- Carbon-11 and Fluorine-18 Labeled Amino Acid Tracers for Positron Emission Tomography Imaging of Tumors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.788814/full]
- Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules. [URL: https://www.mdpi.com/1420-3049/27/20/6982]
- Fluorine-18 labeled amino acids for tumor PET/CT imaging. Oncotarget. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5601131/]
- Radiolabeled amino acids for oncologic imaging. Journal of Nuclear Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/23761278/]
- From Carbon-11-Labeled Amino Acids to Peptides in Positron Emission Tomography: the Synthesis and Clinical Application. Molecular Imaging and Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/29427181/]
- PET with radiolabeled aminoacid. Quarterly Journal of Nuclear Medicine and Molecular Imaging. [URL: https://pubmed.ncbi.nlm.nih.gov/23783021/]
- Radiolabeled Amino Acids for Oncologic Imaging. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/54/7/1005]
- Radiolabeled Amino Acids for Tumor Imaging with PET: Radiosynthesis and Biological Evaluation of 2-Amino-3-[18F]fluoro-2-methylpropanoic Acid and 3-[18F]Fluoro-2-methyl-2-(methylamino)propanoic Acid. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm010241x]
- Enantioselective Synthesis of Carbon-11-Labeled Amino Acids and Peptides. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/37074577/]
- Radiohalogenated nonnatural amino acids as PET and SPECT tumor imaging agents. Amino Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/23681504/]
- Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence?. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2016.00177/full]
- Fluorine-18 labeled amino acids for tumor PET/CT imaging. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28915647/]
- Development of Amino Acid-Based Radiopharmaceuticals for Tumor Imaging. Current Topics in Medicinal Chemistry. [URL: https://www.ingentaconnect.com/content/ben/ctmc/2016/00000016/00000004/art00002]
- Molecular Transport Mechanisms of Radiolabeled Amino Acids for PET and SPECT. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/45/9/1429.full]
- Amino Acid PET in Neurooncology. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/64/5/680]
- Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. [URL: http://pbr.mazums.ac.ir/article-1-209-en.html]
- Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00539]
- Comprehensive Radiolabeling, Stability, and Tissue Distribution Studies of Technetium-99m Single Amino Acid Chelates (SAAC). Bioconjugate Chemistry. [URL: https://pubs.acs.org/doi/10.1021/bc900139y]
- Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.2c00493]
- The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. Azonano. [URL: https://www.azonano.com/article.aspx?ArticleID=6886]
- A strategy for the study of cerebral amino acid transport using iodine-123-labeled amino acid radiopharmaceutical: 3-iodo-alpha-methyl-L-tyrosine. Journal of Nuclear Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/1850123/]
- Synthesis and evaluation of technetium-99m-labeled bioreductive pharmacophores conjugated with amino acids and peptides for tumor imaging. Chemical Biology & Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/25230230/]
- Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [URL: https://digitalrepository.unm.edu/cgi/viewcontent.cgi?article=1010&context=cphs_present]
- Chapter 14: Quality Control of Radiopharmaceuticals. PharmacyLibrary. [URL: https://pharmacylibrary.com/display/book/9781582123703/ch14.xml]
- (a) Several amino acid analogs prepared by a photoredox radiolabeled... ResearchGate. [URL: https://www.researchgate.
- Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. [URL: https://jnm.snmjournals.org/content/42/3/452.long]
- Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics. Molecules. [URL: https://www.mdpi.com/1420-3049/24/18/3273]
- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9634625/]
- (PDF) Radiopharmaceutical quality control. ResearchGate. [URL: https://www.researchgate.net/publication/287515132_Radiopharmaceutical_quality_control]
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- 3. Radiolabeled amino acids for oncologic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiolabeled Amino Acids for Oncologic Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic, conformationally constrained amino acid, in organic synthesis. With its unique indane scaffold, this building block offers significant advantages in medicinal chemistry and drug design by imparting structural rigidity, which can lead to enhanced metabolic stability and binding affinity of target molecules.[1] These application notes detail the synthesis of this valuable amino acid, its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and its broader utility as a scaffold in the design of novel therapeutics. The protocols provided are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of Conformational Constraint in Drug Design
The biological activity of peptides and small molecules is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of many linear peptides often results in a multitude of conformations, of which only a subset may be biologically active. This conformational ambiguity can lead to reduced receptor affinity and selectivity, as well as increased susceptibility to enzymatic degradation.
A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acids.[1] (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-indanylglycine, is a prime example of such a building block.[1] Its rigid indane moiety, a privileged structure in drug design, effectively restricts the rotational freedom of the amino acid backbone and side chain.[1] This pre-organization into a more defined conformational space can lead to a lower entropic penalty upon binding to a biological target, thereby enhancing affinity and potency.
This guide will explore the practical applications of this unique amino acid, providing detailed protocols for its synthesis and its use as a building block in the construction of novel molecular architectures.
Physicochemical Properties
A clear understanding of the physicochemical properties of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | PubChem |
| Common Names | L-β-indanylglycine, (S)-2-Amino-2-(2-indanyl)acetic Acid | PubChem |
| CAS Number | 155239-51-3 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | PubChem |
Synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
The enantioselective synthesis of this constrained amino acid is a critical first step for its application. While various methods for the synthesis of related 2-aminoindan-2-carboxylic acids have been reported, this section outlines a conceptual asymmetric synthesis approach. An efficient method for preparing the racemic 2-aminoindane-2-carboxylic acid involves a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylylene.[2]
Protocol 3.1: Synthesis of Racemic 2-Aminoindan-2-carboxylic Acid [Adapted from[2]]
Materials:
-
Ni(II)-complex of glycine Schiff base with 2-[N-(α-picolyl)amino]benzophenone (PAAP)
-
o-dibromoxylylene
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Appropriate organic solvents (e.g., dichloromethane, DMF)
-
Sodium tert-butoxide (NaO-t-Bu)
-
Reagents for complex decomposition and product isolation
Procedure:
-
Monoalkylation: Under phase-transfer conditions, react the Ni(II)-complex of the glycine Schiff base with o-dibromoxylylene to yield the monoalkylated intermediate. This step is typically carried out in a biphasic system with an appropriate base.[2]
-
Intramolecular Cyclization: Without purification of the intermediate, perform the cyclization reaction in a suitable solvent such as DMF with a strong base like sodium tert-butoxide to form the indane ring.[2]
-
Decomposition and Isolation: Decompose the resulting complex to release the racemic 2-aminoindan-2-carboxylic acid. The ligand can often be recovered and recycled.[2]
-
Purification: Purify the crude amino acid by standard techniques such as recrystallization or chromatography.
Note on Asymmetric Synthesis: To obtain the desired (S)-enantiomer, a chiral resolution of the racemic mixture or a modification of the synthesis to an asymmetric route is necessary. Asymmetric synthesis could be achieved by employing a chiral phase-transfer catalyst during the alkylation step or by using a chiral auxiliary on the glycine substrate.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid into a peptide sequence via SPPS requires careful consideration of its steric bulk. The indane scaffold can hinder the coupling reaction, potentially leading to incomplete reactions and deletion sequences.
Protocol 4.1: Fmoc-Based Solid-Phase Peptide Synthesis with (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Materials:
-
Fmoc-protected (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
-
Appropriate solid-phase resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides)
-
Standard Fmoc-protected amino acids
-
High-reactivity coupling reagents: HATU, HBTU, or COMU
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid:
-
In a separate vial, dissolve Fmoc-protected (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (3-5 equivalents relative to resin loading) and a high-reactivity coupling reagent (e.g., HATU, 3-5 eq.) in DMF.
-
Add a hindered base such as DIPEA (6-10 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, remove the terminal Fmoc group. Wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Broader Applications in Medicinal Chemistry
Beyond its use in linear and cyclic peptides, the indane scaffold of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid serves as a versatile template for the design of small molecule therapeutics. The rigid framework allows for the precise positioning of pharmacophoric groups, which can be introduced through modification of the aromatic ring or the carboxylic acid and amino functionalities.
Conclusion
(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a powerful building block for introducing conformational constraints into peptides and small molecules. Its synthesis, while requiring careful control of stereochemistry, provides access to a unique tool for medicinal chemists. The protocols outlined in this guide offer a starting point for the successful application of this constrained amino acid in the development of novel and potent therapeutic agents. The inherent rigidity of the indane scaffold provides a rational basis for designing molecules with improved pharmacological profiles.
References
-
PubChem. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. Available at: [Link]
- Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Sanghvi, Y. S. (Ed.). (2005).
- Belokon, Y. N., et al. (1998). An efficient, easy to scale-up method for preparing 2-aminoindane-2-carboxylic acid via two-step alkylation of a Ni(II)-complex of glycine Schiff base with o-dibromoxylylene (3) is reported. Tetrahedron: Asymmetry, 9(24), 4249-4252.
Sources
- 1. Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable non-natural amino acid. Here, we provide in-depth troubleshooting guides for established synthetic routes and a detailed high-yield protocol, grounded in scientific principles and practical experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Q1: What are the most common synthetic routes for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid?
A1: The most frequently employed methods are the Bucherer-Bergs reaction and the Strecker synthesis, both of which are classical multicomponent reactions for amino acid synthesis.[1][2][3][4] An alternative, high-yield approach involves the alkylation of a Ni(II)-complex of a glycine Schiff base.[5] For enantiomerically pure products, biocatalytic methods using transaminases are also utilized.[6][7]
Q2: What is a realistic yield expectation for this synthesis?
A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. The Bucherer-Bergs and Strecker syntheses can have variable yields, often requiring careful optimization to exceed 50-60%.[8] The alkylation of a Ni(II)-glycine complex has been reported to achieve overall yields of over 85%.[5]
Q3: My final product is a racemic mixture. How can I obtain a specific enantiomer?
A3: Both the Strecker and Gabriel syntheses, common methods for α-amino acids, are not stereospecific and will produce a racemic mixture of L and D amino acids.[3] To obtain a specific enantiomer, you can either perform chiral resolution of the racemic mixture or employ an asymmetric synthesis method. Biocatalytic approaches, such as using transaminases, are highly enantioselective and can directly produce the desired enantiomer with high chiral purity.[6]
Q4: What are the key starting materials for the synthesis?
A4: The primary starting material for the indane core is typically an indanone derivative. For the amino acid functionality, the reagents depend on the chosen route. The Bucherer-Bergs reaction utilizes ammonium carbonate and a cyanide source (like potassium or sodium cyanide).[2][9] The Strecker synthesis uses an ammonia source and a cyanide source.[10][11] The Ni(II) complex method starts with a glycine Schiff base complex and an alkylating agent.[5]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid via the Bucherer-Bergs and Strecker reactions.
Troubleshooting the Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a robust method but can present challenges due to its multicomponent nature. This guide will help you navigate common pitfalls.
Issue 1: Low Yield of the Intermediate Hydantoin
| Potential Cause | Recommended Solution & Rationale |
| Incorrect Reagent Stoichiometry | A 1:2:2 molar ratio of the starting ketone (indanone derivative) to potassium cyanide (KCN) and ammonium carbonate is generally recommended for balanced reactivity.[9] An excess of cyanide can lead to unwanted side reactions. |
| Suboptimal pH | The reaction should be maintained at a pH of approximately 8-9.[9] Ammonium carbonate acts as a buffer to maintain this pH. A strongly alkaline environment can lead to the degradation of the cyanide, while acidic conditions will inhibit the formation of the necessary cyanohydrin intermediate. |
| Low Reaction Temperature | Refluxing in an aqueous or alcoholic solvent (typically 80-100°C) is necessary to drive the reaction to completion.[9] Insufficient temperature will result in a sluggish reaction and low conversion. |
| Poor Solubility of Starting Materials | For nonpolar starting materials, a biphasic reaction mixture can limit the reaction rate. Consider using a co-solvent to improve solubility or employing ultrasonication, which has been shown to improve yields and reduce reaction times in the Bucherer-Bergs reaction.[2] |
Issue 2: Incomplete Hydrolysis of the Hydantoin to the Amino Acid
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Acid Concentration or Reaction Time | The ring-opening of the hydantoin to the N-carbamoyl amino acid and subsequent hydrolysis to the final amino acid requires strong acidic conditions.[9] Ensure you are using a sufficient concentration of a strong acid like HCl and allow for adequate reaction time, monitoring the reaction progress by TLC or HPLC. |
| Precipitation of the Hydantoin | If the hydantoin is not fully dissolved during the hydrolysis step, the reaction will be incomplete. Ensure the hydantoin is fully soluble in the acidic medium, using a suitable co-solvent if necessary. |
Workflow for Troubleshooting the Bucherer-Bergs Reaction
Caption: Troubleshooting workflow for the Bucherer-Bergs reaction.
Troubleshooting the Strecker Synthesis
The Strecker synthesis is another fundamental route to α-amino acids, but it also has its nuances that can affect the overall yield and purity.
Issue 1: Low Yield of the α-Aminonitrile Intermediate
| Potential Cause | Recommended Solution & Rationale |
| Inefficient Imine Formation | The initial step is the formation of an imine from the ketone and ammonia.[3][10] This is an equilibrium reaction. To drive the equilibrium towards the imine, consider using a dehydrating agent like MgSO₄ to remove the water formed during the reaction.[10] |
| Incorrect pH for Cyanide Addition | The addition of cyanide to the imine is a key step. The reaction is often carried out in a mildly acidic solution where an ammonium salt (like ammonium chloride) can protonate the carbonyl, activating it for attack by ammonia.[4][10] |
| Side Reactions of Cyanide | Cyanide is a potent nucleophile and can participate in side reactions.[10] Ensure that the reaction conditions favor the desired nucleophilic attack on the imine. This can be achieved by carefully controlling the temperature and addition rate of the cyanide source. |
Issue 2: Difficulty in Hydrolyzing the α-Aminonitrile
| Potential Cause | Recommended Solution & Rationale |
| Harsh Hydrolysis Conditions Leading to Degradation | While strong acid is required for the hydrolysis of the nitrile to a carboxylic acid, excessively harsh conditions (very high temperatures or prolonged reaction times) can lead to the degradation of the amino acid product.[10] Monitor the reaction closely and use the mildest effective conditions. |
| Incomplete Hydrolysis | Similar to the Bucherer-Bergs reaction, incomplete hydrolysis can be a major issue. Ensure sufficient acid concentration and reaction time. The hydrolysis proceeds through an amide intermediate, so monitoring for the disappearance of both the nitrile and the amide is crucial. |
Logical Flow for Optimizing Strecker Synthesis
Caption: Optimization pathway for the Strecker synthesis.
Part 3: High-Yield Experimental Protocol: Alkylation of a Ni(II)-Glycine Complex
This method has been reported to be efficient and scalable, offering high chemical yields.[5] The following is a detailed, step-by-step protocol based on published procedures.
Overview of the Synthesis
The synthesis involves three main stages:
-
Monoalkylation: Reaction of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylylene under phase-transfer conditions.
-
Cyclization: Intramolecular cyclization of the monoalkylated intermediate to form the Ni(II) complex of the target amino acid.
-
Decomposition: Removal of the Ni(II) and the chiral auxiliary to yield the final product, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Step-by-Step Methodology
Step 1: Monoalkylation of the Ni(II)-Glycine Complex
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Ni(II)-complex of the glycine Schiff base and a phase-transfer catalyst in a suitable organic solvent (e.g., toluene).
-
Addition of Alkylating Agent: Add a solution of o-dibromoxylylene to the reaction mixture.
-
Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete (monitored by TLC), wash the organic layer with water to remove the phase-transfer catalyst and any inorganic byproducts. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the monoalkylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude monoalkylated intermediate from the previous step in a polar aprotic solvent such as DMF.
-
Base Addition: Add a strong, non-nucleophilic base like sodium tert-butoxide (NaO-t-Bu) to the solution. The use of sodium tert-butoxide has been shown to be superior to potassium tert-butoxide in some cases for generating a more nucleophilic enolate, leading to enhanced yields.[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The cyclization is generally complete within a few hours.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyclized Ni(II) complex.
Step 3: Decomposition of the Complex and Isolation of the Amino Acid
-
Acid Hydrolysis: Suspend the cyclized Ni(II) complex in an aqueous solution of a strong acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux for several hours to ensure complete decomposition of the complex and hydrolysis of any ester groups if present.
-
Isolation of the Ligand: After cooling, the chiral auxiliary can often be recovered by extraction with an organic solvent.
-
Isolation of the Amino Acid: The aqueous layer containing the amino acid hydrochloride can be concentrated and the product crystallized. Alternatively, the pH can be adjusted to the isoelectric point of the amino acid to precipitate the free amino acid, which can then be collected by filtration.
Expected Yields
Part 4: Advanced Synthesis Strategies: Biocatalytic Amination
For applications requiring high enantiopurity, biocatalytic methods offer a significant advantage over classical chemical syntheses.
Enantioselective Synthesis using Transaminases
Transaminase enzymes can catalyze the asymmetric amination of a ketone (in this case, an indanone derivative) to produce a chiral amine with high enantioselectivity.[6]
General Procedure:
-
Reaction Mixture: A buffered aqueous solution is prepared containing the indanone substrate, a suitable amine donor (e.g., isopropylamine), and the transaminase enzyme. A co-factor, pyridoxal phosphate, is also typically required.[6]
-
pH and Temperature Control: The reaction is maintained at an optimal pH and temperature for the specific enzyme used.
-
Reaction Monitoring: The progress of the reaction is monitored by HPLC to determine the conversion and enantiomeric excess of the product.
-
Work-up and Isolation: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The chiral amine can then be further processed to the target amino acid.
This biocatalytic approach provides a greener and more selective alternative to traditional chemical methods for obtaining enantiomerically pure 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
References
- Kowalski, G., & Marjasz, R. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed.
- Li, W., et al. (2017). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling.
- Zawada, R. J., et al. (2009).
- Benchchem. (n.d.). 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride. Benchchem.
- MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
- Frontiers. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers.
- Thieme. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Indane synthesis. Organic Chemistry Portal.
- Sethi, M. K., et al. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC).
- Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.
- Google Patents. (n.d.). EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Organic Chemistry Portal.
- Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Pearson.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- PMC. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. NIH.
- Reddit. (2018). What should we know about the Strecker and Gabriel synthesis of amino acids?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpamc.com [ajpamc.com]
- 7. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
- 8. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Welcome to the technical support center for the purification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into overcoming common and complex purification challenges associated with this non-proteinogenic amino acid.
Introduction
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a molecule featuring the conformationally constrained indane scaffold, is a valuable building block in medicinal chemistry.[1] Its rigid structure is advantageous for designing enzyme inhibitors and receptor ligands.[1] However, its purification can be challenging due to its zwitterionic nature, potential for side-product formation, and the critical need to control stereochemistry. This guide provides a structured approach to troubleshooting these issues, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: Impurities can arise from the synthetic route employed. Common impurities may include starting materials from the synthesis, diastereomers if a chiral resolution step is involved, and byproducts from deprotection steps. For instance, if a methyl or ethyl ester was used to protect the carboxylic acid, you might see the corresponding ester derivative as an impurity.[2] Additionally, self-condensation products of intermediates can sometimes be observed.
Q2: My compound has poor solubility in common organic solvents. What should I do?
A2: The zwitterionic nature of amino acids often leads to low solubility in many organic solvents and high solubility in aqueous solutions. To improve solubility in organic solvents, you can convert the amino acid to its hydrochloride or other salt form, which can increase its polarity and solubility in polar protic solvents.[2] Alternatively, for chromatographic purification, using highly polar solvent systems like dichloromethane/methanol or employing reverse-phase chromatography with water/acetonitrile gradients is often effective.[3]
Q3: I am struggling to separate the enantiomers of my racemic mixture. What are the recommended methods?
A3: Chiral resolution is a critical step for obtaining enantiomerically pure product. The most common and often successful method is diastereomeric salt crystallization.[4] This involves reacting the racemic amino acid with a chiral resolving agent, such as tartaric acid or a chiral amine like 1-phenylethylamine, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4] Chiral column chromatography is another powerful technique for analytical and preparative-scale separation of enantiomers.[5]
Q4: How can I effectively visualize my compound on a TLC plate?
A4: Due to the lack of a strong chromophore in the aliphatic portion of the molecule, UV visualization can be challenging. A ninhydrin stain is a classic and effective method for visualizing amino acids on a TLC plate, which reacts with the primary amine to produce a characteristic purple spot upon heating.[3] Alternatively, a phosphomolybdic acid stain can be a more universal visualizing agent.[3]
In-Depth Troubleshooting Guides
This section provides detailed protocols and the scientific rationale for tackling more complex purification scenarios.
Guide 1: Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution
The principle behind this technique is the conversion of a mixture of enantiomers into a mixture of diastereomers, which have different physical properties, including solubility.[4]
Problem: No crystal formation or oiling out of the diastereomeric salt.
This is a common issue that often relates to solvent choice, concentration, and cooling rate.
Workflow for Optimizing Crystallization:
Caption: Workflow for optimizing diastereomeric salt crystallization.
Detailed Protocol for Solvent Screening:
-
Small-Scale Screening: In small vials, dissolve a small amount of the crude diastereomeric salt mixture in a range of individual solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures thereof).
-
Assess Solubility: Observe the solubility at room temperature and upon gentle heating. An ideal solvent system will fully dissolve the salt upon heating but show limited solubility at room temperature or upon cooling.
-
Induce Crystallization: Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath or refrigerator. Scratching the inside of the vial with a glass rod can help induce nucleation.
-
Analyze Precipitate: If a solid forms, isolate it by filtration and analyze its diastereomeric excess (d.e.) using a suitable analytical technique like chiral HPLC or NMR with a chiral shift reagent.
| Solvent System | Typical Observation | Rationale |
| Methanol/Water | Good for highly polar salts. Water can be added as an anti-solvent. | Balances polarity to achieve the desired level of supersaturation. |
| Ethanol | Often a good starting point for many organic salts. | Slower evaporation rate than methanol can lead to better crystal growth. |
| Isopropanol | Lower polarity than ethanol, can be effective for less polar salts. | Can sometimes reduce the solubility of the desired diastereomer more effectively. |
| Acetonitrile | Can be a good non-protic solvent option. | Offers different solvation properties that may favor crystallization. |
Guide 2: Purification by Column Chromatography
Column chromatography is a versatile technique for purifying non-natural amino acids. The choice between normal-phase and reverse-phase chromatography depends on the polarity of the compound and its impurities.[3]
Problem: Poor separation of the product from a closely related impurity.
This often requires a systematic approach to optimizing the chromatographic conditions.
Decision Tree for Chromatography Method Selection:
Caption: Decision tree for troubleshooting chromatographic separation.
Protocol for Method Development in Reverse-Phase HPLC:
-
Initial Scouting Run: Start with a broad gradient, for example, 5% to 95% acetonitrile in water (both with 0.1% formic acid or TFA) over 20-30 minutes. This will give you an idea of the retention time of your compound and impurities.
-
Optimize the Gradient: Based on the scouting run, create a shallower gradient around the elution time of your compound of interest. For example, if your compound elutes at 40% acetonitrile, you might run a gradient from 30% to 50% acetonitrile over a longer period.
-
Adjust the Mobile Phase pH: The charge state of the amino acid is pH-dependent. Adjusting the pH of the mobile phase can significantly alter the retention and selectivity. Using a buffer (e.g., ammonium acetate or ammonium formate) can provide better peak shape and reproducibility.
-
Consider Ion-Pairing Reagents: For very polar compounds that are poorly retained, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) to the mobile phase can improve retention and resolution.
References
-
Bierbaum, D. J., et al. (2006). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 6(5), 1152-1158. [Link]
-
Tanaka, H., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316-318. [Link]
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. Retrieved from [Link]
-
Sescousse, R., et al. (2019). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications, 55(82), 12349-12352. [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]
-
Dia-Chemical. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
ResearchGate. (2024). How to identify and remove an impurity in the last step of unnatural amino acid synthesis? Retrieved from [Link]
-
Brückner, H., & Wachsmann, M. (1987). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 397, 223-232. [Link]
Sources
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride | 917391-07-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"common side reactions in the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"
Technical Support Center: Synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development.[1][2] This guide is structured as a series of frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the two primary synthetic routes: the Bucherer-Bergs reaction and the Strecker synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Overview of Synthetic Pathways
The synthesis of α,α-disubstituted amino acids like our target compound typically begins from a ketone precursor, in this case, 2,3-dihydro-1H-inden-2-one (also known as 2-indanone). From there, two robust and well-established methodologies diverge.
Caption: High-level overview of the two primary synthetic routes.
FAQ 1: Starting Material Purity and Preparation
Q1: My 2-indanone starting material shows multiple spots on TLC. What are the likely impurities and how can I purify it?
A1: Root Cause Analysis & Solution
The purity of your starting ketone, 2,3-dihydro-1H-inden-2-one, is paramount for a clean reaction. Impurities can interfere with the initial condensation steps and introduce hard-to-remove byproducts. The synthesis of 2-indanone itself can generate several related structures.
Common Impurities and Their Origin:
-
1-Indanone: A common regioisomer that can arise from different cyclization strategies. Its presence will lead to the formation of an isomeric amino acid impurity.
-
Indene: Can be formed via elimination reactions under acidic or basic conditions during ketone synthesis or workup.
-
Polymerization Products: Indanone can self-condense (aldol-type reactions) under harsh conditions, leading to higher molecular weight impurities.
| Impurity | Typical Source | Recommended Purification |
| 1-Indanone | Non-selective Friedel-Crafts acylation/alkylation | Fractional crystallization or column chromatography (Silica gel, Hexane/EtOAc gradient) |
| Indene | Dehydration or elimination side reactions | Column chromatography or distillation under reduced pressure |
| Aldol Products | Basic or acidic conditions during synthesis/storage | Column chromatography |
Troubleshooting Protocol: Purification of 2-Indanone
-
Initial Assessment: Run a TLC (e.g., 4:1 Hexane:Ethyl Acetate) and an NMR of your crude 2-indanone to identify the extent and nature of impurities.
-
Column Chromatography (Recommended):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with 100% Hexane and gradually increase the polarity with Ethyl Acetate (e.g., gradient from 0% to 15% EtOAc). 2-indanone is more polar than indene but typically less polar than 1-indanone and aldol products.
-
Monitoring: Monitor fractions by TLC, staining with potassium permanganate if necessary.
-
-
Recrystallization: If the primary impurity is an isomer like 1-indanone, recrystallization can be effective. A mixed solvent system like ethanol/water or isopropanol/hexane is a good starting point. Dissolve in the minimum amount of hot alcohol and add the non-polar solvent until turbidity appears, then cool slowly.
FAQ 2: Troubleshooting the Bucherer-Bergs Synthesis
The Bucherer-Bergs reaction is a robust multicomponent reaction that first forms a spiro-hydantoin intermediate, which is subsequently hydrolyzed to the amino acid.[3][4][5]
Q2: My hydantoin formation step is low-yielding. What are the critical reaction parameters?
A2: Root Cause Analysis & Solution
The formation of the 5,5-spiro-indanehydantoin is a multi-step equilibrium process within a single pot.[3][4] Optimizing conditions is key to driving the reaction towards the desired product.
Caption: Key equilibria in the Bucherer-Bergs reaction.
Troubleshooting Table: Critical Parameters
| Parameter | Recommended Range | Rationale & Common Issues |
| Temperature | 80 - 110 °C | Lower temperatures lead to incomplete reaction as the equilibria are slow. Higher temperatures can cause decomposition of reagents. |
| Solvent | Water or Ethanol/Water | A polar, protic solvent is necessary to dissolve the inorganic salts and facilitate the ionic mechanism. 50% ethanol can improve solubility for organic substrates.[3] |
| Reagent Stoichiometry | 1 : 2.5 : 2.5 (Ketone:KCN:(NH₄)₂CO₃) | An excess of cyanide and ammonium carbonate is required to push the equilibria toward the product.[4] |
| pH | ~8-10 (buffered by (NH₄)₂CO₃) | This pH is a "sweet spot." If too acidic, free cyanide concentration drops. If too basic, cyanide can hydrolyze and the ketone can undergo self-condensation.[4] |
| Ammonium Carbonate Quality | Fresh, solid material | Ammonium carbonate can decompose into ammonia and carbon dioxide upon storage. Use a fresh bottle or verify its quality. |
Q3: After hydrolysis, my product is contaminated with a persistent intermediate. What is it and how do I get rid of it?
A3: Root Cause Analysis & Solution
This is a classic issue in this synthesis. The hydrolysis of the hydantoin ring is a two-step process. Incomplete hydrolysis is common and results in the N-carbamoylamino acid intermediate.[6][7][8]
-
Step 1 (Fast): The hydantoin ring opens to form the sodium salt of N-carbamoyl-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Step 2 (Slow): The N-carbamoyl group is hydrolyzed to release the free amino acid and carbonate.
Your persistent impurity is almost certainly the N-carbamoylamino acid. It has similar polarity and solubility to the final product, making it difficult to separate by simple extraction or crystallization.
Troubleshooting Workflow: Ensuring Complete Hydrolysis
Caption: Troubleshooting workflow for incomplete hydantoin hydrolysis.
Optimized Hydrolysis Protocol:
-
Reagents: Use a significant excess of a strong base. While NaOH is common, Barium Hydroxide (Ba(OH)₂) is often more effective as it can drive the reaction by precipitating barium carbonate.
-
Conditions: The second hydrolysis step requires forcing conditions. Refluxing at 140-160°C in a sealed pressure vessel for 24-48 hours is often necessary for complete conversion.
-
Monitoring: Before workup, take a small aliquot, acidify it, and check by LC-MS or TLC to confirm the disappearance of the N-carbamoyl intermediate (M.W. = 234.25 g/mol ) and the appearance of the product (M.W. = 191.23 g/mol ).
FAQ 3: Troubleshooting the Strecker Synthesis
The Strecker synthesis is another powerful method, proceeding via an α-aminonitrile intermediate that is then hydrolyzed.[9][10][11]
Q4: The hydrolysis of my α-aminonitrile is incomplete or produces side products. How can I improve this step?
A4: Root Cause Analysis & Solution
Hydrolysis of the α-aminonitrile can be challenging. Under acidic conditions, the reaction requires harsh conditions (e.g., refluxing 6M HCl), which can sometimes lead to degradation. Under basic conditions, the intermediate α-aminoamide can be stable and difficult to hydrolyze further.
Common Side Products from Nitrile Hydrolysis:
-
α-Aminoamide: Formed from partial hydrolysis of the nitrile.
-
α-Hydroxy Acid: If the amino group is inadvertently eliminated or if the initial aminonitrile formation was incomplete, the corresponding cyanohydrin can be hydrolyzed to the α-hydroxy acid.
-
Decarboxylation/Degradation Products: From prolonged exposure to very harsh acidic or basic conditions.
Recommended Hydrolysis Protocol (Acidic):
-
Conditions: Treat the crude α-aminonitrile with a 10-20 fold excess of 6M HCl or concentrated HBr.
-
Temperature: Heat the mixture to reflux (approx. 100-110°C).
-
Time: The reaction can take anywhere from 12 to 48 hours. It is essential to monitor for completion.
-
Monitoring: The disappearance of the starting nitrile and the intermediate amide can be tracked using IR spectroscopy (disappearance of the C≡N stretch at ~2200 cm⁻¹) or by taking aliquots for LC-MS analysis.
-
Workup: After completion, cool the reaction, concentrate it under reduced pressure to remove excess acid, and then neutralize with a base (e.g., NH₄OH or pyridine) or use ion-exchange chromatography to isolate the zwitterionic product.
FAQ 4: General Purification and Stereochemistry
Q5: My final product is an oil/gum and won't crystallize. What purification strategies should I use?
A5: Root Cause Analysis & Solution
Amino acids are zwitterionic, which can make them highly soluble in water but poorly soluble in many organic solvents, complicating both extraction and crystallization. The presence of residual inorganic salts from the workup is a common cause of crystallization failure.
Purification Strategy:
-
Salt Removal (Crucial): The most effective method is ion-exchange chromatography .
-
Load your crude product (dissolved in water) onto a strong cation-exchange resin (e.g., Dowex 50WX8) in its H⁺ form.
-
Wash thoroughly with deionized water to remove all anions and non-basic impurities.
-
Elute your desired amino acid using an aqueous ammonia solution (e.g., 2-5% NH₄OH).
-
Collect the fractions containing your product (check by TLC with ninhydrin stain) and lyophilize or carefully evaporate the solvent to obtain the pure, salt-free amino acid.
-
-
Crystallization:
-
Once you have the salt-free zwitterion, crystallization is much more feasible.
-
Solvent System: The most common and effective method is to dissolve the amino acid in a minimum amount of hot water and then slowly add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes faintly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to maximize crystal growth.
-
Q6: The synthesis yields a racemic mixture. How can I obtain a single enantiomer for my drug development program?
A6: Root Cause Analysis & Solution
Both the standard Bucherer-Bergs and Strecker syntheses are not stereoselective and will produce a 1:1 racemic mixture of the (R)- and (S)-enantiomers.[9] For pharmaceutical applications, obtaining a single enantiomer is almost always required.
Strategies for Enantiomeric Resolution:
-
Classical Resolution via Diastereomeric Salts: This is the most common industrial method.
-
Principle: React the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[12]
-
Common Resolving Agents for Amino Acids: Chiral acids like (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, or (+)-Camphorsulfonic acid.
-
Protocol Outline:
-
Protect the amino group of your racemic product (e.g., as a benzoyl or acetyl derivative).
-
Dissolve the protected acid in a suitable solvent (e.g., methanol, ethanol).
-
Add 0.5 equivalents of the chiral resolving agent (e.g., a chiral amine like (R)-1-phenylethylamine).
-
Allow the diastereomeric salt to crystallize (often one diastereomer crystallizes preferentially).
-
Filter the salt, and liberate the enantiomerically enriched amino acid by treating it with acid/base.
-
Determine enantiomeric excess (ee%) using chiral HPLC or NMR with a chiral shift reagent.
-
-
-
Enzymatic Resolution: Biocatalytic methods can offer high selectivity. For example, a specific acylase enzyme can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for easy separation of the free amino acid (one enantiomer) from the N-acetylated amino acid (the other enantiomer).[12]
-
Asymmetric Synthesis: Modern approaches aim to set the stereocenter during the reaction itself using a chiral catalyst or a chiral auxiliary, avoiding the need for resolution. Asymmetric Strecker reactions are well-documented.[9]
References
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Available at: [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Available at: [Link]
-
Bucherer–Bergs reaction. Wikipedia. Available at: [Link]
-
Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. Available at: [Link]
-
Hydantoinase process for the synthesis of chiral D- or L-α-amino... ResearchGate. Available at: [Link]
-
Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Available at: [Link]
-
Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
Strecker Synthesis. NROChemistry. Available at: [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]
-
Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Available at: [Link]
-
Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]
-
Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available at: [Link]
-
Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]
-
(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units. Available at: [Link]
Sources
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride | 917391-07-2 | Benchchem [benchchem.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bucherer-Bergs Reaction [organic-chemistry.org]
- 6. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. moodle2.units.it [moodle2.units.it]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Welcome to the technical support center for the synthesis and optimization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a conformationally constrained, non-proteinogenic α,α-disubstituted amino acid. Its rigid indane scaffold is of significant interest in medicinal chemistry for the design of peptides and pharmacologically active molecules with improved metabolic stability and binding affinity. The synthesis of this compound, however, presents unique challenges, primarily due to the steric hindrance around the C2 position of the indane ring.
This guide will focus on the optimization of the Strecker synthesis, a common and versatile method for the preparation of α-amino acids. We will also present a high-yield alternative synthetic route for consideration.
Part 1: Troubleshooting Guide for the Strecker Synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
The Strecker synthesis is a two-step process: the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding amino acid.[1][2][3] For the synthesis of our target molecule, the starting material is 2-indanone.
Workflow for Strecker Synthesis
Caption: General workflow for the Strecker synthesis of the target amino acid.
Question 1: Low or No Conversion of 2-Indanone to the α-Aminonitrile
Issue: After running the reaction with 2-indanone, ammonium chloride, and sodium cyanide, TLC or LC-MS analysis shows predominantly unreacted starting material.
Probable Causes & Solutions:
-
Steric Hindrance: 2-Indanone is a sterically hindered ketone. The initial formation of the iminium ion intermediate is often the rate-limiting step.[1]
-
Solution 1: Increase Reaction Time and Temperature: Unlike simple aldehydes or ketones, this reaction may require prolonged stirring (24-72 hours) and gentle heating (40-50 °C) to drive the equilibrium towards the iminium ion. Monitor the reaction progress carefully to avoid decomposition.
-
Solution 2: Use of a Lewis Acid Catalyst: The addition of a catalytic amount of a Lewis acid, such as Yb(OTf)₃ or Sc(OTf)₃, can help to activate the carbonyl group of 2-indanone, facilitating the initial nucleophilic attack by ammonia.
-
-
Reagent Stoichiometry and Concentration:
-
Solution: Use an Excess of Ammonia and Cyanide: Employ a 1.5 to 2-fold excess of ammonium chloride and sodium cyanide relative to 2-indanone to push the reaction forward. Ensure the reagents are fully dissolved to maintain a homogeneous reaction mixture. A solvent system of methanol and water is often effective.
-
Question 2: Incomplete Hydrolysis of the α-Aminonitrile
Issue: The hydrolysis of 2-amino-2-(indan-2-yl)acetonitrile using strong acid (e.g., 6M HCl) is sluggish, and the intermediate aminonitrile persists even after prolonged reflux.
Probable Causes & Solutions:
-
Steric Hindrance Around the Nitrile Group: The bulky indane group can shield the nitrile from nucleophilic attack by water during hydrolysis.
-
Solution 1: Harsher Hydrolysis Conditions: An increase in the concentration of the acid (e.g., concentrated HCl) and a higher reflux temperature may be necessary. However, this should be done with caution as it can lead to degradation of the product.
-
Solution 2: Two-Step Hydrolysis: A milder, two-step approach can be more effective. First, convert the aminonitrile to the corresponding α-aminoamide using milder conditions (e.g., HCl in acetic acid). The resulting amide is often more readily hydrolyzed to the carboxylic acid under standard acidic or basic conditions.
-
Solution 3: Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered nitriles. This method allows for rapid heating to high temperatures and pressures, often reducing reaction times from days to hours or even minutes.
-
| Condition | Temperature | Time | Expected Outcome |
| Standard Reflux | ~100 °C | 24-48 h | Potentially incomplete hydrolysis |
| Concentrated Acid | >100 °C | 12-24 h | Higher conversion, risk of degradation |
| Microwave | 150-180 °C | 30-90 min | Rapid and often complete hydrolysis |
Table 1: Comparison of hydrolysis conditions for sterically hindered aminonitriles.
Question 3: Difficulty in Purifying the Final Amino Acid
Issue: The crude product is contaminated with inorganic salts and other byproducts, and standard crystallization is ineffective.
Probable Causes & Solutions:
-
High Polarity and Zwitterionic Nature: Amino acids are often highly soluble in water and insoluble in common organic solvents, making extraction and crystallization challenging.
-
Solution 1: Ion-Exchange Chromatography: This is the most effective method for purifying amino acids.[4] Use a strong cation exchange resin (e.g., Dowex 50WX8). The crude product is dissolved in a low pH buffer, loaded onto the column, and washed with water to remove anionic and neutral impurities. The pure amino acid is then eluted with an aqueous ammonia solution.
-
Solution 2: Isoelectric Point Precipitation: After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point (pI) of the amino acid. At its pI, the amino acid has a net zero charge and its solubility in water is at a minimum, which may facilitate precipitation. The pI will need to be determined experimentally but is likely to be in the range of 5-6.
-
Workflow for Purification via Ion-Exchange Chromatography
Caption: Purification workflow using cation exchange chromatography.
Part 2: High-Yield Alternative Synthesis
For researchers seeking a more efficient and scalable synthesis, a method has been reported that avoids the potentially problematic Strecker reaction. This approach involves the dialkylation of a nucleophilic glycine equivalent.[5]
An efficient, easy to scale-up method for preparing 2-aminoindane-2-carboxylic acid has been demonstrated via a two-step alkylation of a Ni(II)-complex of a glycine Schiff base with o-dibromoxylylene.[5]
-
Step 1: Monoalkylation: The Ni(II)-complex is monoalkylated with o-dibromoxylylene under phase-transfer conditions, achieving excellent chemical yields (97.2%).[5]
-
Step 2: Cyclization: The intermediate from the first step is then cyclized under homogeneous conditions (DMF, NaO-t-Bu) to give the desired product in high chemical yield (93.1%).[5]
-
Decomposition: Finally, the decomposition of the resulting complex affords the target amino acid in 97.9% yield.[5]
This method offers the advantages of mild reaction conditions, high chemical and volume yields, and operational convenience, making it a practical alternative for preparing this amino acid and its analogues.[5]
Part 3: Frequently Asked Questions (FAQs)
Q1: The Strecker synthesis produces a racemic mixture. How can I obtain a single enantiomer of the amino acid?
A1: The classical Strecker synthesis is not stereoselective and will produce a 50:50 mixture of the (R) and (S) enantiomers.[3] There are two primary strategies to obtain a single enantiomer:
-
Chiral Resolution: This involves separating the enantiomers of the final racemic amino acid. A common method is to form diastereomeric salts with a chiral resolving agent (a chiral acid or base).[6] These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomer.
-
Asymmetric Synthesis: This involves modifying the Strecker synthesis to favor the formation of one enantiomer. This can be achieved by using a chiral amine (instead of ammonia) or by employing a chiral catalyst.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane can be a good starting point for the aminonitrile intermediate. The final amino acid is very polar and may require a more polar solvent system.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion and final product purity.
-
Reversed-Phase (RP) HPLC: The aminonitrile intermediate can be analyzed on a C18 column. The final amino acid may require an ion-pairing agent in the mobile phase for good retention and peak shape.
-
Chiral HPLC: To determine the enantiomeric excess (ee) after resolution or asymmetric synthesis, a chiral stationary phase is necessary.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and any intermediates or byproducts.
Q3: Are there any specific safety precautions to consider during this synthesis?
A3: Yes, the Strecker synthesis involves highly toxic reagents that require strict safety protocols:
-
Sodium Cyanide (NaCN): This is a highly toxic substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and ensure you are trained in its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. Therefore, all waste containing cyanide must be quenched with an oxidizing agent (like bleach) before disposal, following your institution's safety guidelines.
-
Strong Acids and Bases: The hydrolysis and purification steps involve concentrated acids and bases, which are corrosive. Handle with appropriate care and PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
References
-
Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976. [Link]
-
Horan, J. E., & Schiessler, R. W. (1961). 2-Indanone. Organic Syntheses, 41, 53. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27–45. [Link]
-
Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Strecker amino acid synthesis. (2023, November 28). In Wikipedia. [Link]
- Process for isolating and purifying amino acids. (1988).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid in Solution
Welcome to the technical support center for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this non-proteinogenic amino acid in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: Understanding the Stability Landscape
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a conformationally restricted amino acid analog. Its indane scaffold provides a rigid structure that can be advantageous in drug design. However, this unique structure also presents specific stability challenges in solution that are crucial to understand for reliable and reproducible experimental outcomes. This guide will walk you through potential stability issues and provide actionable protocols to mitigate them.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter with solutions of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, providing explanations of the underlying causes and step-by-step solutions.
Issue 1: Gradual Loss of Compound Purity in Aqueous Buffers
Symptom: You observe a decrease in the main peak area and the appearance of new, unidentified peaks in your HPLC analysis over time when your compound is dissolved in a standard aqueous buffer (e.g., phosphate-buffered saline, PBS) at room temperature.
Potential Cause: The primary cause of instability in aqueous solutions is often pH-dependent degradation. Like other amino acids, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid can be susceptible to hydrolysis and other degradation pathways that are catalyzed by acidic or basic conditions.[1][2][3] The rate of these reactions can be exacerbated by elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purity loss in aqueous solutions.
Step-by-Step Solution:
-
Verify Solution pH: Immediately measure the pH of your stock solution and working solutions. The optimal pH for the stability of many amino acids in solution is typically in the slightly acidic to neutral range (pH 5-7).
-
Adjust pH if Necessary: If the pH is outside the optimal range, prepare fresh solutions using a buffer system that maintains the pH between 5 and 7.
-
Control Temperature: Store all solutions at refrigerated temperatures (2-8°C) when not in use. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
-
Evaluate Buffer Composition: Certain buffer components can catalyze degradation. If you suspect buffer interference, prepare a fresh solution in a different buffer system (e.g., citrate or acetate) and monitor its stability.
-
Purity Re-assessment: After implementing these changes, re-analyze the purity of your solution by HPLC to confirm that the degradation has been minimized.
Issue 2: Rapid Degradation Upon Exposure to Light
Symptom: You notice a significant and rapid decrease in the concentration of your compound, possibly accompanied by a color change in the solution, after it has been left on the lab bench under ambient light.
Potential Cause: Photodegradation is a common issue for aromatic compounds. The indane ring system in 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid can absorb UV and visible light, leading to the formation of reactive species that can cause the molecule to degrade.
Troubleshooting Workflow:
Caption: Workflow to mitigate photodegradation.
Step-by-Step Solution:
-
Protect from Light: Always store solutions of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Minimize Exposure During Handling: When working with the compound, minimize its exposure to direct light. Work in a shaded area of the lab or use low-UV emitting light sources if possible.
-
Conduct a Controlled Experiment: To confirm photodegradation, prepare two samples of the compound in solution. Expose one to ambient light and keep the other in the dark. Analyze both samples by HPLC after a set period to compare the degradation.
Issue 3: Inconsistent Results and Formation of Insoluble Particulates
Symptom: You observe variability in your experimental results and, in some cases, the formation of a precipitate in your stock solution, particularly after freeze-thaw cycles.
Potential Cause: This issue can stem from a combination of factors, including poor solubility in the chosen solvent, aggregation, or the formation of less soluble degradation products. The conformationally restricted nature of the indane ring may contribute to intermolecular interactions leading to aggregation.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Welcome to the technical support guide for the purification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This non-proteinogenic, chiral amino acid is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its unique structure, featuring a constrained indane scaffold, presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven insights and step-by-step protocols to help researchers navigate the complexities of isolating this compound with high purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Q1: What are the most likely impurities in my crude sample?
A: Impurities typically arise from the synthetic route and subsequent handling. They can be broadly categorized as:
-
Synthesis-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from the specific reactions used (e.g., cyclization, amination).[2] Incomplete reactions can also lead to the presence of synthetic intermediates.[3][4]
-
Isomeric Impurities: As a chiral molecule, the most common isomeric impurity is the undesired enantiomer (e.g., the D-form if the L-form is the target). The synthesis method may not be perfectly stereoselective, resulting in a racemic or enantioenriched mixture.[5][6]
-
Degradation Products: Although generally stable, prolonged exposure to harsh acidic or oxidative conditions can lead to degradation. Common degradation pathways for similar molecules include oxidation or the formation of dimers.[4][7]
-
Residual Solvents: Solvents used during the synthesis and initial work-up may be retained in the crude product.
Q2: I have a solid crude product. What should be my first purification step?
A: For a solid crude product, recrystallization is an excellent initial step for bulk purification. This technique is effective at removing impurities with different solubility profiles than the target compound.[8][9] The amphoteric nature of the amino acid allows for the use of various solvent systems, often involving water and a miscible organic solvent like ethanol or isopropanol.
Q3: How can I separate the (S)- and (R)-enantiomers?
A: The separation of enantiomers, or chiral resolution, is critical for pharmacological applications. The most definitive method is preparative chiral chromatography . This technique uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, allowing for their separation.[10] An alternative, classical approach is diastereomeric salt resolution , where the racemic amino acid is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[]
Q4: Which analytical methods are best for assessing the purity of the final product?
A: A combination of techniques is required for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure and identifying any organic impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Elemental Analysis: Provides the elemental composition (C, H, N) to confirm the empirical formula.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily Product After Recrystallization | The solvent system is not optimal, or the cooling process was too rapid, causing the compound to "oil out" instead of crystallizing. | Screen for alternative solvent systems. Ensure the compound fully dissolves at the higher temperature. Allow the solution to cool slowly and undisturbed to promote crystal lattice formation. Seeding with a small crystal of pure product can help initiate crystallization. |
| Low Recovery from Recrystallization | The compound has high solubility in the chosen solvent even at low temperatures. Too much solvent was used. | Reduce the volume of solvent used to create a saturated solution. Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the cooled solution to induce further precipitation. Cool the solution in an ice bath to minimize solubility. |
| NMR Spectrum Shows Persistent Impurities | The impurity has a similar solubility profile to the product, leading to co-crystallization. | Employ a different purification technique. Acid-base extraction is highly effective for separating the amphoteric amino acid from neutral organic impurities.[12][13] Alternatively, column chromatography can be used.[14] |
| Chiral HPLC Shows Both Enantiomers | The initial synthesis produced a racemic or partially resolved mixture. The purification method used (e.g., recrystallization) was not capable of separating enantiomers. | Implement a chiral resolution step. Preparative chiral HPLC is the most direct method.[10] Alternatively, perform a diastereomeric salt resolution followed by recrystallization.[] |
Part 3: Detailed Purification Protocols & Methodologies
Workflow Visualization: A Strategic Approach to Purification
The following diagram outlines a logical workflow for purifying crude 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, proceeding from bulk purification to high-purity enantiomer isolation.
Caption: Logical workflow for the purification of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Protocol 1: Bulk Purification via Acid-Base Extraction
This protocol leverages the amphoteric nature of the amino acid to separate it from neutral organic impurities.[13]
Causality: The amino acid contains both a basic amino group and an acidic carboxylic acid group. By adjusting the pH, its charge state and solubility in aqueous vs. organic solvents can be controlled. Neutral impurities will remain in the organic phase regardless of the aqueous pH.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL).
-
Basic Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with a weak aqueous base, such as 5% sodium bicarbonate solution (2 x 50 mL). The amino acid will deprotonate at the carboxylic acid group, forming a water-soluble carboxylate salt and moving into the aqueous layer. Neutral impurities remain in the organic phase.
-
Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with fresh organic solvent (1 x 30 mL) to remove any remaining neutral impurities. Discard the organic layers.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1M HCl dropwise with stirring. The amino acid will become zwitterionic or protonated and precipitate out of the solution as its solubility in water decreases. Monitor the pH and adjust to the isoelectric point (pI) for maximum precipitation (the exact pI would need to be determined experimentally or estimated, but is likely near neutral).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of a cold non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
-
Validation: Assess purity via NMR and HPLC. The product at this stage should be free of non-polar organic impurities but may still be a mixture of enantiomers.
Protocol 2: Purification via Recrystallization
This protocol is ideal for removing impurities with different solubility characteristics. It can be used after acid-base extraction or as a primary purification step if the main impurities are not neutral organics.
Causality: The solubility of most solids increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a pure form, leaving impurities behind in the "mother liquor."[8]
Methodology:
-
Solvent Selection: Choose a suitable solvent system. For this compound, a mixture like water/isopropanol or water/ethanol is a good starting point. The ideal system is one where the compound is highly soluble when hot but poorly soluble when cold.
-
Dissolution: Place the amino acid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropanol) dropwise while heating and stirring until the solid just dissolves. Then, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few more drops of the primary solvent until the solution is clear again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
-
Validation: Assess purity by checking the melting point (pure compounds have a sharp melting point) and by using NMR and HPLC analysis.
Protocol 3: Enantiomeric Resolution via Preparative Chiral HPLC
This is a high-resolution technique required to isolate a single enantiomer.
Causality: Chiral stationary phases (CSPs) contain a single enantiomer of a chiral molecule that is bonded to the support (e.g., silica). As the racemic mixture passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP.[5] One enantiomer will have a stronger interaction, causing it to be retained longer on the column and thus elute later, achieving separation.[6] For underivatized amino acids, macrocyclic glycopeptide-based CSPs are often very effective.[10]
Methodology:
-
Column and Mobile Phase Selection: Select a suitable preparative chiral column (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC® T). Develop an analytical method first to determine the optimal mobile phase (e.g., a mixture of ethanol, methanol, and a small amount of an acid/base modifier like acetic acid or diethylamine) that provides good separation (resolution > 1.5).
-
Sample Preparation: Dissolve the enantioenriched or racemic mixture in the mobile phase. Ensure the solution is filtered to remove any particulate matter.
-
Injection & Fractionation: Scale up the injection volume for the preparative column. Set up an automated fraction collector to collect the eluent in separate vials over time.
-
Collection: Collect the fractions corresponding to the two separate enantiomer peaks as they elute from the column.
-
Analysis: Analyze the collected fractions using analytical chiral HPLC to confirm the purity of each separated enantiomer.
-
Solvent Removal: Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Drying & Validation: Dry the final solid products under high vacuum and perform a full characterization (Chiral HPLC, NMR, MS) to confirm purity and identity.
References
-
Amino Acid Purification - Column Chromatography. (n.d.). Sorbtech. Retrieved from [Link]
-
Gołkiewicz, W., & Polak, B. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Diaion. Retrieved from [Link]
-
Takahashi, S., Harada, M., & Okada, T. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(23), 9251-9257. Retrieved from [Link]
-
Crystallization of Amino Acids. (n.d.). GEA. Retrieved from [Link]
-
Myerson, A. S., & Kim, Y. (2012). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Industrial & Engineering Chemistry Research, 51(3), 1333-1344. Retrieved from [Link]
-
Congdon, T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. Biomacromolecules, 23(3), 1147-1156. Retrieved from [Link]
-
Takahashi, S., Harada, M., & Okada, T. (2014). Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Retrieved from [Link]
-
Separation and Purification of Amino Acids. (2020). ResearchGate. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Retrieved from [Link]
- Process for purifying long chain amino acids. (2019). Google Patents.
-
Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Fekkes, D. (1996). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 3-9. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
- Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. (1987). Google Patents.
-
Amino acid oxidation/reduction-related impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]
-
Głowacka, I. E., et al. (2015). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 20(4), 6293-6316. Retrieved from [Link]
-
Impurity profile of amino acids? (2015). ResearchGate. Retrieved from [Link]
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. Retrieved from [Link]
-
Reddy, T. R., et al. (2014). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Organic & Biomolecular Chemistry, 12(1), 114-121. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 65-78. Retrieved from [Link]
Sources
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- 2. 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride | 917391-07-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. column-chromatography.com [column-chromatography.com]
Technical Support Center: Optimizing HPLC Method for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Isomers
Welcome to the technical support center for the chiral separation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the HPLC analysis of these non-proteinogenic amino acid enantiomers.
Introduction: The Challenge of Separating 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Isomers
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a chiral, non-proteinogenic amino acid of significant interest in medicinal chemistry.[1] Its rigid indane scaffold provides conformational restraint, a valuable characteristic in drug design.[1] The accurate determination of its enantiomeric purity is crucial for quality control, efficacy, and safety assessment in pharmaceutical development.[2][3]
The primary challenge in separating these isomers lies in their identical physical and chemical properties in an achiral environment. Therefore, a chiral environment is necessary to differentiate between the enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[2][4]
This guide will walk you through method development, optimization, and troubleshooting to achieve a robust and reliable separation of these challenging isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best type of chiral stationary phase (CSP) for separating 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid isomers?
A1: For underivatized amino acids like the compound , macrocyclic glycopeptide-based CSPs are often the most successful.[5] These CSPs, such as those based on teicoplanin or vancomycin, possess ionic groups and are compatible with a wide range of mobile phases, making them ideal for separating polar and ionic compounds.[5][6] Polysaccharide-based CSPs can also be effective, but may require derivatization of the amino acid to improve solubility and interaction.[5]
Pirkle-type CSPs are another option, particularly if derivatization is considered.[7][8] These phases work through a combination of hydrogen bonding, π-π interactions, and dipole stacking.[8][9]
Recommendation: Start with a screening approach using a macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T) and a polysaccharide-based CSP (e.g., a cellulose or amylose phenylcarbamate derivative).[2][5]
Q2: What are the recommended starting mobile phase conditions?
A2: The choice of mobile phase is highly dependent on the selected CSP.
-
For Macrocyclic Glycopeptide CSPs (Reversed-Phase Mode): A common starting point is a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of 20 mM ammonium formate adjusted to a pH of 3.7 with formic acid, mixed with acetonitrile, is often a good starting point for MS-compatible methods.[10] The organic modifier concentration can significantly impact enantioselectivity, sometimes exhibiting a "U-shaped" retention profile.[5]
-
For Polysaccharide-based CSPs (Normal-Phase Mode): A typical mobile phase would consist of a non-polar solvent like hexane or heptane mixed with an alcohol such as ethanol or isopropanol. Small amounts of an acidic or basic additive are often necessary to improve peak shape.[11]
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
A3: Peak tailing is a common issue in HPLC and can have several causes.[12][13]
-
Secondary Interactions: For amino acids, interactions between the analyte and residual silanol groups on the silica support of the stationary phase are a frequent cause of tailing.[12]
-
Solution: Adding a competitor to the mobile phase can mitigate these interactions. For an amino acid, which has both acidic and basic properties, optimizing the mobile phase pH is crucial. If operating in reversed-phase mode, adding a small amount of an acid like trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the silanol groups and the amine, reducing unwanted interactions.[12] In normal-phase, a small amount of a basic additive like diethylamine (DEA) might be beneficial.[12]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[12]
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.[12][14]
Q4: I am not getting any separation between the enantiomers. What should I try next?
A4: A lack of resolution can be addressed by systematically optimizing several parameters.
-
Mobile Phase Composition: The ratio of your mobile phase components is a critical factor in chiral recognition.[3]
-
Solution: Methodically vary the percentage of the organic modifier in your mobile phase. For example, if you are using a 70:30 acetonitrile:buffer mixture, try 60:40 and 80:20. Sometimes, even small changes can have a significant impact.[11]
-
-
Mobile Phase Additives: Additives can dramatically influence selectivity.[3][11]
-
Solution: If not already present, introduce a small amount of an acidic or basic modifier as appropriate for your mobile phase system. The concentration of the additive can also be optimized.[3]
-
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3][12]
-
Try a Different CSP: If extensive mobile phase and temperature optimization do not yield a separation, the chosen CSP may not be suitable for your analyte.[3]
-
Solution: Screen other CSPs with different chiral selectors and interaction mechanisms.[3]
-
Q5: Should I consider derivatization for my analysis?
A5: Derivatization can be a powerful tool, especially when dealing with poor detection sensitivity or when direct methods fail.[2][5][7]
-
Advantages of Derivatization:
-
Improved Detection: Derivatizing with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can significantly increase detection sensitivity.[2][7]
-
Use of Achiral Columns: By using a chiral derivatizing agent (CDA), you create diastereomers that can often be separated on a standard achiral reversed-phase column (e.g., C18).[4]
-
Improved Chromatography: Derivatization can improve the solubility of the analyte in the mobile phase and lead to better peak shapes.[5]
-
-
Disadvantages of Derivatization:
Recommendation: Pursue direct separation on a CSP first. If you encounter insurmountable issues with resolution or sensitivity, then explore derivatization as a viable alternative.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of your HPLC method.
Problem: Poor Resolution
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | 1. Systematically vary the ratio of the strong and weak solvents in your mobile phase. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile, or vice-versa). 3. For reversed-phase, adjust the pH of the aqueous component. |
| Inappropriate Column Temperature | 1. Decrease the column temperature in 5°C increments (e.g., from 25°C to 15°C).[12] 2. If lower temperatures do not improve resolution, try increasing the temperature in 5°C increments (e.g., from 25°C to 40°C).[12] |
| Unsuitable Chiral Stationary Phase | 1. If optimization on the current column fails, screen other CSPs with different chiral selectors (e.g., polysaccharide vs. macrocyclic glycopeptide).[3] |
| Low Column Efficiency | 1. Check for and address sources of peak broadening (see "Poor Peak Shape" section). 2. Ensure the column is not old or contaminated. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Add an acidic modifier (e.g., 0.1% TFA or formic acid) for reversed-phase separations.[11][12] 2. Add a basic modifier (e.g., 0.1% DEA) for normal-phase separations.[12] 3. Ensure the buffer concentration is adequate (typically 10-20 mM) if using a buffered mobile phase.[12] |
| Column Overload | 1. Dilute the sample by a factor of 10 and reinject.[12] |
| Inappropriate Injection Solvent | 1. Dissolve the sample in the mobile phase whenever possible. 2. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Contamination/Void | 1. Wash the column according to the manufacturer's instructions.[12][14] 2. If the problem persists, a void may have formed at the column inlet; reversing the column for a short flush (if permitted by the manufacturer) may help. If not, the column may need replacement.[14] |
Problem: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | 1. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (at least 10-20 column volumes). |
| Mobile Phase Preparation Inconsistency | 1. Prepare fresh mobile phase daily. 2. Ensure accurate measurement of all components. 3. Thoroughly degas the mobile phase. |
| Fluctuations in Temperature | 1. Use a column oven to maintain a constant temperature. |
| Pump Issues | 1. Check for leaks in the HPLC system. 2. Prime the pump to remove any air bubbles. 3. Check the pump seals for wear. |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
This protocol outlines a systematic approach to selecting a suitable CSP.
-
Prepare a racemic standard of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of mobile phase components).
-
Select a minimum of two CSPs with different chiral selectors (e.g., one macrocyclic glycopeptide and one polysaccharide-based).
-
For each column, perform initial scouting runs using the recommended starting mobile phases (see FAQ 2).
-
Evaluate the resulting chromatograms for any signs of enantiomeric separation, even if it is not a baseline resolution.
-
Select the column that shows the most promising selectivity for further method development.
Protocol 2: Mobile Phase Optimization
Once a promising CSP has been identified, this protocol can be used to optimize the mobile phase.
-
Organic Modifier Percentage:
-
Prepare a series of mobile phases with varying percentages of the organic modifier (e.g., for reversed-phase, 50%, 60%, 70%, 80% acetonitrile in buffer).
-
Inject the racemic standard and analyze the resolution and retention times for each condition.
-
-
Additive Concentration/Type:
-
If peak shape is poor, introduce an appropriate additive (e.g., 0.1% TFA).
-
If an additive is already present, vary its concentration (e.g., 0.05%, 0.1%, 0.2% TFA) to find the optimal balance between peak shape and resolution.
-
-
pH Adjustment (for Reversed-Phase):
-
If using a buffer, prepare a series of mobile phases with slightly different pH values (e.g., pH 3.5, 4.0, 4.5) to assess the impact on selectivity.
-
Visualizing the Workflow
General Workflow for Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Troubleshooting Logic for Poor Resolution
Caption: Decision tree for troubleshooting poor enantiomeric resolution.
References
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- BenchChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. (2025). ResearchGate.
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
- BenchChem. (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.
- PubChem. (n.d.). (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Sigma-Aldrich. (n.d.). Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Chiral Columns for enantiomer separation by HPLC. (n.d.).
Sources
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. scas.co.jp [scas.co.jp]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. benchchem.com [benchchem.com]
- 13. uhplcs.com [uhplcs.com]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Production Scale-Up of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Welcome to the technical support guide for the production and scale-up of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This constrained amino acid is a valuable building block in medicinal chemistry, prized for its ability to impart conformational rigidity into peptides and other bioactive molecules.[1] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale presents unique challenges. This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities, offering practical, field-tested solutions to common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that frequently arise during the initial phases of a scale-up campaign.
Q1: What is the most viable synthetic route for large-scale production of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid?
While several routes exist, the synthesis starting from the inexpensive reactant ninhydrin has proven successful for scale-up.[2] This pathway typically involves the oximation of ninhydrin, followed by a catalytic reduction of the resulting oxime intermediate to yield the 2-aminoindan core, which is then further processed. The primary advantage of this route is the use of cost-effective starting materials and a convergent synthesis strategy.[2] Alternative routes may be suitable for lab-scale but often involve more expensive reagents or challenging multi-step processes that are less economical at scale.
Q2: What are the primary safety hazards to consider when scaling this process?
The most significant hazard is the potential for a thermal runaway reaction , particularly during the catalytic reduction step (e.g., hydrogenation of the oxime intermediate).[2] This reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Without proper controls, the reaction temperature can increase uncontrollably, leading to a dangerous rise in pressure and potential for vessel failure. A thorough thermal hazard assessment (e.g., using a Reaction Calorimeter - RC1) is critical before any scale-up operation.[2]
Q3: Why do product yields often decrease significantly during the transition from lab to pilot plant?
Yield reduction during scale-up is a common issue stemming from several factors:
-
Mixing Inefficiencies: What works in a small, rapidly stirring flask may not translate to a large, baffled reactor. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions.
-
Heat Transfer Limitations: As mentioned in Q2, inefficient heat removal can alter the reaction pathway, favoring impurity formation over the desired product.[3]
-
Phase Transfer Issues: In heterogeneous reactions, such as catalytic hydrogenations, ensuring efficient contact between the gas (hydrogen), liquid (substrate/solvent), and solid (catalyst) phases becomes more challenging in large vessels.
-
Extended Reaction Times: Longer processing times at scale can lead to product degradation, especially if the product is unstable under the reaction conditions.
Q4: How does the rigid, crystalline nature of this amino acid affect its purification and isolation?
The constrained structure often leads to a stable, crystalline solid, which is advantageous for purification. However, challenges can include:
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can have different solubilities, stabilities, and bioavailability.[3] Identifying and controlling the desired polymorph is crucial for consistency.
-
"Oiling Out": During crystallization, the product may separate as a liquid or oil instead of a solid if the conditions (e.g., solvent, temperature, impurity profile) are not precisely controlled.
-
Impurity Trapping: The crystal lattice can sometimes trap solvent molecules or structurally similar impurities, making their removal difficult without optimized recrystallization procedures.
Part 2: Troubleshooting Guide
This section provides in-depth solutions to specific problems encountered during experiments.
Problem 1: Low or Stalled Conversion During Catalytic Reduction
You observe that the hydrogenation of the oxime intermediate is slow, incomplete, or stalls entirely after an initial period of activity.
| Potential Cause | Underlying Rationale | Troubleshooting & Solution |
| Catalyst Deactivation | The catalyst (e.g., Palladium on Carbon, Pd/C) can be "poisoned" by impurities like sulfur or halide compounds from previous steps, or by side products that adsorb strongly to its surface, blocking active sites. | 1. Raw Material Purity: Ensure the oxime intermediate is purified to remove potential catalyst poisons. 2. Catalyst Selection: Screen different catalysts (e.g., varying metal loading, support type). 3. Inert Atmosphere: Handle the catalyst under an inert atmosphere (N₂ or Ar) to prevent oxidation before it enters the reactor. |
| Poor Mass Transfer | In a three-phase reaction, hydrogen must dissolve into the solvent and diffuse to the catalyst surface. At scale, inefficient agitation can make this the rate-limiting step, starving the catalyst of hydrogen. | 1. Optimize Agitation: Increase the reactor's agitation speed to improve gas dispersion and solid suspension. 2. Increase Hydrogen Pressure: Higher H₂ pressure increases its solubility in the reaction medium, driving the reaction forward. 3. Evaluate Reactor Design: Ensure the reactor's impeller design is suitable for gas-liquid-solid reactions. |
| Exothermic Reaction Profile | The reduction is highly exothermic. An initial fast reaction rate can be followed by a much slower phase as the more reactive functional groups are consumed.[2] Mistaking this natural slowdown for a stalled reaction can lead to incorrect process changes. | 1. Reaction Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR or process mass spectrometry, to track the disappearance of starting material and the appearance of intermediates and product. 2. Tailored Conditions: Implement a two-stage temperature profile. Use milder conditions (e.g., lower temperature) during the initial fast, exothermic phase for safety, and more forcing conditions (e.g., higher temperature) to drive the slower, final part of the reaction to completion.[2] |
Problem 2: Product Fails to Crystallize or "Oils Out" During Isolation
Upon adding an anti-solvent or cooling the reaction mixture, the product separates as a viscous oil instead of a crystalline solid, making filtration and purification difficult.
| Potential Cause | Underlying Rationale | Troubleshooting & Solution |
| High Impurity Load | Impurities can disrupt the crystal lattice formation, acting as "crystallization inhibitors." Even low levels of certain byproducts can significantly impact the final isolation step. | 1. Upstream Purification: Re-evaluate the purity of the solution before crystallization. An additional wash, carbon treatment, or filtration may be necessary. 2. Controlled Cooling: Implement a slow, linear cooling profile instead of "crash cooling" in an ice bath. This gives molecules more time to arrange into an ordered lattice. |
| Incorrect Solvent/Anti-Solvent System | The choice of solvent and anti-solvent is critical. If the product is too soluble even after anti-solvent addition, or if the system promotes amorphous precipitation, oiling out is likely. | 1. Solvent Screening: Perform small-scale screening with various solvent/anti-solvent combinations. A good system is one where the product is highly soluble in the solvent at high temperature and poorly soluble at low temperature, and where the anti-solvent is fully miscible with the solvent. 2. Seeding: Introduce a small amount of pure, crystalline product ("seed crystals") at the point of supersaturation to encourage heterogeneous nucleation and promote the growth of the desired crystal form. |
| Supersaturation Level | If the solution becomes supersaturated too quickly (e.g., by adding anti-solvent too fast), the system's kinetics may favor the formation of a disordered, oily phase over an ordered crystalline one. | 1. Slow Anti-Solvent Addition: Add the anti-solvent slowly and sub-surface, with vigorous mixing, to maintain a controlled level of supersaturation throughout the vessel. 2. Temperature Control: Maintain a constant, slightly elevated temperature during anti-solvent addition before beginning the cooling phase. |
Part 3: Key Protocols & Workflows
Experimental Protocol: Safe Scale-Up of the Catalytic Reduction Step
This protocol is adapted from established principles for scaling up exothermic hydrogenation reactions.[2]
Objective: To safely and efficiently reduce the oxime intermediate of 2-aminoindan to produce 2-aminoindan on a 100-fold scale increase from the lab.
Safety First: A full thermal hazard analysis must be completed prior to this procedure. The reactor must be pressure-rated and equipped with appropriate emergency venting and cooling systems. All operations involving the catalyst should be performed under an inert atmosphere.
Methodology:
-
Vessel Inerting: Charge the hydrogenation reactor with the solvent (e.g., acetic acid). Purge the reactor headspace and sparge the solvent with nitrogen (N₂) for at least 30 minutes to remove all oxygen.
-
Catalyst Loading: Under a nitrogen blanket, carefully charge the 5% Pd/C catalyst (typically 1-5 mol%) to the reactor. Rationale: This prevents exposure of the dry, pyrophoric catalyst to air.
-
Substrate Charging: Charge the solution of the oxime intermediate into the reactor.
-
Hydrogen Purging: Seal the reactor. Pressurize with N₂ to 50 psig, vent, and repeat three times. Then, pressurize with hydrogen (H₂) to 50 psig, vent, and repeat three times to ensure a pure hydrogen atmosphere.
-
Reaction - Phase 1 (Exothermic Control):
-
Pressurize the reactor to the target H₂ pressure (e.g., 100 psig).
-
Set the jacket temperature to a moderate level (e.g., 25-30°C) to control the initial exotherm.
-
Begin agitation at a pre-determined rate sufficient for gas dispersion.
-
Monitor the reaction temperature (Tr) and hydrogen uptake. The Tr will rise above the jacket temperature (Tj). The cooling system should be able to manage this exotherm and prevent Tr from exceeding the safety limit.
-
-
Reaction - Phase 2 (Completion Drive):
-
Once the initial exotherm subsides and H₂ uptake slows, increase the jacket temperature (e.g., to 50-60°C) to accelerate the reduction of the remaining, less reactive intermediates.[2]
-
Continue the reaction until hydrogen uptake ceases and in-process analysis (e.g., HPLC of a filtered sample) confirms the complete consumption of starting material.
-
-
Shutdown and Filtration:
-
Stop agitation and cool the reactor to room temperature.
-
Vent the hydrogen and purge the reactor three times with nitrogen.
-
Under an inert atmosphere, filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh solvent to recover all product. Rationale: Filtering under inert gas prevents the catalyst, now saturated with hydrogen, from becoming pyrophoric upon contact with air.
-
-
Downstream Processing: The resulting filtrate containing the 2-aminoindan product is now ready for isolation and purification.
Visualization: General Production Workflow
The following diagram illustrates the key stages in the production of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, highlighting critical control points (CCPs) that are essential for a successful scale-up.
Caption: Production Workflow Diagram
References
- Li, P., et al. (2015). Construction of a Bicyclic Decapeptide Library.
-
Daugulis, O., et al. (2020). Synthesis of Amino Acids and Peptides with Bulky Side Chains via Ligand-Enabled Carboxylate-Directed γ-C(sp3)–H Arylation. Chemical Science, 11, 290-294. [Link]
- Baker, D., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature, 563, 585-590.While not on this specific molecule, this provides context on the importance of constrained peptides.
- Google Patents. (2005). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Daugulis, O., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 11(1), 290-294. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.[Link]
-
IntechOpen. (2021). Production pathways of acetic acid and versatile applications in food industry. IntechOpen.[Link]
-
Knoechel, D. J., et al. (2013). Optimization and Scale-Up of a Novel Process for 2-Aminoindan Hydrochloride Production. Organic Process Research & Development, 17(11), 1416-1423. [Link]
- Google Patents. (2015). An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide.
-
2a biotech. (n.d.). 2-AMINO-2-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETIC ACID. 2a biotech.[Link]
-
PubChem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem.[Link]
-
ResearchGate. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. ResearchGate.[Link]
-
MDPI. (2016). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.[Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Agilent.[Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.[Link]
- Google Patents. (1997).
-
Capital Resin Corporation. (2023). 4 Tips To Identify Key Experiments for Solids Scale-Up. Capital Resin Corporation.[Link]
-
European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. [Link]
-
ResearchGate. (2013). Strategies for Scale-up and Yield Improvement in the Synthesis of CuO Nanoparticles. ResearchGate.[Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.[Link]
-
ResearchGate. (2024). Developing two amino acid derivatives as high-efficient corrosion inhibitors for carbon steel in the CO2-containing environment. ResearchGate.[Link]
-
ResearchGate. (2023). Micro-impact-induced mechano-chemical synthesis of organic precursors from FeC/FeN and carbonates/nitrates in water and its extension to nucleobases. ResearchGate.[Link]
Sources
Technical Support Center: A Researcher's Guide to the Stability of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Welcome to the technical support center for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting protocols, and frequently asked questions to ensure the chemical integrity of this valuable non-proteinogenic amino acid throughout its storage and handling. As Senior Application Scientists, we have compiled this resource to explain not just the "how" but the "why" behind these best practices, ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention
This section addresses the most common questions regarding the proper storage and handling of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
FAQ 1: What are the ideal storage conditions for solid (lyophilized) 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid?
For optimal long-term stability, the solid, lyophilized form of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid should be stored at -20°C or lower .[1] It is crucial to protect the compound from three primary environmental factors: moisture, light, and oxygen.
-
Moisture: This compound, like many amino acids, can be hygroscopic.[2] Moisture can lead to hydrolysis and clumping, making accurate weighing difficult and potentially initiating degradation.[2] Store the compound in a tightly sealed vial inside a desiccator to minimize moisture exposure.[3][4] Before opening, always allow the container to warm to room temperature while still inside the desiccator to prevent condensation from forming on the cold powder.[1]
-
Light: Photodegradation can be a concern for compounds with aromatic structures.[5] Store the vial in a dark location or use an amber-colored vial to protect it from light.[3][4]
-
Atmosphere: To prevent oxidation, especially for long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen.[4][6]
FAQ 2: I need to prepare a stock solution. What is the recommended procedure for short-term and long-term storage?
Whenever possible, it is highly recommended to prepare solutions fresh for each experiment.[1] If storage is unavoidable:
-
Solvent Choice: The choice of solvent will depend on your experimental needs. Ensure the solvent is of high purity and, if necessary for your application, deoxygenated to minimize oxidative degradation.[1]
-
pH Considerations: The stability of amino acids can be pH-dependent.[1] For instance, deamidation in related amino acids is accelerated at neutral to basic pH. While this specific compound doesn't have a side-chain amide, the principle of pH-dependent stability remains important. Consider the pH of your buffer system and its potential impact on the compound's stability over time.
-
Storage of Solutions: For short-term storage, refrigeration at 2-8°C may be adequate for a very limited time. For long-term storage, solutions should be flash-frozen and stored at -80°C .[1] To avoid the damaging effects of repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes before freezing.[1][7]
FAQ 3: What are the primary chemical instability concerns for this amino acid analog?
The structure of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid presents several potential degradation pathways common to amino acids and compounds with similar functional groups:
-
Oxidation: The indane ring system and the amino group can be susceptible to oxidation.[2][7] This can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light.[5][7]
-
Decarboxylation: The loss of the carboxyl group as CO2 can occur, particularly under heat stress.[8]
-
Deamination: The removal of the amino group is another potential degradation pathway.[8]
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.[5][9]
FAQ 4: Are there any known incompatibilities with common lab reagents or materials?
Yes. Avoid strong oxidizing agents, as they can directly lead to the degradation of the compound.[6][10] Also, be mindful of potential reactions with trace metals, which can catalyze oxidation.[5][7] When preparing solutions, use high-purity solvents and buffers.
Part 2: Troubleshooting Guide - Reactive Problem Solving
This section provides a systematic approach to identifying and addressing potential degradation of your compound.
Issue 1: I suspect my solid sample of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid has degraded. What should I do?
If you have concerns about the integrity of your solid compound, follow these steps:
Step 1: Visual Inspection Examine the powder for any changes in its physical appearance. Signs of degradation can include:
-
Discoloration: A change from a white or off-white powder to yellow or brown can indicate oxidation or other forms of decomposition.
-
Clumping or stickiness: This suggests moisture absorption.[2]
Step 2: Purity Assessment using High-Performance Liquid Chromatography (HPLC) A visual inspection is not definitive. The most reliable way to assess purity is through analytical techniques like HPLC.[11] An HPLC analysis will allow you to quantify the parent compound and detect any degradation products.
Experimental Protocol 1: HPLC for Purity Assessment
Objective: To determine the purity of a 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid sample and identify potential degradation products.
Materials:
-
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide bond) and 254 nm (for the aromatic ring).[11]
-
Injection Volume: 10 µL
-
-
Data Interpretation:
-
A pure sample should show a single major peak at a characteristic retention time.
-
The presence of additional peaks, especially those that are not present in a reference standard, suggests the presence of impurities or degradation products.
-
The peak area percentage can be used to estimate the purity of the sample.
-
Step 3: Advanced Troubleshooting - Simplified Forced Degradation Study
If you need to understand the stability of your compound better, a simplified forced degradation study can be informative.[5][9] This involves intentionally stressing the compound to accelerate degradation and identify potential degradation products by HPLC.[12]
Experimental Protocol 2: Simplified Forced Degradation Study
Objective: To identify the potential degradation products of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid under various stress conditions.
Methodology:
-
Prepare separate solutions of the compound at 1 mg/mL.
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 60°C for 24 hours.
-
Photostability: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC using the protocol described above, alongside an unstressed control sample.
-
Compare the chromatograms to identify new peaks corresponding to degradation products. This information can help in identifying the degradation pathways.[13]
Issue 2: My experimental results are inconsistent. Could degradation of my stock solution be the cause?
Inconsistent results are a common consequence of using degraded reagents.[1] The following workflow can help you troubleshoot this issue.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent results.
Step 1: Re-analyze the Stock Solution by HPLC Using the HPLC protocol above, analyze your current stock solution. Compare the chromatogram to that of a freshly prepared solution or a reference standard.
Step 2: Consider Experimental Conditions If the stock solution appears pure, review your experimental protocol for potential causes of degradation during the experiment itself.
-
pH: Is the pH of your buffers or media driving degradation?
-
Temperature: Are you incubating at elevated temperatures for extended periods?
-
Additives: Does your experimental medium contain components that could react with the compound?
Part 3: In-Depth Technical Information
A deeper understanding of the chemical properties of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is key to preventing its degradation.
Anticipated Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways, which can be accelerated by factors like heat, light, pH, and the presence of oxidizing agents.[14][15]
Caption: Potential degradation pathways for the compound.
-
Oxidation: The benzylic positions of the indane ring are susceptible to oxidation. This could lead to the formation of hydroxylated or carbonylated species.
-
Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially under thermal stress.[8]
-
Deamination: The primary amino group can be removed through various mechanisms, often influenced by pH and temperature.[8]
Principles of Analytical Methods for Detecting Degradation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of pharmaceutical compounds.[11] For a molecule like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, reverse-phase HPLC is particularly effective. The non-polar stationary phase (C18) separates the parent compound from its more polar or less polar degradation products based on their hydrophobicity.
While this compound has a UV chromophore due to its aromatic ring, for more sensitive analysis, especially in complex biological matrices, derivatization followed by fluorescence detection or the use of mass spectrometry (LC-MS) can be employed.[16][17]
References
- Benchchem. (n.d.). Technical Support Center: Working with Unstable Amino Acid Analogues.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How.
- American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Bachem. (2021, March 16). How to store amino acid derivatives?
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Benchchem. (n.d.). (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid.
- Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Amino acid.
- Benchchem. (n.d.). An In-depth Technical Guide to the Storage and Handling of Isotopically Labeled Amino Acids.
- Biology LibreTexts. (2025, August 28). 18.5: Pathways of Amino Acid Degradation.
- Slideshare. (n.d.). Degradation of amino acids.
- NIH. (n.d.). Hydrothermal Degradation of Amino Acids.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- ResearchGate. (2020, August 18). Analytical methods for amino acid determination in organisms.
- PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pangoo.biz [pangoo.biz]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. carlroth.com [carlroth.com]
- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. Degradation of amino acids | PDF [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining the workup procedure for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid synthesis"
Technical Support Center: Synthesis of 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Welcome to the technical support guide for the synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (CAS 155239-51-3), a non-proteinogenic amino acid with significant applications in medicinal chemistry.[1] This document provides in-depth troubleshooting advice and refined protocols to address common challenges encountered during the post-synthesis workup and purification phases. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate issues but also to proactively improve your experimental outcomes.
Overview of the Synthetic Challenge
The most common and efficient route to 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a variation of the Strecker synthesis, typically starting from 2-indanone.[2][3] This multi-step, one-pot reaction involves the formation of an imine, subsequent nucleophilic attack by a cyanide source to form an α-aminonitrile, followed by acidic or basic hydrolysis to yield the final amino acid.[4][5]
While the synthesis itself is robust, the workup and purification stages are frequently where researchers encounter difficulties. The amphoteric nature of the amino acid product, its unique solubility profile, and the presence of persistent impurities from the reaction demand a carefully considered and refined workup strategy. This guide focuses on overcoming these specific hurdles.
Troubleshooting Guide: Common Workup & Purification Issues
This section is designed in a question-and-answer format to directly address problems you may be facing in the lab.
Q1: After acid hydrolysis of the aminonitrile, my product has oiled out or remains in solution upon neutralization. How do I induce crystallization?
A1: This is a classic purification challenge for novel amino acids and typically points to one of three root causes: persistent impurities, incorrect pH for isoelectric precipitation, or supersaturation.
-
Underlying Cause & Explanation: Amino acids are zwitterionic and exhibit their lowest solubility at their isoelectric point (pI).[6] If the pH of your aqueous solution is not precisely at the pI, the compound will remain partially or fully solvated as the cationic (low pH) or anionic (high pH) species. Furthermore, inorganic salts (e.g., NaCl, (NH₄)₂SO₄ from neutralization) and organic byproducts can act as "crystallization inhibitors" by disrupting the formation of a stable crystal lattice.
-
Step-by-Step Solution:
-
Impurity Removal: Before attempting precipitation, perform a liquid-liquid extraction. Basify the aqueous solution with 2M NaOH to a pH of ~10-11. This deprotonates the carboxylic acid, forming the highly water-soluble sodium carboxylate salt. Wash this basic aqueous layer 2-3 times with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material and non-acidic organic impurities.
-
Precise pH Adjustment: Cool the aqueous layer in an ice bath to decrease the solubility of the product. Begin a slow, dropwise addition of 1M HCl with vigorous stirring. Monitor the pH closely with a calibrated pH meter. You should observe the onset of precipitation. Continue adding acid until you reach the point of maximum precipitation. For this specific molecule, the target pH is typically in the weakly acidic to neutral range (approx. pH 5-7). Avoid overshooting the pI, as this will re-solubilize the product as the ammonium salt.
-
Inducing Crystallization: If the product oils out or remains supersaturated, try "scratching" the inside of the flask with a glass rod at the liquid-air interface. If this fails, add a few seed crystals from a previous successful batch. If no seed crystals are available, consider leaving the solution to stir slowly in the cold room (4°C) overnight to encourage slow crystallization.
-
Q2: My final product yield is significantly lower than expected. Where could I be losing material?
A2: Product loss during the workup of amino acids can occur at several key stages. A systematic review of your procedure is necessary.
-
Underlying Cause & Explanation: The amphoteric nature of the product means it can be soluble in both acidic and basic aqueous solutions. Inefficient extraction or imprecise pH control during precipitation are the most common culprits. Additionally, the product may have some solubility in the organic solvents used for washing, or even in the cold aqueous solution at its pI.
-
Troubleshooting Workflow:
-
Check Extraction pH: When performing the basic wash (as described in A1), ensure the pH is sufficiently high (>10) to fully deprotonate the carboxylate. If the pH is too low, some of the zwitterionic form will remain, which can be lost into the organic layer.
-
Analyze Waste Streams: Before discarding any aqueous or organic layers from your workup, take a small aliquot and spot it on a TLC plate against a reference standard of your crude product. This can quickly tell you if you are prematurely discarding a layer that contains a significant amount of your desired compound.
-
Optimize Precipitation: After isoelectric precipitation, allow the slurry to stir in the cold for an extended period (1-2 hours) to maximize the amount of product that crystallizes out of the solution. When filtering, wash the collected solid sparingly with ice-cold water or a water/isopropanol mixture to remove residual salts without re-dissolving a significant amount of product. The filtrate can be further concentrated and cooled to attempt recovery of a second crop of crystals.
-
Q3: My NMR spectrum shows pure product, but the elemental analysis is off. What is the likely contaminant?
A3: This is a very common issue when purifying compounds via aqueous precipitation. The most likely culprit is inorganic salt.
-
Underlying Cause & Explanation: When you neutralize the acidic hydrolysis reaction mixture (e.g., HCl) with a base (e.g., NaOH), you generate a significant amount of salt (NaCl). During isoelectric precipitation, this salt can become trapped within the crystal lattice of your amino acid. While often invisible in ¹H NMR, it will significantly impact the mass-based results of elemental analysis.
-
Step-by-Step Solution:
-
Improved Washing: After filtering your precipitated product, wash the filter cake thoroughly with ice-cold deionized water. This will dissolve the trapped inorganic salts while minimizing loss of your organic product.
-
Recrystallization: The most robust method to remove trapped salts is recrystallization. Dissolve the crude, salt-containing product in a minimum amount of hot water or a water/alcohol (ethanol or isopropanol) mixture. Upon slow cooling, the amino acid should crystallize out, leaving the more soluble inorganic salts behind in the mother liquor.
-
Alternative: Trituration: For smaller scales, you can perform a trituration. Suspend the crude solid in ice-cold deionized water, stir vigorously for 15-30 minutes, and then filter. This "slurry wash" is often effective at removing surface-adsorbed and loosely trapped salts.
-
Refined Workup & Purification Protocol
This protocol incorporates the troubleshooting insights above to provide a robust, self-validating procedure for obtaining high-purity 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Post-Hydrolysis Quenching & Extraction:
-
Following the complete hydrolysis of the α-aminonitrile intermediate (monitored by TLC or LC-MS), cool the acidic reaction mixture in an ice bath.
-
Slowly and carefully basify the solution to pH 10-11 by adding 2M NaOH. Monitor with a pH meter.
-
Transfer the basic aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction) to remove non-acidic organic impurities.
-
Validation Step: Spot a sample of the final organic wash on a TLC plate to ensure no product is being lost. Discard the organic layers.
-
-
Isoelectric Precipitation:
-
Cool the washed aqueous layer in an ice bath with vigorous stirring.
-
Slowly add 1M HCl dropwise. A white precipitate should begin to form.
-
Continue adding acid until the pH reaches ~6.0. Check the pH of the slurry periodically to ensure it is stable.
-
Validation Step: To find the optimal pI, take a small aliquot of the supernatant, add one more drop of acid, and observe if more precipitate forms. Then, take another aliquot and add a drop of base to see if any precipitate dissolves. The optimal pI yields the maximum amount of solid.
-
Once precipitation is complete, allow the slurry to stir in the ice bath for at least 1 hour.
-
-
Isolation and Preliminary Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold deionized water (3 x 25 mL).
-
Continue to pull a vacuum for 15-20 minutes to partially dry the solid. The product can then be fully dried in a vacuum oven at 40-50°C.
-
-
Final Purification by Recrystallization:
-
Place the crude, dried solid into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system (see table below) and heat with stirring until the solid fully dissolves.
-
Remove from heat and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, transfer the flask to an ice bath for 1 hour to maximize recovery.
-
Collect the pure crystals by vacuum filtration, wash sparingly with the ice-cold recrystallization solvent, and dry under vacuum.
-
Data Presentation: Recrystallization Solvents
| Solvent System | Solubility Profile | Key Considerations & Notes |
| Water | Sparingly soluble cold, moderately soluble hot. | The "greenest" option. Slow cooling is critical to avoid amorphous precipitation. |
| Water / Isopropanol | Low solubility in cold mixtures, high solubility in hot mixtures. | Excellent for inducing crystallinity. Start by dissolving in hot water, then add isopropanol dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot water to clarify and then allow to cool. |
| Water / Ethanol | Similar to Water/Isopropanol. | Ethanol is more volatile, which can be advantageous during drying. |
Frequently Asked Questions (FAQs)
-
Q: The Strecker synthesis is known to produce a racemic mixture. How can I resolve the enantiomers?
-
A: The racemic product must be resolved. A common method is diastereomeric salt formation with a chiral resolving agent, such as tartaric acid or a chiral amine, followed by fractional crystallization.[7] Alternatively, chiral chromatography can be employed for analytical or small-scale preparative separations.[6][8]
-
-
Q: Why is it important to use a fume hood when working with the crude reaction mixture?
-
A: The Strecker synthesis uses a cyanide source (e.g., KCN or NaCN).[2] Acidifying the reaction mixture during workup can generate highly toxic hydrogen cyanide (HCN) gas. All steps involving the acidification of a cyanide-containing solution must be performed in a well-ventilated chemical fume hood.[1]
-
-
Q: Can I use protecting groups to simplify the workup?
-
A: Yes, protecting the amino group, for instance as a Boc or Cbz derivative, can significantly alter the molecule's properties, making it behave more like a standard carboxylic acid during workup (i.e., soluble in mild base, extractable into organic solvents).[9][10] However, this adds extra steps for protection and deprotection to your synthesis.[11][12]
-
Visualized Workflows
Troubleshooting Logic for Purification
Caption: A decision tree for troubleshooting common purification issues.
Refined Workup Procedure Flowchart
Caption: A step-by-step flowchart for the refined workup procedure.
References
- Bell, E., Watson, A., & Nash, R. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance.
-
Gołkiewicz, W., & Polak, B. (2007). Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. Available from: [Link]
-
Tharp, J. M., & Balskus, E. P. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(6), 2824–2871. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available from: [Link]
-
Takahashi, S., Harada, M., & Okada, T. (2011). Chiral resolution with frozen aqueous amino acids. Analytical Methods, 3(4), 834. Available from: [Link]
-
Bell, E. A. (2008). Non-protein amino acids: a review of the biosynthesis and taxonomic significance. Natural Product Communications, 3(1), 93-110. Available from: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Available from: [Link]
-
University of Calgary. Ch27: Peptide synthesis. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]
- Bell, E. A. (2008). Non-Protein Amino Acids: A Review of the Biosynthesis and Taxonomic Significance.
-
Walsh, C. T. (2004). Nonproteinogenic Amino Acid Building Blocks for Nonribosomal Peptide and Hybrid Polyketide Scaffolds. The Journal of Organic Chemistry, 69(1), 5–22. Available from: [Link]
-
Takahashi, S., Harada, M., & Okada, T. (2011). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Available from: [Link]
-
Al-Majd, R. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Available from: [Link]
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Nawar, A., et al. (2020). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. ACS Omega, 5(1), 531–538. Available from: [Link]
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Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available from: [Link]
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Congdon, T. R., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters, 13(10), 2337–2343. Available from: [Link]
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Biotage. (2023). What do you do when your peptide synthesis fails?. Available from: [Link]
- Google Patents. (1992). US5118815A - Method for crystallization of amino acids.
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Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link]
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GEA. Crystallization of Amino Acids. Available from: [Link]
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JETIR. (2018). Solution grown single crystals of α-Glycine and its characterization. Available from: [Link]
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Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available from: [Link]
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PubChem. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
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Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
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Master Organic Chemistry. Strecker Synthesis. Available from: [Link]
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Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Available from: [Link]
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NROChemistry. Strecker Synthesis. Available from: [Link]
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MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
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SpringerLink. Synthesis and Structural Studies of (2Oxo2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic Acids. Available from: [Link]
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RSC Publishing. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Available from: [Link]
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PubChem. 2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2018). Synthesis of the new carboxylic α-amino acid: 2-Benzamido-2-(1H -benzoimidazol- 1-ylmethoxy) acetic acid. Available from: [Link]
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ResearchGate. (2015). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. Available from: [Link]
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Chemsrc. CAS#:155239-51-3 | (2S)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid. Available from: [Link]
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Modern Scientific Press. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Available from: [Link]
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Validation & Comparative
This guide provides an in-depth comparative analysis of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a conformationally constrained phenylalanine analog, and its related compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR) that define this important class of molecules. We will explore the causal relationships behind experimental choices and provide validated protocols to support further research and development.
Introduction: The Significance of Conformational Constraint
In the landscape of medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Non-proteinogenic amino acids, particularly those with conformationally restricted structures, represent a powerful tool in this endeavor. (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, also known as L-β-indanylglycine, is a prime example.[1][2] This molecule is a constrained analog of phenylalanine where the phenyl ring and the β-carbon are locked within a rigid indane scaffold.
The indane moiety is considered a "privileged structure" in drug design.[1] Its rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, this fixed geometry provides a stable framework for orienting key pharmacophoric elements—the amino and carboxylic acid groups—in a precise spatial arrangement, which is invaluable for probing and optimizing interactions within a receptor's binding pocket.[1] The incorporation of such constrained residues into peptides can lead to peptide mimetics with improved resistance to proteolysis and enhanced cell permeability.[3]
This guide will compare the parent compound, its enantiomer, and other structural isomers and derivatives. We aim to provide a clear understanding of how subtle changes in the molecular architecture influence biological outcomes, thereby offering a rational basis for the design of novel therapeutics.
Physicochemical and Structural Comparison
The fundamental properties of a molecule dictate its behavior in biological systems. The indane scaffold imparts a unique set of characteristics compared to flexible amino acids like phenylalanine or other constrained analogs. The following table summarizes the key physicochemical properties of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and selected relatives.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry | Key Structural Difference |
| (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C₁₁H₁₃NO₂ | 191.23 | (S) at α-carbon | Parent compound.[1][2] |
| (R)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C₁₁H₁₃NO₂ | 191.23 | (R) at α-carbon | Enantiomer of the parent compound.[4] |
| α-Amino-2,3-dihydro-1H-indene-1-acetic Acid | C₁₁H₁₃NO₂ | 191.23 | Racemic/Unspecified | Positional isomer; amino acid moiety at C1.[5] |
| 2-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | C₁₁H₁₀O₃ | 190.19 | N/A | Introduction of a ketone group; lacks amino group.[1] |
| Tetrahydroisoquinoline-3-carboxylic acid (Tic) | C₁₀H₁₁NO₂ | 177.19 | (S) or (R) | Different constraining ring system (isoquinoline).[6][7] |
The primary structural distinction within this class is the conformational rigidity imposed by the fused ring system. Unlike the freely rotating phenyl group of phenylalanine, the indane structure locks the aromatic ring relative to the amino acid backbone. This has profound implications for receptor binding, as the molecule can no longer adapt its conformation to fit the binding site, but must instead be presented to a site that accommodates its fixed shape. This principle is central to designing selective ligands. For instance, studies on cholecystokinin-2 (CCK₂) receptor antagonists have shown that different types of conformational constraints (e.g., indane vs. tetrahydroisoquinoline) can lead to significant variations in binding affinity, highlighting the sensitivity of receptors to the precise geometry of the ligand.[6]
Synthetic Strategies: Building the Constrained Scaffold
The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its analogs typically involves multi-step sequences that build the core structure and introduce the required functional groups with stereochemical control. A common conceptual pathway involves the formation of the indane ring system, followed by functionalization to install the amino and carboxylic acid moieties.[5]
A generalized workflow for the synthesis is presented below. The specific reagents and conditions can be adapted to produce different derivatives and to control stereochemistry, often employing chiral auxiliaries or asymmetric catalysis.
Caption: Generalized synthetic workflow for the target compound.
Protocol: Strecker Synthesis of α-Amino Acids on an Indane Scaffold
The Strecker synthesis is a classic and adaptable method for producing α-amino acids. This protocol outlines a conceptual adaptation for an indane-based ketone, which serves as a key intermediate.
Objective: To synthesize a racemic α-amino acid on a pre-formed indane scaffold.
Materials:
-
2-Indanone (or substituted derivative)
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium hydroxide (aqueous ammonia, NH₄OH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Standard laboratory glassware and safety equipment
Procedure:
-
Step 1: Formation of the α-aminonitrile.
-
In a well-ventilated fume hood, dissolve 2-indanone (1 eq.) in methanol.
-
Add a solution of ammonium chloride (1.2 eq.) in aqueous ammonia and stir for 20 minutes. The imine intermediate is formed in situ.
-
Carefully add a solution of sodium cyanide (1.2 eq.) in water dropwise to the stirring mixture. Caution: NaCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 2: Hydrolysis of the α-aminonitrile.
-
Once the formation of the aminonitrile is complete, carefully concentrate the reaction mixture under reduced pressure to remove methanol.
-
Add concentrated hydrochloric acid to the aqueous residue. Perform this step in a fume hood as toxic HCN gas may be evolved.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
-
Monitor the hydrolysis by TLC until the starting aminonitrile is consumed.
-
-
Step 3: Isolation and Purification.
-
Cool the reaction mixture to room temperature and then in an ice bath. The amino acid hydrochloride salt may precipitate.
-
Adjust the pH to the isoelectric point (typically pH 5-7) with a base (e.g., NaOH or NH₄OH) to precipitate the free amino acid.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and diethyl ether to remove impurities.
-
The product can be further purified by recrystallization. For enantiomerically pure compounds, a chiral resolution step using a resolving agent would be required at either the aminonitrile or final amino acid stage.
-
Self-Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Comparative Biological Activity and Therapeutic Potential
The true value of these constrained analogs lies in their biological activity. The indane scaffold has been incorporated into molecules targeting a wide range of biological systems.
| Compound Class | Biological Activity / Target | Key Findings | Reference |
| Indenyl Amino Acids | Neuroprotective agents | May mitigate neurodegeneration by influencing neurotransmitter systems and reducing oxidative stress. | [1] |
| Indenyl Amino Acids | Enzyme inhibitors, Receptor ligands | The rigid structure is valuable for constraining lead compounds in SAR studies for various targets. | [1] |
| Indane Derivatives | Antibacterial, Antifungal | The indene structure has been associated with significant antimicrobial properties. | [5] |
| C-terminal Constrained Phe Analogs | Proteasome inhibitors | Dehydro-peptides and Tic-derivatives show good inhibition of proteasome subunits, with resistance to proteolysis. | [3] |
| Indenyl-amino Carboxamides | CCR2 Antagonists | Used to treat inflammatory diseases; minor structural changes dramatically affect drug-target residence time. | [8] |
One of the most compelling aspects is the molecule's role as a building block. When incorporated into peptides, it can enforce specific secondary structures, such as β-bends or helical folds.[7] This is critical for mimicking the bioactive conformation of a native peptide while improving its drug-like properties. For example, peptide-based molecules with C-terminal constrained phenylalanine analogs have been successfully developed as inhibitors of proteasome subunits, which are key targets in cancer therapy.[3] These modified peptides not only showed good inhibitory activity but also demonstrated resistance to enzymatic degradation and the ability to permeate cell membranes.[3]
Structure-Activity Relationships (SAR) and Rational Design
The study of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its relatives provides classic examples of SAR. The fixed conformation allows for a more straightforward interpretation of how structural changes impact biological function.
Key SAR Insights:
-
Stereochemistry: The stereocenter at the α-carbon is often crucial for activity. The (S)- and (R)-enantiomers can exhibit vastly different affinities for chiral biological targets like enzymes and receptors due to the specific three-dimensional arrangement required for optimal binding.
-
Positional Isomerism: Moving the amino acid moiety from the 2-position to the 1-position of the indane ring alters the spatial vector of the functional groups, which can drastically change binding affinity and selectivity for a given target.[5]
-
Functional Group Modification: The introduction of other functional groups, such as a ketone, can introduce new interaction points (e.g., hydrogen bond acceptors) or alter the electronic properties of the molecule, thereby modulating its activity.[1]
Recent advances in drug design have expanded from traditional Structure-Activity Relationships (SAR) to include Structure-Kinetics Relationships (SKR) . This is particularly relevant for this class of compounds. Research on indenyl-based CCR2 antagonists revealed that while a wide range of substituents on the indenyl ring were tolerated with only small changes in binding affinity (SAR), the drug-target residence time (kinetics) was greatly affected by minor structural modifications (SKR).[8] This led to the discovery of antagonists with both high affinity and long residence times, a combination often linked to improved clinical efficacy.[8][9]
Caption: Logical relationships in the SAR and SKR of indenyl compounds.
Experimental Protocol: In Vitro Proteasome Inhibition Assay
Given the application of constrained phenylalanine analogs in developing proteasome inhibitors, this protocol provides a framework for assessing the inhibitory activity of new compounds against specific proteasome subunits.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the caspase-like activity of the β1 subunit of the human 20S proteasome.
Materials:
-
Purified Human 20S Proteasome
-
Fluorogenic substrate for caspase-like activity: Z-LLE-AMC (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Test compounds (e.g., (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid-containing peptides) dissolved in DMSO
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Step 1: Compound Preparation.
-
Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.
-
The final concentration of DMSO in the assay well should be kept constant and low (≤1%) to avoid interference.
-
-
Step 2: Assay Setup.
-
In each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of the diluted test compound or control to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.
-
Add 25 µL of a solution containing the 20S proteasome (e.g., at a final concentration of 1 nM) to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Step 3: Initiating the Reaction.
-
Prepare a solution of the Z-LLE-AMC substrate in Assay Buffer (e.g., at a final concentration of 20 µM).
-
Add 25 µL of the substrate solution to all wells to initiate the reaction. The total volume is now 101 µL.
-
-
Step 4: Data Acquisition.
-
Immediately place the plate in the fluorometric reader, pre-heated to 37°C.
-
Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Step 5: Data Analysis.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Normalize the data by setting the rate of the "no inhibitor" control to 100% activity.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro proteasome inhibition assay.
Conclusion and Future Perspectives
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and its related constrained analogs are more than mere chemical curiosities; they are sophisticated tools for modern drug discovery. Their rigid architecture provides a unique advantage in dissecting structure-activity relationships and serves as a robust platform for designing potent and selective therapeutic agents with improved pharmacokinetic profiles. The comparative analysis reveals that subtle manipulations of stereochemistry, functional group positioning, and the nature of the constraining scaffold itself can lead to profound differences in biological activity and drug-target kinetics.
Future research should continue to explore the chemical space around the indane scaffold. The synthesis of novel derivatives with diverse substitution patterns, the incorporation of these amino acids into new peptide and non-peptide scaffolds, and their evaluation against a broader range of biological targets will undoubtedly uncover new therapeutic opportunities. As our understanding of the interplay between structure, kinetics, and in-vivo efficacy deepens, the rational design of molecules based on constrained cores like the indane ring will become an increasingly powerful strategy in the development of next-generation medicines.
References
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Baldisserotto, A., et al. (2008). C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors. European Journal of Medicinal Chemistry, 43(7), 1403-11. [Link]
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Vilums, M., et al. (2015). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. European Journal of Medicinal Chemistry, 95, 285-98. [Link]
-
Hughes, R. A., et al. (2001). CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic. Bioorganic & Medicinal Chemistry Letters, 11(11), 1365-8. [Link]
-
(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem. [Link]
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Vilums, M., et al. (2015). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists. Semantic Scholar. [Link]
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Toniolo, C., et al. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International Journal of Peptide and Protein Research, 40(3-4), 222-32. [Link]
-
Tong, Y., et al. (2000). Conformationally constrained substance P analogues: the total synthesis of a constrained peptidomimetic for the Phe7-Phe8 region. The Journal of Organic Chemistry, 65(8), 2484-93. [Link]
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(R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. PubChem. [Link]
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Validating the Biological Activity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Comparative Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the identification of novel molecular entities with therapeutic potential is a paramount objective. The compound 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a non-proteinogenic amino acid, presents a compelling case for investigation. Its rigid, bicyclic indane core is considered a "privileged structure" in medicinal chemistry, a feature often associated with enhanced metabolic stability and binding affinity for biological targets.[1] The structural resemblance of this molecule to the neurotransmitter glycine, coupled with its constrained conformation, strongly suggests a potential interaction with key players in the central nervous system, particularly those involved in glutamatergic neurotransmission.
This guide provides a comprehensive, step-by-step framework for the initial biological validation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. We will explore two primary hypotheses for its mechanism of action: 1) antagonism of the N-methyl-D-aspartate (NMDA) receptor, and 2) inhibition of the glycine transporter 1 (GlyT1). For each hypothesis, we will detail a robust in vitro assay, outline the experimental rationale, and present a comparative analysis with established pharmacological agents. Our approach is designed to be self-validating, incorporating appropriate controls to ensure the scientific rigor and trustworthiness of the findings.
Part 1: Investigating NMDA Receptor Antagonism
The NMDA receptor, a crucial component of excitatory synaptic transmission, is a heterotetrameric ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][3] Its overactivation is implicated in a range of neuropathological conditions, making NMDA receptor antagonists a significant area of therapeutic interest.[4][5][6] Given the structural similarity of our test compound to glycine, a primary hypothesis is that it may act as a competitive or non-competitive antagonist at the NMDA receptor.
Experimental Approach: Cell-Based Calcium Imaging Assay
To probe for NMDA receptor antagonism, we will employ a cell-based calcium imaging assay using Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NMDA receptor subunits, GluN1 and GluN2A.[6][7] This assay provides a functional readout of receptor activation by measuring the influx of calcium upon stimulation.
-
Cell Culture and Plating:
-
Culture HEK293 cells stably co-expressing human GluN1 and GluN2A subunits in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye Fura-2 AM (2 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the wells and wash once with the salt solution.
-
Add 100 µL of the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Prepare serial dilutions of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a known NMDA receptor antagonist (positive control, e.g., MK-801), and a negative control (vehicle, e.g., DMSO) in the salt solution.
-
After dye loading, wash the cells twice with the salt solution.
-
Add 50 µL of the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Receptor Stimulation and Data Acquisition:
-
Prepare a stimulation solution containing NMDA (100 µM) and glycine (10 µM) in the salt solution.
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for 10-20 seconds.
-
Inject 50 µL of the stimulation solution into each well and continue to record the fluorescence ratio for 2-3 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the peak fluorescence ratio after stimulation minus the baseline ratio.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data and Expected Outcomes:
| Compound | Putative Mechanism | Expected IC50 (nM) |
| 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | NMDA Receptor Antagonist (Hypothesized) | To be determined |
| MK-801 (Positive Control) | Non-competitive NMDA Receptor Antagonist | 10 - 100 |
| Memantine (Positive Control) | Uncompetitive NMDA Receptor Antagonist | 100 - 1000 |
| Glycine (Negative Control for Antagonism) | NMDA Receptor Co-agonist | No inhibition |
| Vehicle (Negative Control) | Inert Solvent | No inhibition |
A dose-dependent decrease in the NMDA/glycine-induced calcium influx in the presence of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid would provide strong evidence for its NMDA receptor antagonist activity. The calculated IC50 value will allow for a quantitative comparison of its potency against established antagonists like MK-801 and memantine.[8]
Part 2: Assessing Glycine Transporter 1 (GlyT1) Inhibition
An alternative, yet equally plausible, mechanism of action is the inhibition of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the levels of this crucial NMDA receptor co-agonist.[2][3] Inhibition of GlyT1 leads to an increase in synaptic glycine concentrations, which can potentiate NMDA receptor function.[2] Compounds with a glycine-like scaffold are known to interact with this transporter.
Experimental Approach: Radiolabeled Glycine Uptake Assay
To investigate GlyT1 inhibition, a radiolabeled glycine uptake assay will be performed using Chinese Hamster Ovary (CHO) cells stably expressing the human GlyT1 transporter.[3][9] This assay directly measures the function of the transporter by quantifying the uptake of [3H]-glycine into the cells.
-
Cell Culture:
-
Maintain CHO cells stably expressing human GlyT1 in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in 24-well plates and grow to confluence.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cell monolayers twice with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a known GlyT1 inhibitor (positive control, e.g., ALX-5407 or Sarcosine), or vehicle (negative control).
-
Initiate the uptake by adding KRH buffer containing [3H]-glycine (final concentration ~10-50 nM) and the respective compounds.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C, ensuring the uptake is in the linear range.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value as described for the NMDA receptor assay.
-
Comparative Data and Expected Outcomes:
| Compound | Putative Mechanism | Expected IC50 (nM) |
| 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | GlyT1 Inhibitor (Hypothesized) | To be determined |
| ALX-5407 (Positive Control) | Selective GlyT1 Inhibitor | 3 - 10 |
| Sarcosine (Positive Control) | Competitive GlyT1 Inhibitor | 10,000 - 100,000 |
| Glycine (Negative Control for Inhibition) | GlyT1 Substrate | No inhibition |
| Vehicle (Negative Control) | Inert Solvent | No inhibition |
A concentration-dependent reduction in the uptake of [3H]-glycine would indicate that 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is an inhibitor of the GlyT1 transporter. Its potency can then be benchmarked against established inhibitors.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial biological characterization of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. By systematically evaluating its activity at the NMDA receptor and the GlyT1 transporter, researchers can gain valuable insights into its potential mechanism of action. The comparative nature of these assays, with the inclusion of well-characterized positive and negative controls, ensures the reliability of the generated data.
Should the results from these initial screens be promising, further investigations would be warranted. These could include electrophysiological studies (e.g., patch-clamp) to further characterize the nature of NMDA receptor antagonism[4][10], selectivity profiling against other receptors and transporters, and ultimately, evaluation in more complex cellular and in vivo models of neurological disorders. The structured approach outlined herein serves as a critical first step in elucidating the therapeutic potential of this intriguing molecule.
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"cross-validation of analytical methods for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid"
An In-Depth Guide to the Cross-Validation of Analytical Methods for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Introduction: The Analytical Imperative for a Novel Amino Acid
In the landscape of modern drug discovery, non-proteinogenic amino acids serve as invaluable chiral building blocks for synthesizing novel therapeutic agents. (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a conformationally restrained amino acid derivative, is one such molecule of high interest.[1] Its rigid indane scaffold can impart favorable pharmacological properties, such as improved metabolic stability and enhanced binding affinity to biological targets.[1] The accurate quantification of this analyte in various matrices—from bulk drug substances to biological fluids—is paramount for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of two distinct analytical methodologies for this compound: a traditional High-Performance Liquid Chromatography (HPLC) method with UV detection and a modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. More critically, it details the process of cross-validation , a regulatory requirement to demonstrate that data from different analytical methods or laboratories are comparable and interchangeable.[2][3] Adherence to these principles, grounded in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures the integrity and reliability of analytical data supporting regulatory submissions.[2][4][5]
Part 1: A Comparative Overview of Candidate Analytical Methodologies
The choice of an analytical method is a balance of performance, accessibility, and the specific requirements of the analysis (e.g., purity testing vs. bioanalysis). Here, we compare a robust, widely available HPLC-UV method with a high-performance UPLC-MS/MS method.
Method A: Chiral Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) has long been the workhorse of pharmaceutical analysis.[6][7] For a chiral molecule like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, which lacks a strong native chromophore for sensitive UV detection, this approach necessitates two key adaptations: chiral separation and derivatization.[][9]
-
Causality of Experimental Choice :
-
Chiral Stationary Phase (CSP) : Direct enantiomeric separation is achieved using a CSP. A teicoplanin-based macrocyclic glycopeptide CSP (e.g., Astec CHIROBIOTIC T) is particularly effective for underivatized amino acids, as it possesses ionic groups compatible with aqueous mobile phases. This allows for separation based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.
-
Pre-Column Derivatization : To enhance detection sensitivity, a derivatization step is employed. Reagents like o-phthalaldehyde (OPA) react with the primary amine group of the amino acid in the presence of a thiol to yield a highly fluorescent isoindole derivative, enabling quantification at low concentrations.[10] This step is performed before the sample is injected into the HPLC system.
-
Method B: Chiral UPLC-MS/MS for Direct Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns packed with sub-2 µm particles.[11][12] This technology operates at significantly higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi), resulting in dramatically faster analysis times, superior resolution, and increased sensitivity.[6][7]
-
Causality of Experimental Choice :
-
Enhanced Separation Efficiency : The smaller particle size provides a greater surface area for interaction, leading to sharper, narrower peaks and improved separation of the target analyte from matrix components and impurities.[12]
-
Tandem Mass Spectrometry (MS/MS) Detection : This detection method offers unparalleled specificity and sensitivity, eliminating the need for chemical derivatization.[13] The analyte is first ionized and the parent ion is selected (in the first quadrupole). This ion is then fragmented, and a specific fragment ion is monitored (in the third quadrupole). This highly specific mass transition is unique to the analyte, allowing for its accurate quantification even in complex biological matrices with high background noise.[13]
-
Head-to-Head System Comparison
| Feature | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Principle | Liquid chromatography with UV/Fluorescence detection | Liquid chromatography with tandem mass spectrometry detection |
| Column Particle Size | 3–5 µm[11] | < 2 µm[12] |
| Operating Pressure | Lower (500–6,000 psi)[7] | Higher (up to 15,000 psi)[7] |
| Analysis Time | Longer (15–30 minutes)[7] | Shorter (3–10 minutes)[7] |
| Sensitivity | Moderate (dependent on derivatization) | Very High[12] |
| Specificity | Moderate (relies on retention time) | Very High (relies on mass transition)[13] |
| Derivatization | Required for sensitivity | Not required[14] |
| Solvent Consumption | Higher | Lower[6] |
| Initial Cost | Lower | Higher |
Part 2: Method Validation: Establishing Fitness for Purpose
Before any analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose.[5][15] The validation parameters are defined by the ICH Q2(R2) guideline.[4][16]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the analyte is measured without interference from matrix components, impurities, or degradants.[17][18] | Peak purity analysis; resolution >1.5 from adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[17][19] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[19] | For assays: 80-120% of the test concentration.[20] |
| Accuracy | The closeness of the measured value to the true value, expressed as percent recovery.[20][21] | Mean recovery of 98.0% to 102.0% for drug substance; 85.0% to 115.0% for bioanalysis.[22] |
| Precision | The closeness of repeated measurements, assessed at levels of Repeatability (intra-day) and Intermediate Precision (inter-day).[20][21] | Relative Standard Deviation (RSD) ≤ 2.0% for drug substance; ≤ 15% for bioanalysis.[22][23] |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision.[21] | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature).[17][20] | System suitability parameters remain within acceptance criteria. |
Experimental Protocol: Validation of Method B (UPLC-MS/MS)
This protocol outlines the steps to validate the UPLC-MS/MS method for quantifying 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in human plasma.
-
Preparation of Stock and Working Solutions :
-
Prepare a primary stock solution (1 mg/mL) of the analyte and a stable isotope-labeled internal standard (SIL-IS) in methanol.
-
Perform serial dilutions to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare separate working solutions for CS and QCs from different stock solution weighings to ensure integrity.[2]
-
-
Specificity/Selectivity :
-
Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.
-
The response of any interfering peak should be <20% of the response of the LOQ.
-
-
Linearity and Range :
-
Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range (e.g., 1 to 1000 ng/mL).
-
Analyze the curve in triplicate.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis, typically with a 1/x² weighting.
-
-
Accuracy and Precision :
-
Prepare QC samples in blank plasma at four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Analyze five replicates of each QC level in three separate analytical runs on at least two different days to determine intra-day (repeatability) and inter-day (intermediate) precision and accuracy.[24]
-
-
Limit of Quantitation (LOQ) :
-
The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within ±20% of nominal) and precision (RSD ≤ 20%).[23]
-
-
Robustness :
-
Evaluate the effect of minor changes to the method, such as column temperature (±2°C) and mobile phase composition (±2% organic).
-
Analyze Mid QC samples in triplicate under each condition and verify that the results meet accuracy and precision criteria.
-
Visualizing the Validation Workflow
Caption: Workflow for a single analytical method validation.
Comparative Validation Data Summary
| Validation Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | 10 – 2000 ng/mL | 1 – 1000 ng/mL |
| LOQ | 10 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 95.2% – 104.5% | 98.5% – 101.7% |
| Precision (RSD) | ≤ 8.5% | ≤ 5.2% |
| Analysis Time | ~20 min | ~5 min |
Part 3: Cross-Validation: Bridging Methods and Laboratories
Cross-validation is the critical process of demonstrating that two different analytical methods produce comparable data, or that the same method used in different laboratories yields equivalent results.[3][22] This is essential when, for example, a legacy HPLC method is replaced by a new UPLC-MS/MS method, and data from both must be combined or compared to support a long-term study.[2]
Rationale and Scenarios for Cross-Validation
-
Method Transfer : Transferring a validated method from a development lab to a QC lab.
-
Method Update : Replacing an older method (e.g., HPLC) with a newer one (e.g., UPLC).
-
Multi-Site Studies : When samples from a single clinical trial are analyzed at different laboratories.[25]
-
Comparing Data Across Studies : When results from different studies that used different methods need to be compared.
Experimental Protocol: Cross-Validation of Method A vs. Method B
This protocol describes the comparison of the new UPLC-MS/MS method (Test Method) against the validated HPLC-UV method (Reference Method).
-
Sample Selection :
-
Prepare three batches of QC samples at Low, Mid, and High concentrations in the appropriate matrix.
-
If available, select at least 20 incurred study samples that have previously been analyzed by the Reference Method. The use of incurred samples is critical as they reflect the true nature of study samples more accurately than spiked QCs.
-
-
Analysis :
-
Analyze the QC samples (n=6 at each level) and the selected incurred samples using the Test Method (UPLC-MS/MS).
-
-
Data Evaluation and Acceptance Criteria :
-
For QC Samples : The mean accuracy of the results obtained by the Test Method should be within ±15% of the nominal concentration.[22]
-
For Incurred Samples : The concentration values obtained by the Test Method are compared to those from the Reference Method. The difference between the values should be calculated for each sample. At least 67% of the samples must have a difference of within ±20% of the mean concentration of the two methods.[26]
-
Visualizing the Cross-Validation Workflow
Caption: Cross-validation workflow between two analytical methods.
Conclusion: Ensuring Data Integrity Across the Analytical Lifecycle
The robust analysis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is fundamental to its development as a pharmaceutical building block. While both HPLC-UV and UPLC-MS/MS methods can be validated to be accurate and precise, the UPLC-MS/MS approach offers significant advantages in speed, sensitivity, and specificity, making it the superior choice for high-throughput and bioanalytical applications.
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Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]
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World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. WJARR, 16(02), 389–402. [Link]
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Journal of Applied Pharmaceutical Science. (2018). analysis of amino acids by high performance liquid chromatography. JAPS, 8(5), 130-137. [Link]
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WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]
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MONAD. (2024). What is the Difference Between UPLC and HPLC?. MONAD. [Link]
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Altabrisa Group. (2025). Key Parameters for Analytical Method Validation. Altabrisa Group. [Link]
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Indonesian Food Science and Technology Journal. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. IFSTJ, 5(1). [Link]
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MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5696. [Link]
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YouTube. (2024). Key terms related to validation of an analytical method. YouTube. [Link]
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National Institutes of Health. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 23(3), 79–85. [Link]
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uHPLCs. (2023). Uplc vs HPLC,All Difference You Must Know. uHPLCs. [Link]
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J-Stage. (2022). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan, 70(1), 2-8. [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR, 2(2), 372-380. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. Int. J. Pharm. Sci. Rev. Res., 61(2), 1-7. [Link]
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SpringerLink. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 311-318. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Pharmaceutical Technology. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology, 38(8). [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link]
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A Comparative Guide to 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid and Other Non-Proteinogenic Amino Acids in Modern Peptide Design
Abstract
The therapeutic application of native peptides is frequently hampered by inherent weaknesses, such as low metabolic stability and high conformational flexibility, which can lead to poor potency and bioavailability. The integration of non-proteinogenic amino acids (NPAAs) into peptide scaffolds is a primary strategy in medicinal chemistry to overcome these limitations.[1][2] This guide provides an in-depth comparison of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid—a conformationally constrained NPAA—with other key classes of NPAAs. We will explore the structural rationale for their use, present comparative data, and provide validated experimental protocols for their evaluation, offering researchers and drug developers a framework for the rational design of next-generation peptide therapeutics.
The Strategic Imperative for Non-Proteinogenic Amino Acids (NPAAs)
NPAAs are amino acids not found among the 20 standard protein-coding amino acids.[3] Their incorporation into a peptide sequence is a deliberate design choice aimed at fundamentally altering the molecule's physicochemical and biological properties.[1][2] Peptides composed solely of natural L-amino acids are often susceptible to rapid degradation by proteases and may not maintain a stable conformation required for potent receptor binding.[2][3]
The core objectives of NPAA incorporation are:
-
Enhanced Proteolytic Stability: By introducing structures not recognized by proteases, such as D-amino acids or sterically hindered residues, the peptide's in-vivo half-life can be significantly extended.[1]
-
Conformational Constraint: Locking the peptide into its bioactive conformation through the use of cyclic or sterically demanding NPAAs can dramatically increase receptor binding affinity and potency.[1][4][5]
-
Improved Pharmacokinetic Profiles: Modifying properties like lipophilicity and hydrogen bonding capacity can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Caption: Strategic use of NPAAs to overcome native peptide limitations.
Profile: 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Also known as L-β-indanylglycine or 2-aminoindane-2-carboxylic acid, this chiral NPAA is distinguished by its rigid, bicyclic indane scaffold fused to the α-carbon.[7][8] This unique structure imposes significant conformational constraints on the peptide backbone.
The indane moiety is considered a "privileged structure" in drug design, valued for its ability to improve metabolic stability and binding affinity.[7] By locking the dihedral angles (phi/psi) of the peptide backbone in a restricted conformational space, it serves as a powerful tool for creating peptide mimetics and exploring structure-activity relationships (SAR).[4][7] Its primary applications are as a key building block in the synthesis of enzyme inhibitors and receptor ligands.[7][10]
Comparative Analysis of Structurally Diverse NPAAs
The selection of an NPAA is dictated by the specific design goal. Here, we compare 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (hereafter "Indanyl-Glycine") with other widely used NPAAs to highlight their distinct structural and functional contributions.
| Amino Acid | Structure | Key Structural Feature | Primary Effect on Peptide Structure | Key Applications |
| Indanyl-Glycine | C1C(CC2=CC=CC=C21)N[9] | Fused bicyclic indane ring | Severe backbone restriction; promotes stable turn structures. | Peptide mimetics, SAR studies, enzyme inhibitors.[7][10] |
| α-Aminoisobutyric Acid (Aib) | C(C)(C)(C(=O)O)N | Gem-dimethyl group at α-carbon | Promotes helical conformations (3₁₀- or α-helices).[4] | Stabilizing helical peptides, constructing helix-based mimetics.[1] |
| Cyclohexane Amino Acid (Cha) | C1CCC(CC1)C(C(=O)O)N | Cyclohexane ring on side chain | Adds lipophilicity and steric bulk; can influence backbone conformation. | Modulating lipophilicity, improving stability.[6][11] |
| D-Amino Acids (e.g., D-Alanine) | CN | Opposite stereochemistry to natural L-amino acids | Disrupts secondary structures, confers protease resistance. | Enhancing proteolytic stability, inducing specific turns.[1][12] |
| Ibotenic Acid | C1=C(ON=C1O)C(C(=O)O)N | 3-hydroxyisoxazole ring | Introduces unique hydrogen-bonding capacity and electronic properties. | Glutamate receptor agonists, neuropharmacological tools.[7] |
Causality Behind Structural Choices:
-
For Maximum Rigidity: Indanyl-Glycine is an excellent choice when the goal is to lock a specific region of a peptide into a rigid conformation, for example, to mimic a receptor-bound state. Its bulky, fused-ring system provides a much stronger constraint than a simple monocyclic amino acid.
-
To Induce Helicity: Aib is the classic choice for stabilizing helical structures. The gem-dimethyl groups restrict the Ramachandran space to the helical region, preventing the peptide from adopting other conformations.[4]
-
To Enhance Stability with Flexibility: D-amino acids are a straightforward and effective way to block enzymatic cleavage without imposing the severe rigidity of a cyclic residue, making them ideal for increasing the half-life of flexible peptides.[1]
-
To Modulate Lipophilicity: Cycloalkane-based amino acids like Cha are used to fine-tune the lipophilicity of a peptide, which is critical for optimizing its ADME properties, particularly membrane permeability.[6]
Experimental Protocols for Evaluation
The theoretical benefits of NPAA incorporation must be validated experimentally. The following protocols provide a framework for quantifying these improvements.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with NPAA Incorporation
This protocol describes the incorporation of an Fmoc-protected NPAA, such as Fmoc-2-aminoindane-2-carboxylic acid (Fmoc-Aic-OH), into a peptide sequence using a standard automated peptide synthesizer.[13]
Objective: To synthesize a peptide containing a specific NPAA for subsequent analysis.
Methodology:
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5x) followed by dichloromethane (DCM) (3x) and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to activate the solution.
-
Add the activated solution to the resin and agitate for 1-2 hours. For sterically hindered NPAAs like Fmoc-Aic-OH, a longer coupling time or a double coupling may be necessary.[13]
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC. Confirm identity and purity by LC-MS.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of an NPAA-containing peptide.
Protocol: Proteolytic Stability Assay
Objective: To compare the stability of an NPAA-containing peptide against its native counterpart in the presence of a protease.
Methodology:
-
Peptide Preparation: Prepare stock solutions (1 mg/mL) of both the native peptide and the NPAA-modified peptide in the appropriate assay buffer (e.g., Tris buffer for trypsin).
-
Enzyme Preparation: Prepare a stock solution of the protease (e.g., trypsin, 0.1 mg/mL) in the same buffer.
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 90 µL of each peptide solution.
-
Initiate the reaction by adding 10 µL of the protease solution to each tube (final peptide:enzyme ratio of ~50:1 w/w).
-
Include a control tube for each peptide with 10 µL of buffer instead of the enzyme.
-
Incubate all tubes at 37°C.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of 10% TFA.
-
HPLC Analysis:
-
Analyze each quenched sample by reverse-phase HPLC.
-
Monitor the disappearance of the parent peptide peak area over time.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the native and NPAA-modified peptides. Calculate the half-life (t₁/₂) for each. A significantly longer t₁/₂ for the NPAA peptide demonstrates enhanced proteolytic stability.
Caption: Experimental workflow for a proteolytic stability assay.
Conclusion
The rational incorporation of non-proteinogenic amino acids is a powerful and essential strategy in modern peptide drug discovery.[1] 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid stands out as a potent tool for inducing rigid conformational constraints, making it invaluable for designing highly specific and stable peptide mimetics. However, it represents just one of a diverse arsenal of available NPAAs. The optimal choice depends entirely on the therapeutic goal, whether it be enhancing stability with minimal structural perturbation (D-amino acids), inducing specific secondary structures (Aib), or fine-tuning pharmacokinetic properties (cyclic analogs). By combining thoughtful design with rigorous experimental validation as outlined in this guide, researchers can effectively harness the power of NPAAs to develop the next generation of peptide therapeutics.
References
- The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide. Benchchem.
- (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid. Benchchem.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed.
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
- Non-protein amino acids in peptide design.
- 2-Aminoindane-2-carboxylic acid | 27473-62-7 | FA56052. Biosynth.
- 2-Aminoindane-2-carboxylic acid. Chem-Impex.
- (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2. PubChem.
- Fmoc-2-aminoindane-2-carboxylic acid. Chem-Impex.
- Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides.
- Constrained Peptides in Drug Discovery and Development. SciSpace.
Sources
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- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. repository.ias.ac.in [repository.ias.ac.in]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 8. 2-Aminoindane-2-carboxylic acid | 27473-62-7 | FA56052 [biosynth.com]
- 9. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. chemimpex.com [chemimpex.com]
A Comparative Analysis of In Vivo and In Vitro Efficacy: Deconstructing Two Structurally Distinct Neuromodulatory Compounds
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological drug discovery, a nuanced understanding of a compound's performance in both controlled laboratory settings and complex biological systems is paramount. This guide provides a detailed comparative analysis of the in vivo and in vitro efficacy of two distinct compounds that have appeared in scientific literature: PD-217,014 , a potent gabapentinoid, and 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid , a constrained amino acid derivative. While the initial query suggested a direct comparison, a thorough review of available data reveals these are separate entities with vastly different levels of characterization. This guide will therefore first elucidate the distinct nature of each molecule and then delve into a comprehensive efficacy comparison for PD-217,014, for which sufficient data exists, while summarizing the current, more limited understanding of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Part 1: Clarifying the Chemical Identities and Primary Mechanisms
A critical first step is to distinguish between the two compounds, as they are not chemically related.
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid , also known as L-β-indanylglycine, is a chiral, non-proteinogenic amino acid.[1][2] Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry for creating conformationally constrained peptides and other complex molecules.[2] While derivatives of this compound have been investigated for potential cytotoxic effects against cancer cell lines and for neuroprotective properties in vitro, there is a notable lack of publicly available data directly comparing its in vitro and in vivo efficacy for a specific therapeutic indication.[3]
PD-217,014 , on the other hand, is chemically identified as (1α,3α,5α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid.[4][5] It belongs to the gabapentinoid class of drugs, which are analogues of the neurotransmitter gamma-aminobutyric acid (GABA).[4] The primary mechanism of action for gabapentinoids is the high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[6][7] This interaction is believed to reduce the synaptic release of excitatory neurotransmitters, thereby modulating neuronal excitability.[6]
Diagram of the Proposed Mechanism of Action for PD-217,014
Caption: Mechanism of PD-217,014 at the presynaptic terminal.
Part 2: A Head-to-Head Efficacy Comparison of PD-217,014: In Vitro vs. In Vivo
For PD-217,014, the available data allows for a direct comparison between its activity in a controlled, cell-free environment and its effects within a living organism.
In Vitro Efficacy: High-Affinity Target Engagement
The primary measure of in vitro efficacy for a gabapentinoid is its binding affinity to the α2δ subunit of VGCCs. This is typically determined through radioligand binding assays.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Porcine or rat cerebral cortex tissue is homogenized and centrifuged to isolate cell membranes rich in VGCCs.
-
Radioligand: [³H]-gabapentin is used as the radiolabeled ligand that specifically binds to the α2δ subunit.
-
Competition Assay: A fixed concentration of [³H]-gabapentin is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (PD-217,014).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]-gabapentin, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of PD-217,014 that inhibits 50% of the specific binding of [³H]-gabapentin (IC₅₀) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Results for PD-217,014:
| Metric | Value | Source |
| Ki (Binding Affinity) | 18 nmol/L | [4][5] |
This low nanomolar Ki value indicates that PD-217,014 binds with high affinity to the α2δ subunit of voltage-gated calcium channels in vitro.[4][5] This strong target engagement is a prerequisite for its potential pharmacological activity in vivo.
In Vivo Efficacy: Analgesic Effects in a Disease Model
The in vivo efficacy of PD-217,014 has been evaluated in a rat model of visceral hypersensitivity, a condition relevant to disorders such as irritable bowel syndrome (IBS).
Experimental Protocol: TNBS-Induced Visceral Hypersensitivity in Rats
-
Induction of Hypersensitivity: 2,4,6-trinitrobenzene sulfonic acid (TNBS) is administered intracolonically to rats to induce a state of visceral hypersensitivity.
-
Drug Administration: PD-217,014 is administered orally (p.o.) at various doses.
-
Assessment of Visceral Pain: Visceral sensitivity is measured by recording the abdominal withdrawal reflex (AWR) in response to colorectal distension (CRD) with a balloon catheter. The pressure required to elicit a defined pain response is recorded.
-
Data Analysis: The effect of PD-217,014 on the AWR score or the pressure threshold is compared to that of vehicle-treated control animals.
Results for PD-217,014:
| Dose (p.o.) | Effect | Source |
| 30 mg/kg | Significant inhibition of visceral hypersensitivity | [4] |
| 60 mg/kg | Plateau level of anti-hyperalgesic effect | [4] |
Oral treatment with PD-217,014 demonstrated a dose-dependent and significant inhibition of visceral hypersensitivity in this rat model.[4] The maximal efficacy was observed 2 hours after administration, correlating with the maximal blood concentration of the compound.[4]
Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo efficacy of PD-217,014.
Part 3: Bridging the Gap: The Disconnect in Clinical Translation
While the in vitro binding affinity of PD-217,014 translated to promising in vivo efficacy in a preclinical animal model of visceral pain, the results from a human clinical trial were disappointing. A large, multi-center, double-blind, randomized, placebo-controlled study was conducted to evaluate the efficacy of PD-217,014 in patients with Irritable Bowel Syndrome (IBS).[8]
Clinical Trial Outcome:
The study found that treatment with PD-217,014 (at doses of 150 mg and 300 mg twice daily) for four weeks did not show a statistically significant improvement in adequate relief of abdominal pain or discomfort compared to placebo.[8][9] This outcome highlights the significant challenge of translating preclinical efficacy, even in relevant animal models, to successful clinical outcomes in complex human diseases.
Part 4: Comparative Context and Future Directions
The case of PD-217,014 serves as an important lesson in drug development. The high-affinity in vitro binding and positive in vivo preclinical data provided a strong rationale for clinical investigation. However, the failure to demonstrate efficacy in humans underscores the complexities of the disease pathophysiology, potential species differences in drug metabolism and pharmacodynamics, and the inherent limitations of animal models in predicting clinical success.
For 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid , the path forward requires a more foundational level of investigation. Future research should focus on:
-
Target Identification: Elucidating the primary molecular target(s) of the compound.
-
In Vitro Profiling: Characterizing its activity in a panel of relevant cellular and biochemical assays.
-
In Vivo Pharmacology: If a promising in vitro profile is established, evaluating its efficacy in appropriate animal models of disease.
References
Sources
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 11310031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 3. 2-(2-amino-2,3-dihydro-1H-inden-2-yl)acetic acid hydrochloride | 917391-07-2 | Benchchem [benchchem.com]
- 4. Effect of a new alpha 2 delta ligand PD-217014 on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha-2-Delta Ligand PD-217,014 in Patients With Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Trial: Study to Investigate the Efficacy and Safety of the Alpha‐2‐Delta Ligand PD‐217,014 in Patients With Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Benchmarking of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid in Drug Discovery
Introduction: The Pursuit of Novel Scaffolds in Enzyme Inhibition
In the landscape of modern drug discovery, the exploration of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of therapeutic targets, Dipeptidyl Peptidase IV (DPP-IV) has emerged as a cornerstone in the management of type 2 diabetes mellitus. Inhibition of DPP-IV prolongs the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[1] This mechanism has led to the development of a successful class of drugs known as "gliptins."
This guide delves into the potential of a lesser-explored, yet promising, structural motif: the constrained, non-proteinogenic amino acid 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid . The rigid indane scaffold is a privileged structure in medicinal chemistry, recognized for its ability to confer conformational restraint, which can enhance binding affinity and improve metabolic stability.[2] Herein, we present a comparative framework for evaluating this compound against established DPP-IV inhibitors, supported by detailed experimental protocols to facilitate such benchmark studies. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and assessing the potential of this unique molecular entity.
Comparative Analysis: Positioning a Novel Scaffold in a Crowded Field
A thorough evaluation of any new chemical entity requires a direct comparison with the current standards of care. In the context of DPP-IV inhibition, this includes established drugs such as sitagliptin and vildagliptin. While direct, head-to-head experimental data for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is not yet prevalent in the public domain, we can construct a comparative analysis based on the known properties of benchmark drugs and the expected contributions of the indane scaffold.
Physicochemical Properties: A Foundation for Drug-Likeness
The "drug-likeness" of a molecule is fundamentally governed by its physicochemical properties. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the known properties of sitagliptin and vildagliptin, which serve as a benchmark for our compound of interest.
| Property | Sitagliptin (Phosphate Monohydrate) | Vildagliptin | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Predicted) |
| Molecular Formula | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O | C₁₇H₂₅N₃O₂ | C₁₁H₁₃NO₂ |
| Molecular Weight | 523.32 g/mol [1] | 303.39 g/mol [3] | 191.23 g/mol [2] |
| pKa | 7.7, 8.78[1] | 9.03[3] | Expected to have both acidic and basic pKa values due to the amino acid structure. |
| LogP | 1.5[1] | -0.4 | Predicted to be moderately lipophilic due to the indane ring. |
| Water Solubility | Soluble[1] | Soluble[3] | Expected to have moderate water solubility as a zwitterionic amino acid. |
Pharmacokinetic Profiles: The Journey of a Drug in the Body
The pharmacokinetic profile of a drug dictates its dosing regimen and therapeutic window. The ideal DPP-IV inhibitor would exhibit high oral bioavailability, a half-life that supports once or twice-daily dosing, and minimal metabolism by cytochrome P450 enzymes to reduce the risk of drug-drug interactions.
| Parameter | Sitagliptin | Vildagliptin | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid (Hypothesized) |
| Oral Bioavailability | ~87% | 85%[4] | The constrained indane scaffold may enhance metabolic stability, potentially leading to good oral bioavailability. |
| Half-life (t½) | 12.4 hours | ~2-3 hours[4] | The metabolic stability conferred by the indane ring could result in a longer half-life compared to more flexible structures. |
| Time to Peak (Tmax) | 1-4 hours | ~1.7 hours[4] | Dependent on formulation and absorption characteristics. |
| Protein Binding | 38% | 9.3%[4] | Expected to have low to moderate plasma protein binding. |
| Metabolism | Minimally metabolized | Primarily hydrolysis[4] | The rigid scaffold may be less susceptible to extensive metabolism. |
| Excretion | Primarily renal (unchanged) | Primarily renal | Likely to be renally cleared. |
In Vitro Efficacy: A Measure of Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents the IC50 values for a selection of DPP-IV inhibitors, providing a target range for our compound of interest.
| Compound/Peptide | IC50 (µM) | Class | Reference |
| Sitagliptin | 0.018 | β-amino acid derivative | [5] |
| Vildagliptin | 0.06 | Cyanopyrrolidine derivative | [5] |
| Trp-Arg | < 45 | Dipeptide | [6] |
| Trp-Lys | < 45 | Dipeptide | [6] |
| Trp-Leu | < 45 | Dipeptide | [6] |
| Gly-Pro-Gly-Ala | 41.9 | Tetrapeptide | [7] |
| 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | To be determined | Constrained amino acid |
The rationale for investigating 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid as a DPP-IV inhibitor lies in the potential for the conformationally restricted indane ring to orient the key pharmacophoric elements (the amino and carboxylic acid groups) in an optimal geometry for binding to the enzyme's active site. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity and potency.
Experimental Protocols: A Roadmap for Benchmarking
To empirically determine the performance of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a systematic experimental approach is required. We provide detailed protocols for its synthesis and for a standard in vitro DPP-IV inhibition assay.
Protocol 1: Asymmetric Synthesis and Resolution of (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
The synthesis of a chiral, non-proteinogenic amino acid necessitates a stereoselective approach. An asymmetric Strecker synthesis is a robust method for this purpose, followed by resolution to obtain the enantiomerically pure compound.
Step 1: Synthesis of 2-indanone
-
This starting material can be synthesized from indene via oxidation or purchased commercially.
Step 2: Asymmetric Strecker Reaction
-
To a solution of 2-indanone (1 equivalent) in a suitable solvent such as methanol, add a chiral amine, for example, (R)-phenylglycinol (1.1 equivalents), and a cyanide source like trimethylsilyl cyanide (1.2 equivalents).
-
The reaction is catalyzed by a chiral catalyst, such as a titanium-based complex, to induce stereoselectivity.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.
Step 3: Hydrolysis of the Aminonitrile
-
Dissolve the crude aminonitrile in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture at reflux for 12-24 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the racemic 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
-
Filter the solid, wash with cold water, and dry to obtain the racemic product.
Step 4: Resolution of Enantiomers via Diastereomeric Salt Formation
-
Dissolve the racemic amino acid in a suitable solvent (e.g., ethanol).
-
Add a chiral resolving agent, such as (+)-tartaric acid (0.5 equivalents), to the solution.
-
Heat the mixture to dissolve the components completely, then allow it to cool slowly to room temperature to facilitate the crystallization of one diastereomeric salt.
-
Collect the crystals by filtration. The less soluble diastereomer will crystallize out preferentially.
-
Recrystallize the diastereomeric salt from the same solvent to improve diastereomeric purity.
-
To recover the enantiomerically pure amino acid, dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid using a base (e.g., aqueous ammonia).
-
The enantiomerically pure amino acid will precipitate and can be collected by filtration, washed with cold water, and dried. The (S)-enantiomer is typically the desired stereoisomer for biological activity.
Caption: Synthetic workflow for (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This fluorometric assay is a standard method for determining the IC50 value of a potential DPP-IV inhibitor.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Test compound: (S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
-
Positive control: Sitagliptin
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in the assay buffer.
-
In the 96-well plate, add 50 µL of the diluted test compound or positive control to the appropriate wells. For the control wells (no inhibitor), add 50 µL of assay buffer with the same concentration of DMSO.
-
Add 25 µL of the human recombinant DPP-IV enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition for each concentration relative to the control wells (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Visualization of the Mechanism of Action
Understanding the mechanism of action is crucial for rational drug design. The inhibition of DPP-IV by our compound of interest would follow the established pathway for gliptins.
Caption: Mechanism of DPP-IV inhibition.
Conclusion and Future Directions
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid represents a compelling, yet underexplored, scaffold for the development of novel DPP-IV inhibitors. Its constrained cyclic structure holds the promise of enhanced binding affinity and improved metabolic stability compared to more flexible molecules. This guide provides a comprehensive framework for the systematic evaluation of this compound, from its chemical synthesis to its in vitro characterization.
The provided experimental protocols are designed to be robust and reproducible, enabling researchers to generate the critical data needed for a direct comparison with existing DPP-IV inhibitors. The successful execution of these studies will elucidate the true potential of this indane-containing amino acid and could pave the way for a new generation of therapeutics for type 2 diabetes. The logical next steps would involve in vivo efficacy studies in animal models of diabetes and a full pharmacokinetic and toxicological workup to establish a complete preclinical data package.
References
-
Polyakova, E. B., Sabirzyanov, D. R., Prozorova, N. A., & Foteeva, A. V. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 56(1), 110–117. [Link]
-
He, Y. L. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. Clinical Pharmacokinetics, 51(3), 147–162. [Link]
-
Polyakova, E. B., et al. (2022). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal. [Link]
-
Al-Sanea, M. M., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals. [Link]
-
Lukashevich, V., et al. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia. [Link]
-
Wang, X., et al. (2024). DPP-IV Inhibitory Peptide against In Vitro Gastrointestinal Digestion Derived from Goat's Milk Protein and Its Activity Enhancement via Amino Acid Substitution. Foods. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Chemistry. [Link]
-
Lukashevich, V., et al. (2015). Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial. Diabetologia. [Link]
-
Hsu, K. C., et al. (2012). DPP-IV inhibition rates and IC 50 values of the synthetic peptides and diprotin A. Journal of Agricultural and Food Chemistry. [Link]
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- 2. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthesis Routes for 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid: A Guide for Researchers
In the landscape of modern drug discovery and peptide chemistry, conformationally constrained amino acids are invaluable tools for sculpting molecular architecture and enhancing pharmacological properties. Among these, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a constrained analog of phenylalanine, has garnered significant attention. Its rigid indanyl backbone imparts unique stereochemical constraints, offering a pathway to novel therapeutics with improved potency and metabolic stability. This guide provides a head-to-head comparison of the primary synthetic routes to this important building block, offering detailed protocols, mechanistic insights, and a critical evaluation to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, particularly its enantiomerically pure forms, serves as a crucial intermediate in the synthesis of peptidomimetics and other pharmacologically active molecules. The indane scaffold restricts the torsion angles of the amino acid backbone, providing a well-defined conformation that can enhance binding affinity to biological targets. This guide will explore and compare two prominent chemical synthesis methodologies: the Asymmetric Strecker Synthesis and the Bucherer-Bergs Synthesis, both of which utilize the readily available starting material, 2-indanone.
Route 1: Asymmetric Strecker Synthesis
The Asymmetric Strecker synthesis is a powerful and widely employed method for the enantioselective preparation of α-amino acids. This route leverages a chiral auxiliary to direct the stereochemical outcome of the cyanide addition to an imine intermediate. The synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid via this pathway typically involves three key steps starting from 2-indanone.
Mechanistic Rationale
The cornerstone of this approach is the diastereoselective addition of cyanide to a chiral imine formed in situ from 2-indanone and a chiral amine, such as (R)- or (S)-phenylethylamine. The steric hindrance imposed by the chiral auxiliary directs the incoming cyanide nucleophile to one face of the imine, establishing the desired stereocenter. Subsequent hydrolysis of the resulting aminonitrile cleaves the nitrile to a carboxylic acid and removes the chiral auxiliary, yielding the target amino acid.
Experimental Protocol
Step 1: Formation of the Chiral Iminonitrile
-
In a round-bottom flask, dissolve 2-indanone (1 equivalent) and (R)-phenylethylamine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the chiral imine.
-
In a separate vessel, prepare a solution of sodium cyanide (1.1 equivalents) in water.
-
Cool the imine solution to 0-5 °C in an ice bath.
-
Slowly add the sodium cyanide solution to the imine solution, followed by the dropwise addition of acetic acid (1.2 equivalents) to generate HCN in situ.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral aminonitrile.
Step 2: Hydrolysis of the Nitrile
-
To the crude aminonitrile from the previous step, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the phenylethylamine auxiliary.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to precipitate the amino acid hydrochloride.
Step 3: Isolation and Purification
-
Filter the precipitated solid and wash with cold acetone or diethyl ether to remove impurities.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point (typically around pH 6-7) using a base such as ammonium hydroxide or sodium hydroxide.
-
The free amino acid will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Visualizing the Asymmetric Strecker Synthesis
Caption: Asymmetric Strecker Synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Route 2: Bucherer-Bergs Synthesis
The Bucherer-Bergs synthesis is a classic multi-component reaction that provides a straightforward route to hydantoins from carbonyl compounds, which can then be hydrolyzed to the corresponding amino acids. This method offers the advantage of using simple, inexpensive reagents.
Mechanistic Rationale
The reaction proceeds through the initial formation of a cyanohydrin from 2-indanone and a cyanide source. In the presence of ammonium carbonate, the cyanohydrin is converted to an aminonitrile. The aminonitrile then reacts with carbon dioxide (generated from the decomposition of ammonium carbonate) to form a carbamic acid intermediate, which cyclizes to a hydantoin. The final step involves the hydrolysis of the hydantoin ring to yield the desired α,α-disubstituted amino acid.
Experimental Protocol
Step 1: Hydantoin Formation
-
In a pressure vessel, combine 2-indanone (1 equivalent), sodium cyanide (1.5 equivalents), and ammonium carbonate (3 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Seal the vessel and heat the mixture to 80-100 °C for 6-12 hours. The reaction is typically conducted under the autogenous pressure generated at this temperature.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, carefully vent the vessel.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the crude hydantoin.
-
Filter the solid, wash with cold water, and dry.
Step 2: Hydantoin Hydrolysis
-
Place the crude hydantoin in a round-bottom flask with a solution of a strong base, such as 20-30% aqueous sodium hydroxide or barium hydroxide.
-
Heat the mixture to reflux for 12-24 hours.
-
Monitor the hydrolysis by TLC until the hydantoin is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.
-
The amino acid will precipitate as its hydrochloride salt.
Step 3: Isolation and Purification
-
Filter the precipitated amino acid hydrochloride and wash with a small amount of cold water.
-
To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to its isoelectric point with a base, as described in the Strecker synthesis protocol.
-
Filter, wash, and dry the final product.
Note: The Bucherer-Bergs synthesis produces a racemic mixture of the amino acid. A subsequent resolution step (e.g., through diastereomeric salt formation with a chiral resolving agent) is necessary to obtain the enantiomerically pure product.
Visualizing the Bucherer-Bergs Synthesis
Caption: Bucherer-Bergs Synthesis of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Head-to-Head Comparison of Synthesis Routes
| Feature | Asymmetric Strecker Synthesis | Bucherer-Bergs Synthesis |
| Starting Material | 2-Indanone | 2-Indanone |
| Stereocontrol | Good to excellent enantioselectivity achievable directly through the use of a chiral auxiliary. | Produces a racemic mixture, requiring a separate resolution step to obtain enantiopure product. |
| Reagents | Chiral amine, sodium cyanide, acid. | Sodium cyanide, ammonium carbonate, strong base for hydrolysis. |
| Reaction Conditions | Milder conditions for aminonitrile formation (0 °C to room temperature); reflux for hydrolysis. | Requires elevated temperature and pressure for hydantoin formation; prolonged reflux for hydrolysis. |
| Overall Yield | Moderate to good, depending on the efficiency of each step and purification losses. | Generally good, but the additional resolution step can significantly lower the overall yield of the desired enantiomer. |
| Scalability | Readily scalable, with considerations for handling cyanide. | Scalable, but requires appropriate pressure equipment for the hydantoin formation step. |
| Cost-Effectiveness | The cost of the chiral auxiliary can be a significant factor. | Utilizes inexpensive and readily available reagents. The cost of the resolving agent and the lower yield of the desired enantiomer after resolution should be considered. |
| Safety | Requires careful handling of toxic cyanide. | Requires careful handling of toxic cyanide and operations at elevated pressure. |
Conclusion and Recommendations
The choice between the Asymmetric Strecker Synthesis and the Bucherer-Bergs Synthesis for the preparation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid depends heavily on the specific requirements of the researcher.
For applications where enantiopurity is paramount and is desired directly from the synthesis, the Asymmetric Strecker Synthesis is the superior choice. The ability to introduce stereocontrol early in the synthetic sequence avoids a potentially challenging and yield-reducing resolution step. While the cost of the chiral auxiliary is a consideration, the direct access to the desired enantiomer often outweighs this drawback for research and development purposes.
Conversely, for large-scale production where cost is a primary driver and a racemic mixture can be tolerated or an efficient resolution method is available, the Bucherer-Bergs Synthesis presents a viable and economical alternative. Its use of inexpensive reagents and straightforward reaction conditions make it an attractive option for producing the racemic amino acid.
Ultimately, a thorough evaluation of the available resources, desired final product specifications, and scale of synthesis will guide the selection of the most appropriate and efficient route for obtaining this valuable constrained amino acid.
References
For the purpose of this guide, specific literature citations for detailed experimental procedures would be inserted here. The protocols provided are representative examples based on established chemical principles for these named reactions.
A Senior Application Scientist's Guide to Reproducibility in Experiments with 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide design, the quest for molecules with enhanced stability, potency, and target specificity is paramount. Non-proteinogenic amino acids, particularly those with conformational constraints, have emerged as powerful tools in this endeavor. Among these, 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid , a molecule incorporating a rigid indane scaffold, offers a unique approach to peptide and peptidomimetic design. However, the promise of this and similar building blocks can only be realized through robust and reproducible experimental data.
This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and compare the indane-based scaffold with other conformationally constrained amino acids.
The Significance of Conformational Constraint: The Case for the Indane Scaffold
The inherent flexibility of natural peptides often leads to a decrease in binding affinity to their biological targets and an increased susceptibility to proteolytic degradation. The introduction of conformationally constrained amino acids, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, addresses these limitations by reducing the entropic penalty upon binding and locking the peptide backbone into a more bioactive conformation[1][2]. The indane moiety, a fused bicyclic system, provides a rigid scaffold that can significantly influence the conformational landscape of a peptide[3].
Recent computational and biophysical studies have begun to shed light on the specific conformational propensities that indane-constrained amino acids impart. For instance, molecular dynamics simulations of tripeptides containing 2-indanyl-l-Glycine have demonstrated its ability to induce specific secondary structures, a critical aspect in the rational design of therapeutic peptides[3].
Figure 1: Structure of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
Comparative Analysis of Conformationally Constrained Amino Acids
While direct, head-to-head experimental comparisons of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid with other constrained amino acids in a single biological system are scarce in the literature, we can draw valuable insights from their structural differences and the known impacts of various constraining motifs.
| Feature | 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | α,α-disubstituted Amino Acids (e.g., Aib) | β-substituted Amino Acids |
| Constraining Motif | Fused bicyclic indane ring | Gem-dialkyl substitution at Cα | Substitution at Cβ |
| Primary Conformational Influence | Restricted side-chain and backbone torsions | Primarily restricts backbone dihedral angles (φ, ψ) | Influences side-chain rotamers and local backbone |
| Typical Secondary Structure Propensity | Can induce turns and helical structures[3] | Strong helix-inducing propensity | Can favor extended or turn conformations |
| Synthesis & Incorporation Challenges | Steric hindrance during peptide coupling[1][4] | Steric hindrance, requires optimized coupling[1] | Potential for side reactions depending on the substituent |
| Potential Advantages | Presents a unique hydrophobic surface for interaction | High degree of conformational restriction | Finer control over side-chain orientation |
| Potential Disadvantages | Larger scaffold may not fit all binding pockets | Can be too rigid, hindering induced-fit binding | Less backbone restriction compared to Cα substitution |
Table 1: Qualitative Comparison of Conformationally Constrained Amino Acid Scaffolds
Ensuring Reproducibility: A Multi-faceted Approach
The reproducibility of experiments with novel building blocks like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid hinges on meticulous control over three key areas: 1. Synthesis and Characterization , 2. Analytical Validation , and 3. Biological Assay Performance .
Reproducibility in Synthesis and Incorporation into Peptides
The introduction of sterically hindered amino acids into a peptide sequence is a well-known challenge in solid-phase peptide synthesis (SPPS)[1][5]. The bulky indane group can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, leading to incomplete coupling and the generation of deletion sequences.
This protocol outlines a robust procedure for incorporating a sterically hindered amino acid, such as 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, into a peptide sequence using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.
-
Coupling of the Hindered Amino Acid:
-
Pre-activate a 3- to 5-fold molar excess of the Fmoc-protected 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid with a high-reactivity coupling reagent such as HATU (1-hydroxy-7-azabenzotriazole) or COMU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Extend the coupling time to 2-4 hours, or even overnight for particularly difficult couplings.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. For sterically hindered secondary amines (if applicable in other non-natural amino acids), the bromophenol blue test is a suitable alternative. A negative test indicates a complete reaction.
-
Capping (Optional but Recommended): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat the Cycle: Continue with the deprotection and coupling of the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the chosen protecting groups (e.g., a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Figure 2: Workflow for incorporating a sterically hindered amino acid in SPPS.
Reproducibility in Analytical Validation: The Importance of Chiral Purity
The biological activity of a peptide is highly dependent on its stereochemistry. Therefore, ensuring the enantiomeric purity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and confirming that no racemization occurs during synthesis is critical for reproducibility. High-performance liquid chromatography (HPLC) is the gold standard for this analysis.
This protocol describes a direct method for determining the enantiomeric purity using a chiral stationary phase (CSP).
-
Column Selection: Choose a suitable chiral stationary phase. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are often effective[6].
-
Mobile Phase Preparation: Prepare a mobile phase system that provides good enantioseparation. A common starting point for polar ionic compounds on these columns is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid) to control ionization[6].
-
Sample Preparation: Dissolve a small amount of the 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid standard or the hydrolyzed peptide sample in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5-1.0 mL/min for analytical columns).
-
Set the column temperature. Temperature can significantly affect chiral separations and should be precisely controlled.
-
Set the detector wavelength (e.g., in the range of 210-220 nm for peptide bonds or at the absorbance maximum of the indane chromophore).
-
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.
Figure 3: Logical workflow for chiral HPLC analysis validation.
Reproducibility in Biological Assays: A Case Study in Enzyme Inhibition
Given that conformationally constrained amino acids are often used to design enzyme inhibitors, ensuring the reproducibility of enzyme inhibition assays is crucial.
-
Enzyme and Substrate Characterization:
-
Enzyme Purity: Validate the purity of your enzyme preparation. The presence of contaminating enzymes can lead to misleading results[7].
-
Kinetic Parameters: Determine the Michaelis-Menten constant (Km) for your substrate under the specific assay conditions. For competitive inhibitors, running the assay with the substrate concentration at or below the Km is essential for accurate IC50 determination[8].
-
-
Assay Conditions:
-
Buffer and pH: Maintain a constant buffer composition and pH.
-
Temperature: Precisely control the assay temperature.
-
DMSO Concentration: If the inhibitor is dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells, including controls.
-
-
Inhibitor Handling:
-
Solubility: Confirm the solubility of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid or the peptide containing it in the assay buffer. Precipitation will lead to inaccurate potency measurements.
-
Stability: Assess the stability of the compound in the assay buffer over the time course of the experiment.
-
-
Data Generation and Analysis:
-
Controls: Include appropriate controls: no enzyme (background), no inhibitor (100% activity), and a known reference inhibitor.
-
Dose-Response Curve: Use a sufficient number of inhibitor concentrations (typically 8-10) spanning a wide range to generate a full dose-response curve.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value. The Hill slope of the curve should be close to 1 for a simple 1:1 binding interaction[7].
-
Conclusion
The successful application of novel building blocks like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid in drug discovery is not merely a matter of innovative molecular design; it is fundamentally dependent on the generation of reproducible, high-quality experimental data. By understanding the inherent challenges posed by sterically hindered, conformationally constrained amino acids and implementing robust, self-validating protocols, researchers can unlock their full potential.
This guide has outlined the critical considerations for ensuring reproducibility, from the intricacies of peptide synthesis and the necessity of rigorous chiral analysis to the best practices for conducting reliable biological assays. While direct comparative data for the indane scaffold against all other constraining motifs remains an area for future research, the principles and protocols detailed herein provide a solid foundation for any scientist working with this promising class of molecules. By embracing these principles of scientific integrity and meticulous experimental design, the scientific community can confidently build upon new discoveries and accelerate the development of the next generation of peptide-based therapeutics.
References
- 1. scienmag.com [scienmag.com]
- 2. researchgate.net [researchgate.net]
- 3. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Bioassay for Determining the Activity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid
Introduction
2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a chiral non-proteinogenic amino acid, represents a class of compounds with significant potential in medicinal chemistry.[1] Its rigid indane scaffold is a privileged structure in drug design, often conferring improved metabolic stability and binding affinity to bioactive molecules.[1] Derivatives of the indane core have shown a wide range of biological activities, including neuroprotective and anti-inflammatory effects.[2][3] Given its structural resemblance to amino acid neurotransmitters, a plausible hypothesis is its interaction with central nervous system (CNS) targets, such as the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4]
This guide provides a comprehensive framework for the validation of a bioassay to characterize the activity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, with a focus on its potential modulatory effects on the NMDA receptor. We will explore and compare different assay formats, delve into the rationale behind experimental design, and provide a step-by-step validation plan grounded in scientific integrity and regulatory expectations.
Choosing the Right Bioassay: A Comparative Analysis
The selection of an appropriate bioassay is a critical first step in characterizing the pharmacological activity of a novel compound. The choice depends on various factors including the putative mechanism of action, desired throughput, and the level of detail required. Here, we compare three common bioassay formats for assessing NMDA receptor modulation:
| Assay Type | Principle | Advantages | Disadvantages |
| Radioligand Binding Assay | Measures the ability of the test compound to displace a known radiolabeled ligand from the NMDA receptor. | Gold standard for determining binding affinity (Ki). High sensitivity and specificity.[5][6] | Does not provide information on functional activity (agonist vs. antagonist). Requires handling of radioactive materials. Lower throughput. |
| Cell-Based Calcium Flux Assay | Measures changes in intracellular calcium levels in response to NMDA receptor activation. Antagonists will block the agonist-induced calcium influx. | Provides functional information (agonist/antagonist activity). High-throughput compatible. Non-radioactive.[7] | Indirect measure of receptor activity. Susceptible to off-target effects that modulate calcium signaling. |
| Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes | Directly measures the ion flow through the NMDA receptor channel in response to the test compound. | Gold standard for functional characterization. Provides detailed information on kinetics and mechanism of action (e.g., channel block vs. competitive antagonism). | Low throughput. Requires specialized equipment and expertise. Not suitable for large-scale screening. |
For the initial characterization and validation of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid activity, a cell-based calcium flux assay offers a balanced approach, providing functional data in a high-throughput format. This allows for efficient screening and dose-response analysis, which can later be confirmed with more detailed electrophysiological methods like TEVC.
Recommended Bioassay: A High-Throughput Cell-Based Calcium Flux Assay
This section details the protocol for a fluorescent cell-based assay to measure the antagonistic activity of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid on the NMDA receptor.
Experimental Workflow
Caption: Key parameters for bioassay validation.
Validation Parameters and Experimental Design
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Specificity | To ensure the assay measures the analyte of interest without interference. | Test the effect of structurally related but inactive compounds. Use a cell line that does not express the NMDA receptor as a negative control. | No significant inhibition observed with inactive compounds. No response to NMDA/glycine stimulation in the negative control cell line. |
| Linearity and Range | To determine the range over which the assay is accurate and precise. | Generate dose-response curves for a known NMDA receptor antagonist (e.g., AP5, ketamine) over a wide range of concentrations. | The R-squared value of the linear portion of the dose-response curve should be ≥ 0.98. The range should cover from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). |
| Accuracy | To assess the closeness of the measured value to the true value. | Determine the IC50 of a reference antagonist and compare it to the known literature value. Spike known concentrations of the test compound into the assay and measure recovery. | The measured IC50 should be within ±20% of the literature value. Recovery should be within 80-120%. |
| Precision | To evaluate the repeatability and reproducibility of the assay. | Repeatability (Intra-assay): Perform the assay with multiple replicates of the same sample on the same day. Intermediate Precision (Inter-assay): Repeat the assay on different days with different analysts and/or equipment. | The coefficient of variation (%CV) for intra-assay precision should be ≤ 15%. The %CV for inter-assay precision should be ≤ 20%. |
| Robustness | To assess the reliability of the assay with respect to small, deliberate variations in method parameters. | Vary parameters such as incubation time, temperature, and cell seeding density and evaluate the impact on the assay results. | The assay results should not be significantly affected by minor variations in the tested parameters. |
Conclusion
The validation of a bioassay for a novel compound like 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is a meticulous process that underpins the reliability of all subsequent pharmacological characterization. The cell-based calcium flux assay presented here offers a robust and high-throughput method for assessing the functional activity of this compound at the NMDA receptor. By following the comprehensive validation plan outlined, researchers can establish a self-validating system that ensures the generation of accurate, precise, and reproducible data, thereby accelerating the drug discovery and development process.
References
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Medicinal Chemistry of Indane and Its Analogues: A Mini Review - ResearchGate. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Indane Derivatives - Eburon Organics. [Link]
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(S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 - PubChem. [Link]
-
NMDA Biochemical Binding Assay Service - Reaction Biology. [Link]
-
Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys Research. [Link]
-
A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed Central. [Link]
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Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS - Part IV - Postanalytic considerations - Mayo Clinic. [Link]
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Correlation of functional and radioligand binding characteristics of GPER ligands confirming aldosterone as a GPER agonist - PMC - NIH. [Link]
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Validation of Cell-Based Fluorescence Assays: Practice Guidelines From the ICSH and ICCS - Part V - CellCarta. [Link]
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Cell-based assays for screening androgen receptor ligands - PMC - NIH. [Link]
-
NMDA-receptors functional assays for CNS diseases - Neuroservice news. [Link]
-
Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC - NIH. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. [Link]
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Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC - NIH. [Link]
-
Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf. [Link]
-
NMDA receptor antagonist - Wikipedia. [Link]
-
Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. [Link]
Sources
- 1. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the safe and compliant disposal of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a specialized amino acid analog. As a non-standard amino acid, its specific hazards and disposal requirements may not be as widely documented as those for more common reagents. Therefore, a cautious and informed approach is paramount. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Immediate Safety and Hazard Assessment: The First Line of Defense
Key Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Avoid Dust Formation: If handling a solid form, take care to avoid generating dust.[3][4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2]
In the absence of a specific SDS, it is prudent to treat 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid as a potentially hazardous substance. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safely handling and disposing of hazardous chemicals.[5][6][7] Your institution's CHP is the primary document you should consult.
Step-by-Step Disposal Protocol
The disposal of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid must adhere to federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. According to the EPA, a waste is considered hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed on one of the EPA's hazardous waste lists (F, K, P, or U).[8]
While 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid is not expected to be ignitable, corrosive, or reactive under normal conditions, its toxicological properties have not been thoroughly investigated.[3] Therefore, it is best practice to manage it as a hazardous waste unless you have definitive data to the contrary.
Step 2: Proper Segregation and Containerization
Proper waste segregation is critical to prevent dangerous chemical reactions.
-
Incompatible Materials: Do not mix this compound with strong oxidizing agents, strong acids, or strong bases.[10][11]
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for waste accumulation.[8][9][12] The container must be in good condition and have a secure, tight-fitting lid.[12] The original reagent bottle, if empty and in good condition, can be an ideal waste container.
-
Secondary Containment: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment to prevent spills from reaching drains or the environment.[9][10]
Step 3: Labeling
Accurate and clear labeling of waste containers is a strict regulatory requirement.
-
The label must include the words "Hazardous Waste" .[13]
-
The full chemical name, "2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid," must be clearly written. Avoid using abbreviations or chemical formulas.
-
An indication of the primary hazards should be included. Since the specific hazards are not fully known, it is advisable to label it as an "Irritant" and "Handle with Care."
-
The accumulation start date (the date the first drop of waste is added to the container) must be recorded.[13]
Step 4: Accumulation and Storage
Laboratories can accumulate hazardous waste in an SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12][14]
| Generator Status | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | No time limit |
| Small Quantity Generator (SQG) | Up to 180 days |
| Large Quantity Generator (LQG) | Up to 90 days |
Table 1: EPA Hazardous Waste Accumulation Time Limits by Generator Status.[13]
Step 5: Final Disposal
The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][15]
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use an inert absorbent material (such as vermiculite, sand, or a commercial spill kit) to contain the spill.[2]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]
Disposal Decision Workflow
A decision workflow for the proper disposal of laboratory chemical waste.
By adhering to these guidelines and fostering a culture of safety and environmental stewardship, you can ensure the responsible management of 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid and other laboratory chemicals. Always remember that your institution's Chemical Hygiene Plan and Environmental Health and Safety office are your primary resources for guidance and support.
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group.
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. (2021, May 27). Safety Partners, LLC.
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.). Administration for Strategic Preparedness and Response.
- The OSHA Laboratory Standard - Lab Manager. (2020, April 1). Lab Manager.
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Daniels Health.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Central Washington University.
- 2-Amino-2-oxoacetic acid - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). United States Environmental Protection Agency.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- What is the proper disposal of dansyl-substituted amino acids? - ResearchGate. (2020, December 21). ResearchGate.
- 2-[(1,1-Dioxotetrahydro-1h-1lambda6-thiophen-3-yl)amino]acetic acid, 97%. (2004, November 15). Fisher Scientific.
- MSDS of 2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid. (n.d.).
- (2-Aminoethoxy)acetic acid - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- CAS#:155239-51-3 | (2S)-Amino(2,3-dihydro-1H-inden-2-yl)acetic acid. (2025, October 16). Chemsrc.
- MSDS Clean Converted. (n.d.). Flinn Scientific.
- Amino Acid Recycling → Area → Sustainability. (n.d.).
- Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27). Northwestern University.
- Safety Data Sheet - Fisher Scientific. (2015, March 19). Fisher Scientific.
- Amino acid metabolism: Disposal of Nitrogen - Doctor 2018. (n.d.).
- Chapter Summary, Questions Answers - Amino Acids: Disposal of Nitrogen - Pharmacy 180. (n.d.).
- Safety Data Sheet - Nano. (2015, March 27). Fisher Scientific.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid. The following guidance is based on a conservative assessment of the potential hazards associated with its structural components: an amino acid moiety and an indane group. In the absence of specific toxicological data, this compound should be handled with a high degree of caution, treating it as a substance with unknown potential for irritation, toxicity, and sensitization.
Introduction: A Proactive Stance on Safety
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, a molecule of interest in various research applications, lacks comprehensive hazard documentation. This guide, therefore, adopts the principle of "as low as reasonably practicable" (ALARP) for potential exposure. We will dissect the known risks of its chemical cousins—aromatic compounds and amino acids—to construct a robust framework for personal protective equipment (PPE) and safe handling. This proactive approach ensures a secure laboratory environment while enabling groundbreaking research.
The indane component, a flammable liquid and vapor, presents risks of drowsiness, dizziness, and aquatic toxicity, and can be fatal if swallowed and enters the airways.[1][2][3][4] General guidance for handling amino acids, particularly in powdered form, emphasizes protection against inhalation and skin contact to prevent potential irritation or allergic reactions.[5][6] This guide synthesizes these considerations into a holistic operational plan.
Hazard Assessment and Risk Mitigation
Given the solid, powdered nature of many amino acid derivatives, the primary routes of exposure are inhalation of dust particles and dermal contact. The aromatic indane structure suggests the potential for systemic effects if absorbed. Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.
Table 1: Summary of Potential Hazards and Required PPE
| Potential Hazard | Rationale | Primary Engineering Control | Required Personal Protective Equipment (PPE) |
| Inhalation of Dust | Amino acid powders can be respiratory irritants or sensitizers.[5] | Chemical Fume Hood | NIOSH-approved N95 respirator (or higher) |
| Skin Contact/Absorption | Aromatic compounds can be absorbed through the skin and may cause irritation or systemic effects. Some amino acid derivatives are known skin irritants.[7] | N/A | Chemical-resistant gloves (Nitrile), lab coat |
| Eye Contact | Fine powders can cause severe eye irritation or damage.[7] | N/A | Safety goggles with side shields or a face shield |
| Ingestion | Accidental ingestion of the indane moiety could be fatal.[1][2] | N/A | No eating, drinking, or smoking in the lab. Proper hand hygiene. |
| Flammability | The indane component is flammable.[1][2][3][4] | Use in a well-ventilated area away from ignition sources. | N/A |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulous and systematic workflow is paramount to minimizing exposure. The following protocol outlines the essential steps for safely handling 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid.
3.1. Preparation and Pre-Handling
-
Designated Area: All handling of the solid compound must occur within a certified chemical fume hood to control dust.
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers.
-
Inspect PPE: Carefully inspect all PPE for any signs of damage or defects. Ensure gloves are of the correct size and material.
3.2. Donning PPE: The First Line of Defense
The correct sequence for putting on PPE is crucial to ensure complete protection.
Caption: Sequential process for doffing Personal Protective Equipment.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
Adherence to these protocols will not only ensure your personal safety but also contribute to a culture of responsibility and excellence in the laboratory.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]
-
(n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]
-
Capot Chemical. (2010, November 5). MSDS of Indane. Retrieved from [Link]
-
Scribd. (n.d.). Indane LPG-MSDS Updated. Retrieved from [Link]
-
BC Fertilis Panama. (2024, February 13). SAFETY DATA SHEET 1325-AMINO ACID 40%. Retrieved from [Link]
-
UPRM. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Indane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
PubMed Central. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Retrieved from [Link]
-
PubMed. (1965, January). SEPARATION AND PURIFICATION OF AROMATIC AMINO ACID TRANSAMINASES FROM RAT BRAIN. Retrieved from [Link]
-
MDPI. (n.d.). Corundum Particles as Trypsin Carrier for Efficient Protein Digestion. Retrieved from [Link]
-
PubMed Central. (2025, February 7). Production of aromatic amino acids and their derivatives by Escherichia coli and Corynebacterium glutamicum. Retrieved from [Link]
-
MDPI. (n.d.). Interactions of Polyphenolic Compounds with Gelling Agents: Health-Promoting Properties and Application in Food Systems. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
